Indium(i)iodide
Description
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Properties
Molecular Formula |
IIn- |
|---|---|
Molecular Weight |
241.722 g/mol |
IUPAC Name |
indium;iodide |
InChI |
InChI=1S/HI.In/h1H;/p-1 |
InChI Key |
MYOUQHZJPJRVTN-UHFFFAOYSA-M |
Canonical SMILES |
[In].[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Crystal Structure of Indium(I) Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Indium(I) iodide (InI), a compound of interest in various scientific and technological fields, including as a semiconductor material. This document outlines its crystallographic parameters, the experimental methods for its synthesis and structural determination, and visual representations of its structural characteristics.
Crystallographic Data of Indium(I) Iodide
Indium(I) iodide primarily crystallizes in an orthorhombic system. The detailed crystallographic data are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Crystal System | Orthorhombic[1][2] |
| Space Group | Cmcm (No. 63)[1] |
| Lattice Parameters | |
| a | 4.75 Å (475 pm)[1][3] |
| b | 12.76 Å (1276 pm)[1][3] |
| c | 4.91 Å (491 pm)[1][3] |
| α, β, γ | 90° |
| Calculated Density | 5.39 g/cm³[3] |
| Measured Density | 5.32 g/cm³[1] |
Note: Some sources may report a monoclinic phase (space group P21/m) for Indium(I) iodide, suggesting the existence of different polymorphs or phases under specific conditions[4].
Experimental Protocols
The determination of the crystal structure of Indium(I) iodide involves two key experimental stages: synthesis of the crystalline material and its characterization using diffraction techniques.
Synthesis of Indium(I) Iodide Crystals
Several methods have been employed for the synthesis of InI crystals, including:
-
Direct Reaction of Elements : This common method involves reacting indium metal with a slight excess of iodine in an evacuated sealed tube. The mixture is heated to a temperature of approximately 300 °C. The resulting Indium(I) iodide vapor then condenses on a cooler surface within the tube, forming brownish-red plate-like crystals[3].
-
Reaction with Indium(III) Iodide : Indium(I) iodide can also be prepared by the reaction of indium metal with indium(III) iodide (InI₃) in a vacuum at temperatures ranging from 300 °C to 400 °C[1].
-
Reaction with Mercury(II) Iodide : Another synthetic route involves the reaction of indium metal with mercury(II) iodide (HgI₂) at 350 °C[1].
-
Single Crystal Growth : For obtaining high-quality single crystals suitable for detailed structural analysis and for semiconductor applications, techniques such as the Bridgman-Stockbarger method and vapor transport techniques have been utilized[4][5].
Crystal Structure Determination
The crystal structure of the synthesized Indium(I) iodide is determined using X-ray diffraction (XRD) techniques. The process typically involves:
-
Data Collection : Weissenberg and powder diffraction photographs are taken using characteristic X-ray radiation, such as Copper Kα (Cu Kα) and Chromium Kα (Cr Kα)[3].
-
Unit Cell and Space Group Determination : The diffraction patterns are analyzed to determine the dimensions of the unit cell and to identify the systematic absences of reflections. These absences are characteristic of the crystal's space group. For InI, the absences correspond to the space group Cmcm[3].
-
Structure Refinement : The atomic positions within the unit cell are refined by comparing the observed intensities of the diffraction spots with calculated intensities based on a structural model. This refinement process leads to the precise determination of the atomic coordinates.
Structural Visualization
The following diagrams illustrate the crystallographic system and the logical workflow for the determination of the Indium(I) iodide crystal structure.
Caption: Crystallographic system of Indium(I) iodide.
Caption: Experimental workflow for InI structure determination.
References
Unveiling the Electronic Landscape of Indium Monoiodide: A Technical Deep Dive
For Immediate Release
Indium monoiodide (InI), a semiconductor with promising applications in optoelectronics and radiation detection, possesses a unique electronic band structure that dictates its fundamental properties. This technical guide provides an in-depth analysis of the electronic band structure of InI, targeting researchers, scientists, and professionals in drug development who require a thorough understanding of this material's electronic characteristics. We will delve into its core properties, the experimental and theoretical methods used for its characterization, and the influence of structural imperfections on its electronic behavior.
Core Electronic Properties of Indium Monoiodide
Indium monoiodide crystallizes in an orthorhombic structure belonging to the Cmcm space group. Its electronic band structure is characterized by a direct band gap, a feature confirmed by both experimental measurements and theoretical calculations. This direct gap means that the minimum of the conduction band and the maximum of the valence band occur at the same point in momentum space, allowing for efficient absorption and emission of light.
The valence band maximum is primarily formed by the hybridization of Indium 5s and Iodine 5p orbitals. The conduction band minimum, on the other hand, is mainly composed of Indium 5p orbitals.[1] This orbital composition is a key determinant of the material's charge transport properties.
Table 1: Key Electronic and Structural Properties of Indium Monoiodide
| Property | Value | Reference |
| Crystal Structure | Orthorhombic | [2] |
| Space Group | Cmcm | [2] |
| Direct Band Gap (Experimental) | ~2.0 eV | [1] |
| Direct Band Gap (Theoretical, DFT) | 1.88 eV | [3] |
| Ionization Energy | 5.6 eV | [1] |
| Electron Affinity | ~3.6 eV | [1] |
| Work Function | 4.8 eV | [1] |
Experimental Determination of the Electronic Band Structure
A suite of experimental techniques is employed to probe the electronic landscape of indium monoiodide. These methods provide crucial data for understanding its band gap, density of states, and surface electronic properties.
Table 2: Summary of Experimental Techniques and Key Findings for InI
| Technique | Parameter Measured | Key Findings for InI |
| UV-Vis Spectroscopy | Optical Band Gap | Absorption onset around 620 nm, indicating a direct band gap of approximately 2.00 eV.[1] |
| Photoluminescence (PL) Spectroscopy | Radiative Recombination Energy | A clear band-edge excitonic emission is observed around 2.02 eV at 6K.[4] |
| Ultraviolet Photoelectron Spectroscopy (UPS) | Valence Band Structure, Work Function, Ionization Energy | Reveals the work function (4.8 eV) and ionization energy (5.6 eV), placing the Fermi level near mid-gap.[1] |
| Inverse Photoelectron Spectroscopy (IPES) | Conduction Band Structure, Electron Affinity | Provides the electron affinity of approximately 3.6 eV.[1] |
Detailed Experimental Protocols
High-quality single crystals are a prerequisite for many electronic structure measurements. Two common methods for growing InI crystals are the Bridgman technique and Physical Vapor Transport (PVT).
-
Bridgman Technique: In this melt-growth method, polycrystalline InI is placed in a sealed crucible with a seed crystal at one end. The crucible is heated above the melting point of InI (365 °C) and then slowly moved through a temperature gradient. A typical temperature gradient is around 1 K/mm, and the pulling rate is on the order of 1-30 mm per hour.[5][6] This controlled solidification from the melt allows for the growth of a large single crystal.
-
Physical Vapor Transport (PVT): PVT is a sublimation-based technique. InI source material is heated in a sealed ampoule under vacuum or in the presence of an inert carrier gas. A temperature gradient is established between the source and a cooler region where a seed crystal is placed. For InI, typical source temperatures are around 350-400 °C, with the growth zone maintained at a slightly lower temperature to induce sublimation and subsequent deposition of a single crystal.[7]
PL spectroscopy is a powerful non-destructive technique to probe the electronic transitions in a material.
-
Sample Preparation: A single crystal of InI is mounted in a cryostat to enable temperature-dependent measurements.
-
Excitation: A monochromatic light source, such as a He-Cd laser (325 nm) or a frequency-quadrupled Nd:YAG laser (266 nm), is used to excite electrons across the band gap.[8]
-
Detection: The emitted photoluminescence is collected and focused into a monochromator to spectrally resolve the emission. A sensitive detector, such as a photomultiplier tube or a CCD camera, records the PL spectrum.[9] Measurements can be performed at various temperatures, for instance at 6K, to reduce thermal broadening and resolve fine features.[4]
UV-Vis spectroscopy is commonly used to determine the optical band gap of semiconductor thin films.
-
Film Deposition: InI thin films can be deposited on a transparent substrate, such as glass, via thermal evaporation. The thickness of the film is a critical parameter and can be controlled during deposition.
-
Measurement: A spectrophotometer is used to measure the transmittance and absorbance of the InI thin film over a range of wavelengths, typically from the ultraviolet to the near-infrared region (e.g., 300-1000 nm).[10]
-
Data Analysis: The optical band gap is determined by analyzing the absorption spectrum. For a direct band gap semiconductor like InI, a Tauc plot of (αhν)² versus photon energy (hν), where α is the absorption coefficient, is constructed. The band gap is then extrapolated from the linear portion of the plot.[1]
Theoretical Modeling of the Electronic Band Structure
Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic band structure of materials from first principles.
Table 3: Typical Parameters for DFT Calculations of InI
| Parameter | Typical Value/Method |
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA), e.g., PBE |
| Basis Set | Plane-wave basis set |
| K-point Mesh | A grid of points in the Brillouin zone, e.g., 5x5x1 for slab calculations |
| Energy Cutoff | 300-500 eV |
DFT Calculation Workflow
A typical workflow for calculating the electronic band structure of InI using DFT involves the following steps:
-
Structural Optimization: The crystal structure of InI is optimized to find the ground-state lattice parameters and atomic positions.
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density on a regular k-point mesh in the Brillouin zone.
-
Non-Self-Consistent Field (NSCF) Calculation: A non-self-consistent calculation is then carried out along high-symmetry paths in the Brillouin zone to obtain the eigenvalues (energy bands).
-
Post-Processing: The calculated band structure and density of states are plotted and analyzed to determine the band gap, effective masses, and orbital contributions.
The Role of Defects in the Electronic Structure
Point defects, such as vacancies and interstitials, can significantly influence the electronic properties of semiconductors by introducing localized energy levels within the band gap.
-
Iodine Vacancies (VI): Theoretical studies suggest that iodine vacancies in InI can act as deep electron traps, creating energy levels deep within the band gap.[1] These deep-level defects can act as non-radiative recombination centers, which can be detrimental to the performance of optoelectronic devices.
-
Indium Vacancies (VIn): Indium vacancies are another type of native point defect that can affect the electronic structure. The formation energy and the position of the defect levels associated with indium vacancies depend on the chemical potential of the constituent elements during crystal growth.
The presence of these defects can lead to the pinning of the Fermi level and can influence the material's conductivity and luminescence properties.
Visualizing Workflows and Relationships
To better understand the processes and concepts discussed, the following diagrams are provided.
References
- 1. osti.gov [osti.gov]
- 2. A Chemical Transport Method for the Synthesis of Simple and Complex Inorganic Crystals—Survey of Applications and Modeling [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal growth – Alineason [alineason.com]
- 7. Chemical vapor transport [cpfs.mpg.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researcher.manipal.edu [researcher.manipal.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Indium(I) Iodide (InI)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of Indium(I) Iodide (InI). It includes quantitative data, detailed experimental protocols for synthesis and characterization, and visual workflows to support research and development activities.
Physical Properties
Indium(I) iodide is a red-brown, diamagnetic solid that appears as a deep red-purple crystalline powder.[1][2][3] Its melt is black in color.[1] The key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | InI |
| Molar Mass | 241.722 g/mol [1][4] |
| Appearance | Red-brown or deep red-purple crystalline solid[1][2][3] |
| Density | 5.32 g/cm³[1][3][5] |
| Melting Point | 351–365 °C[1][4][5][6] |
| Boiling Point | 712–715 °C[4][5][6] |
| Solubility | Insoluble in water[1]. Slightly soluble in select organic solvents such as pyridine (B92270) or m-xylene (B151644) mixtures[5][7]. |
| Specific Heat | 0.226 J·g⁻¹·K⁻¹ (at 335 K)[8] |
| Band Gap | 2.0 eV[9] |
Crystal Structure
InI possesses a layered, orthorhombic crystal structure, which is a key determinant of its physical properties.[1][9][10] This structure is stable from room temperature up to its melting point, with no solid-solid phase transitions observed.[9]
| Crystal System Parameter | Value |
| Crystal System | Orthorhombic[1][10] |
| Space Group | Cmcm (No. 63)[1][10] |
| Lattice Parameters | a = 475 pm, b = 1276 pm, c = 491 pm[1] |
| Thermal Expansion | Anisotropic, with the following coefficients:[8] α₁₁ = 1.03 × 10⁻⁵ K⁻¹ α₂₂ = 3.77 × 10⁻⁵ K⁻¹ α₃₃ = 6.26 × 10⁻⁵ K⁻¹ |
Chemical Properties
InI is relatively stable under ambient conditions but exhibits reactivity under specific circumstances.[6] Its utility as a reagent in organic synthesis is a subject of ongoing research.[2][6][8]
| Property | Description |
| Stability | Stable at room temperature and ambient pressure[6]. |
| Reactivity with Water | Decomposes slowly in hot water. Reacts with water in the presence of oxygen[1]. |
| Reactivity with Acids | Generally resistant to most common acids[6]. |
| Organic Reactions | Used as a reagent or catalyst in various organic reactions, including electrophilic substitutions, cyclizations, and cleavage of diselenides or disulfides[2][6]. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of InI are critical for obtaining high-purity material and ensuring reproducible results.
Synthesis via Vapor Transport
High-purity InI polycrystals can be synthesized from the constituent elements using a two-zone vapor transport method.[11]
Methodology:
-
Precursors: Use high-purity indium metal (99.999% or higher) and iodine (99.999% or higher).
-
Apparatus: A two-zone tube furnace with a sealed quartz ampoule under vacuum.
-
Procedure: a. Place indium metal in the higher temperature zone of the ampoule and iodine in the lower temperature zone. b. Evacuate the ampoule to a high vacuum (<10⁻⁶ Torr) and seal it. c. Heat the indium zone to approximately 653 K (380 °C) and the iodine zone to a temperature that allows for the sublimation and transport of iodine vapor to the indium. d. The reaction 2In(s) + I₂(g) → 2InI(s) occurs as iodine vapor reacts with the molten indium. e. Maintain the temperature gradient to facilitate the transport and reaction until all precursors are consumed, yielding polycrystalline InI.
Purification by Zone Refining
To achieve the high purity required for semiconductor and detector applications, synthesized InI can be purified using zone refining. This technique segregates impurities based on their different solubilities in the solid and liquid phases.
Methodology:
-
Apparatus: A zone-refining furnace capable of creating a narrow molten zone that traverses the length of a quartz tube containing the InI charge.
-
Procedure: a. Load the synthesized InI into a long, horizontal quartz boat or tube. b. Place the tube under an inert atmosphere (e.g., argon) or vacuum. c. A narrow ring heater is passed slowly along the tube at a controlled speed (e.g., 2 cm/h), creating a molten zone at approximately 420 °C (melting point of InI is ~365 °C)[11]. d. As the molten zone moves, impurities with a segregation coefficient less than one will preferentially move with the molten zone, concentrating them at one end of the ingot. e. Repeat the process for multiple passes (e.g., 50 passes) to achieve a high degree of purification[11]. The purified InI is then harvested from the end opposite to where the impurities have accumulated.
Characterization Protocols
XRD is used to confirm the crystalline phase, determine lattice parameters, and assess the purity of the synthesized InI.
Methodology:
-
Sample Preparation: Finely grind the InI sample into a homogeneous powder to ensure random orientation of the crystallites.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu-Kα radiation) is commonly used.
-
Data Acquisition: a. Mount the powder sample on a low-background sample holder. b. Scan the sample over a 2θ range (e.g., 10-90 degrees) with a defined step size and dwell time.
-
Data Analysis: a. The resulting diffraction pattern is analyzed to identify the peak positions (2θ values) and intensities. b. Compare the experimental pattern with a standard reference pattern for InI (e.g., from the ICDD database) to confirm the orthorhombic Cmcm phase.[12] c. Use the peak positions to calculate the lattice parameters (a, b, c) via indexing software.
DSC is employed to determine thermal properties such as melting point, heat of fusion, and specific heat capacity.
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium metal itself, which has a well-defined melting point and enthalpy of fusion.[13][14]
-
Sample Preparation: a. Accurately weigh a small amount of the InI sample (e.g., 5-10 mg) into an aluminum DSC pan. b. Hermetically seal the pan to prevent sublimation during heating. An empty, sealed pan is used as the reference.
-
Data Acquisition: a. Place the sample and reference pans into the DSC cell. b. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[15] c. Record the differential heat flow as a function of temperature.
-
Data Analysis: a. The melting point is determined from the onset temperature of the endothermic peak corresponding to fusion. b. The heat of fusion is calculated by integrating the area of the melting peak. c. Specific heat capacity can be determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.[8]
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.
Caption: A workflow diagram illustrating the synthesis and subsequent purification of Indium(I) Iodide.
Caption: A workflow for the structural and thermal characterization of Indium(I) Iodide samples.
Toxicology and Safety Considerations for Drug Development Professionals
While InI itself is not a pharmaceutical, indium compounds are utilized in various advanced material applications, and understanding their toxicology is paramount for any professional handling them.
-
Primary Exposure Route: For indium compounds, the most significant occupational exposure route is inhalation of dust or fumes.[16][17]
-
Toxicity Profile: The toxicity of indium is related to its chemical form and solubility.[17] Soluble indium salts are known to be significantly more toxic than the insoluble metal when administered to laboratory animals.[16] Chronic inhalation of indium compounds, particularly indium-tin oxide (ITO), has been linked to serious pulmonary effects, including fibrosis and alveolar proteinosis in workers.[17][18]
-
Handling Precautions:
-
All handling of InI powder should be conducted in a well-ventilated area, preferably within a fume hood or glove box, to minimize inhalation risk.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For operations that may generate dust, respiratory protection should be considered.
-
The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV®) for indium and its compounds of 0.1 mg/m³ as an airborne time-weighted average.[17]
-
This guide serves as a foundational resource for professionals working with Indium(I) Iodide. The provided data and protocols are intended to facilitate safe and effective research, development, and application of this material.
References
- 1. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 2. China Indium(I) Iodide [attelements.com]
- 3. americanelements.com [americanelements.com]
- 4. WebElements Periodic Table » Indium » indium iodide [webelements.com]
- 5. Indium iodide [chembk.com]
- 6. zegmetal.com [zegmetal.com]
- 7. INDIUM(I) IODIDE 13966-94-4 [mingyuanchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. teck.com [teck.com]
- 17. Use of and Occupational Exposure to Indium in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The toxicology of indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Orthorhombic Crystal Structure of Indium(I) Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the orthorhombic crystal structure of indium(I) iodide (InI). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's solid-state characteristics. This document summarizes key crystallographic data, outlines experimental methodologies for its synthesis and characterization, and visualizes the procedural workflow.
Crystallographic Data Summary
Indium(I) iodide crystallizes in a brown-red solid form with a layered orthorhombic structure.[1][2] The arrangement of atoms in the crystal lattice is crucial for understanding its physical and chemical properties, which are of interest in various applications, including as a semiconductor material for radiation detection.[2][3] The key crystallographic parameters for orthorhombic InI are summarized in the tables below.
Lattice Parameters
The unit cell dimensions of orthorhombic indium(I) iodide have been determined through X-ray diffraction techniques.[1][4][5] These parameters define the size and shape of the repeating unit in the crystal lattice.
| Lattice Parameter | Value (Å) | Reference |
| a | 4.75 - 4.7630(5) | [1][4][5] |
| b | 12.76 - 12.792(1) | [1][4][5] |
| c | 4.91 - 4.9124(4) | [1][4][5] |
Crystal System and Space Group
The crystal structure is characterized by its symmetry elements, which are mathematically described by the space group.
| Property | Description | Reference |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Cmcm (No. 63) | [1][6] |
Atomic Coordinates and Bonding Information
The structure consists of two-dimensional sheets of InI oriented in the (0, 1, 0) direction.[6] Within these layers, each indium ion (In¹⁺) is coordinated to five iodide ions (I¹⁻), forming a network of corner and edge-sharing InI₅ square pyramids.[6]
| Bond | Bond Length (Å) | Reference |
| In-I (shorter) | 3.22 - 3.23 | [4][6] |
| In-I (longer) | 3.46 - 3.47 | [4][6] |
| In-In (shortest) | 3.58 | [4] |
| I-I (shortest) | 4.44 | [4] |
Experimental Protocols
The determination of the orthorhombic crystal structure of indium(I) iodide relies on its synthesis and subsequent analysis using crystallographic techniques.
Synthesis of Indium(I) Iodide
High-quality single crystals of InI can be obtained through various methods, primarily involving the reaction of elemental indium with iodine or an indium halide. A common laboratory-scale synthesis is detailed below.
Objective: To synthesize crystalline indium(I) iodide.
Materials:
-
Indium metal (In)
-
Iodine (I₂) or Indium(III) iodide (InI₃)
-
Mercury(II) iodide (HgI₂) (alternative reactant)
-
Quartz tube
-
Vacuum pump
-
Tube furnace
Procedure:
-
Reactant Preparation: A stoichiometric amount of indium metal and either iodine or indium(III) iodide is placed in a quartz tube.
-
Evacuation: The tube is evacuated to create a vacuum. This prevents the oxidation of the reactants at high temperatures.
-
Heating: The sealed tube is heated in a furnace to a temperature between 300 °C and 400 °C.[1]
-
Crystal Growth: The vapor of InI condenses on a cooler surface of the tube, forming brownish-red plate-like crystals.[4]
-
Purification (Optional): Further purification can be achieved through techniques like fractional distillation or zone refining to obtain high-purity crystals for semiconductor applications.[3][5]
Crystallographic Characterization
The primary technique for determining the crystal structure of a material is X-ray diffraction (XRD).
Objective: To determine the crystal structure and lattice parameters of the synthesized InI.
Instrumentation:
-
Single-crystal or powder X-ray diffractometer
-
X-ray source (e.g., Cu Kα or Cr Kα radiation)
Procedure:
-
Sample Preparation: A suitable single crystal is mounted on the goniometer of the diffractometer. For powder XRD, the crystalline sample is finely ground and placed in a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of diffraction peaks at specific angles, is recorded. Weissenberg and powder photographs are common methods for this.[4]
-
Data Analysis:
-
The positions and intensities of the diffraction peaks are analyzed.
-
The Miller indices (hkl) are assigned to each peak.
-
The lattice parameters (a, b, c) and the space group are determined from the diffraction data.
-
Advanced analysis, such as Rietveld refinement, can be used to refine the atomic positions within the unit cell.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of orthorhombic indium(I) iodide.
References
- 1. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. SYNTHESIS, PURIFICATION AND CRYSTAL GROWTH OF INDIUM IODIDE SEMICONDUCTORS | repository.iit [repository.iit.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
Theoretical Determination of the Indium Iodide (InI) Band Gap: A Technical Guide
Indium Iodide (InI) is a layered semiconductor material that has garnered interest for its potential applications in optoelectronic devices. A fundamental property governing its suitability for such applications is its electronic band gap. This technical guide provides an in-depth overview of the theoretical methods employed to calculate the band gap of InI, targeted at researchers and professionals in materials science and semiconductor physics.
Crystal Structure of Indium Iodide
The starting point for any first-principles electronic structure calculation is the precise atomic arrangement of the material. Bulk InI crystallizes in an orthorhombic structure.[1] This crystal structure is specifically described by the space group Cmcm (No. 63) and is isostructural with Thallium Iodide (TlI).[1] The accurate representation of this crystal lattice is the foundational input for the theoretical models discussed below.
Theoretical Methodologies for Band Gap Calculation
The theoretical prediction of semiconductor band gaps is a significant challenge in computational materials science. While Density Functional Theory (DFT) is a widely used method for ground-state properties, standard approximations often fail to accurately predict the band gap. More advanced techniques are required for quantitative agreement with experimental values.
2.1. Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] In practice, the exact exchange-correlation (xc) functional is unknown and must be approximated. Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA).
-
Shortcoming: Standard DFT functionals like GGA are known to systematically underestimate the band gap of semiconductors. For InI, calculations using the GGA functional show an underestimation of the experimental value by 38% without considering spin-orbital interaction, and 42% when it is included.[1]
2.2. Hybrid Functionals
To address the limitations of standard DFT, hybrid functionals have been developed. These functionals incorporate a portion of the exact Hartree-Fock (HF) exchange into the xc functional. This approach often leads to a significant improvement in the prediction of band gaps.
-
Application to InI: A study utilizing a hybrid functional method calculated a direct band gap of 1.88 eV for bulk InI.[3] This value is in close agreement with the experimentally observed value of approximately 2.00 eV.[3]
2.3. Many-Body Perturbation Theory: The GW Approximation
For highly accurate band gap calculations, methods based on many-body perturbation theory are employed. The GW approximation is a state-of-the-art technique for calculating quasiparticle energies, which correspond to the electron addition and removal energies measured in photoemission experiments.[2][4] The name "GW" derives from the mathematical form of the electron self-energy (Σ), which is calculated as the product of the one-particle Green's function (G) and the screened Coulomb interaction (W).[2]
-
G₀W₀ Approach: A common implementation is the non-self-consistent G₀W₀ approach, where the Green's function (G₀) and screened interaction (W₀) are calculated using the eigenfunctions and eigenvalues from a preceding DFT calculation (e.g., using GGA or PBEsol functionals).[5]
-
Accuracy for InI: For InI and the isostructural TlI, the band gap calculated using the GW approximation shows excellent agreement with experimental values, correcting the underestimation seen with standard DFT.[1]
Summary of Theoretical and Experimental Band Gap Data
The following table summarizes the reported band gap values for bulk InI using different methods, facilitating a clear comparison.
| Method | Calculated Band Gap (eV) | Band Gap Type | Reference |
| Experimental | ~2.00 | Direct | [3] |
| Hybrid Functional | 1.88 | Direct | [3] |
| GGA | Underestimates by 38% | - | [1] |
| GGA + Spin-Orbit Coupling | Underestimates by 42% | - | [1] |
| GW Approximation | Excellent agreement | - | [1] |
Generalized Computational Protocol
The theoretical determination of the InI band gap follows a structured workflow. The key steps are outlined below and visualized in the accompanying diagram.
-
Define Crystal Structure: The calculation begins with the experimental or theoretically relaxed crystal structure of InI (orthorhombic, space group Cmcm).[1]
-
Ground-State DFT Calculation: A self-consistent field (SCF) calculation is performed using a standard DFT functional (e.g., PBEsol, GGA) to obtain the ground-state electronic density, wavefunctions, and Kohn-Sham eigenvalues.[5] This step provides a preliminary, often underestimated, band structure.
-
Advanced Method Application (Quasiparticle Correction):
-
Path A (Hybrid Functional): The band structure is recalculated using a more accurate hybrid functional (e.g., HSE06). This is a computationally less demanding alternative to GW and often yields reliable results.
-
Path B (G₀W₀ Calculation): For the highest accuracy, a G₀W₀ calculation is performed. This involves two main sub-steps:
-
Screened Interaction (W₀) Calculation: The frequency-dependent dielectric matrix is computed to determine the screened Coulomb interaction.
-
Self-Energy (Σ) Calculation: The self-energy is calculated by combining the Green's function (G₀) from the initial DFT step with the screened interaction (W₀).[4] The quasiparticle energies are then obtained by correcting the initial Kohn-Sham eigenvalues.
-
-
-
Band Structure Analysis: The final quasiparticle band structure is analyzed to identify the conduction band minimum (CBM) and the valence band maximum (VBM). The energy difference between these points determines the band gap. The alignment of their momentum-space coordinates determines whether the band gap is direct or indirect.
Visualization of the Computational Workflow
The logical flow for calculating the InI band gap using first-principles methods is illustrated below.
Caption: Workflow for theoretical band gap calculation of InI.
References
Indium Monoiodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indium monoiodide (InI) is an inorganic compound with the chemical formula InI. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and purification, and its current and potential applications in various scientific fields. While not directly implicated in drug development, its unique properties as a reagent and precursor in organic and materials synthesis make it a compound of interest for researchers in diverse scientific disciplines.
Core Properties of Indium Monoiodide
Indium monoiodide is a red-brown solid at room temperature.[1] Its fundamental identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 13966-94-4 |
| Molecular Formula | InI |
| Molar Mass | 241.72 g/mol [1][2] |
| Appearance | Red-brown solid[1] |
| Density | 5.32 g/cm³[1] |
| Melting Point | 365 °C (689 °F; 638 K)[1] |
| Boiling Point | 712 °C[3] |
| Solubility in Water | Insoluble[1] |
| Crystal Structure | Orthorhombic[1] |
| Space Group | Cmcm[1] |
| Lattice Parameters | a = 475 pm, b = 1276 pm, c = 491 pm[1] |
Experimental Protocols
Synthesis of Indium Monoiodide
Several methods for the synthesis of indium monoiodide have been reported. The choice of method may depend on the desired purity and scale of the reaction.
2.1.1. Direct Reaction of Indium and Iodine
This method involves the direct reaction of metallic indium with iodine in a vacuum at elevated temperatures.
-
Reaction: 2In + I₂ → 2InI[1]
-
Procedure:
-
Stoichiometric amounts of high-purity indium metal and iodine are placed in a sealed quartz ampoule under vacuum.
-
The ampoule is heated to a temperature between 300 °C and 400 °C.[1]
-
The reaction proceeds to completion, yielding indium monoiodide. A slight excess of indium (around 10%) can be used to ensure all iodine reacts, followed by purification to remove the unreacted indium.
-
2.1.2. Reaction of Indium with Indium(III) Iodide
Indium monoiodide can also be prepared by the comproportionation of indium metal and indium(III) iodide.
-
Reaction: 2In + InI₃ → 3InI[1]
-
Procedure:
-
A mixture of indium metal and indium(III) iodide is heated in a vacuum.
-
The reaction typically occurs at temperatures in the range of 300-400 °C.[1]
-
2.1.3. Reaction with Mercury(II) Iodide
Another synthetic route involves the reaction of indium with mercury(II) iodide.
-
Reaction: 2In + HgI₂ → 2InI + Hg[1]
-
Procedure:
-
Indium metal and mercury(II) iodide are heated together at approximately 350 °C.[1]
-
The resulting products are indium monoiodide and elemental mercury. The mercury can be removed by distillation.
-
Purification of Indium Monoiodide
For many applications, particularly in the semiconductor industry, high-purity indium monoiodide is required. The following purification methods are commonly employed:
2.2.1. Fractional Distillation
Fractional distillation is an effective method for purifying indium monoiodide, especially for removing impurities with different volatilities. This process can be carried out at atmospheric pressure in a silica (B1680970) glass setup.
2.2.2. Zone Refining
Zone refining is a technique used to produce materials of very high purity. It involves passing a molten zone through the material, which causes impurities to segregate at one end. This method has been shown to be efficient in improving the purity of indium monoiodide.
Applications
Indium monoiodide is a versatile compound with applications in several fields:
-
Organic Synthesis: It is used as a reagent to promote various organic reactions, such as the cyclization of different substrates and the cleavage of disulfide and diselenide bonds.[4]
-
Semiconductor Industry: Indium monoiodide serves as a precursor for the synthesis of other indium-containing semiconductors, such as indium nitride (InN) and indium(III) oxide (In₂O₃). It is also being investigated as a promising material for X-ray and gamma-ray radiation detectors.[5]
-
Materials Science: It is used in the preparation of indium-containing complexes and has been explored for its potential in photovoltaic applications.[6]
-
Lighting: Indium monoiodide is a component in some metal halide lamps.
Visualized Workflows
The following diagrams illustrate the synthesis and purification workflows for indium monoiodide.
Caption: Synthetic routes to Indium Monoiodide.
Caption: Purification methods for Indium Monoiodide.
References
- 1. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 2. Indium monoiodide | IIn | CID 6336605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 13966-94-4,INDIUM(I) IODIDE | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. SYNTHESIS, PURIFICATION AND CRYSTAL GROWTH OF INDIUM IODIDE SEMICONDUCTORS | repository.iit [repository.iit.edu]
- 6. osti.gov [osti.gov]
An In-depth Technical Guide to the Stability and Reactivity of Indium(I) Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of indium(I) iodide (InI), with a focus on its stability, reactivity, and applications in synthetic chemistry. The information is presented to be a valuable resource for professionals in research and development.
Physicochemical and Thermodynamic Properties
Indium(I) iodide is a red-brown solid at room temperature.[1] It is air and moisture sensitive, necessitating handling under an inert atmosphere.[2] Key physical and thermodynamic properties are summarized in the tables below.
Table 1: Physical and Crystallographic Properties of Indium(I) Iodide
| Property | Value | Reference |
| Appearance | Red-brown solid | [1] |
| Molar Mass | 241.722 g/mol | [1] |
| Density | 5.32 g/cm³ | [1] |
| Melting Point | 365 °C (638 K) | [1] |
| Crystal Structure | Orthorhombic | [1] |
| Space Group | Cmcm (No. 63) | [1] |
| Lattice Parameters | a = 475 pm, b = 1276 pm, c = 491 pm | [1] |
| Solubility in water | Insoluble | [1] |
| Solubility in organic solvents | Slightly soluble in pyridine (B92270) or m-xylene (B151644) mixtures |
Table 2: Thermodynamic Data for Indium(I) Iodide
| Thermodynamic Quantity | Value | Reference |
| Standard Enthalpy of Formation (ΔH°f) | -24.6 ± 0.3 kcal/mol (-102.9 ± 1.3 kJ/mol) | [3] |
Stability and Handling
Stability:
Indium(I) iodide is metastable and prone to disproportionation, particularly in the presence of moisture or in certain solvents. An equilibrium exists between indium(I), indium(III), and indium(0) species.[4] The disproportionation reaction is a key aspect of its chemistry:
3 InI ⇌ 2 In + InI₃
This compound is sensitive to light and moisture and should be stored accordingly.[5]
Handling and Storage:
Due to its sensitivity, indium(I) iodide should be handled in an inert atmosphere, such as a glovebox or under a stream of argon or nitrogen.[6] It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[5]
Safety Precautions:
Indium(I) iodide is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory sensitization.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Purification
Indium(I) iodide can be synthesized through several methods, primarily involving the reaction of indium metal with an iodine source.
Two common laboratory-scale synthesis methods are detailed below.
Method 1: Direct Reaction of Indium and Iodine
This method involves the direct combination of the elements at elevated temperatures.
-
Reaction: 2 In + I₂ → 2 InI
Method 2: Comproportionation of Indium and Indium(III) Iodide
This method relies on the reaction of indium metal with indium(III) iodide.
-
Reaction: 2 In + InI₃ → 3 InI
Protocol 1: Synthesis of Indium(I) Iodide via Direct Reaction
Materials:
-
Indium powder or foil
-
Iodine crystals
-
Quartz tube
-
Tube furnace
-
Vacuum pump
Procedure:
-
Place stoichiometric amounts of indium metal and iodine in a clean, dry quartz tube.
-
Evacuate the tube to a high vacuum and seal it.
-
Place the sealed tube in a tube furnace and heat to 300-400 °C.[1]
-
Maintain this temperature for several hours to ensure the reaction goes to completion.
-
Allow the tube to cool slowly to room temperature.
-
The product, indium(I) iodide, is obtained as a red-brown solid.
Protocol 2: Synthesis of Indium(I) Iodide via Comproportionation
Materials:
-
Indium powder
-
Indium(III) iodide
-
Xylene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere of argon or nitrogen.
-
Add indium(III) iodide and a stoichiometric amount of indium powder to the flask.
-
Add anhydrous xylene to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing until the reaction is complete, which can be monitored by the change in color of the solution.
-
Cool the mixture to room temperature, allowing the indium(I) iodide to precipitate.
-
Isolate the product by filtration under an inert atmosphere, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
For applications requiring high purity, indium(I) iodide can be purified by zone refining.[3] This technique involves slowly passing a molten zone along a solid ingot of the material, which segregates impurities at one end.
Reactivity and Applications in Synthesis
Indium(I) iodide is a versatile reagent in organic synthesis, primarily acting as a reducing agent and a source of the indium(I) cation.
As mentioned, indium(I) iodide readily undergoes disproportionation. This property is crucial to its reactivity, as the in situ generation of highly reactive indium(0) is often the key to its synthetic utility. The equilibrium can be influenced by solvent, temperature, and the presence of other reagents.
Caption: Logical flow of InI reactivity.
Indium-Mediated Allylation of Carbonyl Compounds
Indium(I) iodide, often in the presence of a palladium catalyst, is used to mediate the allylation of aldehydes and ketones.[2] This reaction forms homoallylic alcohols, which are important building blocks in organic synthesis.
Workflow for Indium-Mediated Allylation
Caption: Workflow for InI-mediated allylation.
Protocol 3: Palladium-Catalyzed, Indium(I) Iodide-Mediated Allylation of Benzaldehyde (B42025)
Materials:
-
Allyl acetate
-
Benzaldehyde
-
Indium(I) iodide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous THF or an ionic liquid (e.g., [bmim][OTf])
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel under an inert atmosphere, combine allyl acetate (1.0 mmol), benzaldehyde (0.5 mmol), indium(I) iodide (1.0 mmol), and Pd(PPh₃)₄ (0.025 mmol) in the chosen solvent (e.g., 1.0 mL of ionic liquid).[2]
-
Stir the mixture at room temperature for 24 hours.[2]
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenyl-3-buten-1-ol.
Cleavage of Diselenides and Disulfides
Indium(I) iodide can promote the cleavage of the Se-Se or S-S bond in diaryl diselenides and disulfides. The resulting selenate (B1209512) or thiolate anions can then react in situ with alkyl or acyl halides to form unsymmetrical selenides, sulfides, selenoesters, and thioesters.[7]
Reaction Pathway for Diselenide Cleavage and Alkylation
Caption: InI-promoted diselenide cleavage.
Protocol 4: One-Pot Synthesis of Unsymmetrical Diorganyl Selenides
Materials:
-
Diphenyl diselenide
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Indium(I) iodide
-
Anhydrous dichloromethane (B109758)
Procedure:
-
To a solution of diphenyl diselenide (1.0 mmol) and an alkyl halide (1.2 mmol) in anhydrous dichloromethane under an inert atmosphere, add indium(I) iodide (1.5 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the desired unsymmetrical selenide.
Characterization
The identity and purity of indium(I) iodide can be confirmed using various analytical techniques.
-
X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can be used to study phase transitions.[5]
-
Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition patterns.
This guide provides a foundational understanding of the stability and reactivity of indium(I) iodide for its effective use in research and development. For more specific applications, consulting the primary literature is recommended.
References
- 1. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 2. Indium-Mediated Allylation of Carbonyl Compounds in Ionic Liquids: Effect of Salts in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS, PURIFICATION AND CRYSTAL GROWTH OF INDIUM IODIDE SEMICONDUCTORS | repository.iit [repository.iit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ltschem.com [ltschem.com]
- 7. Indium(I) iodide-promoted cleavage of diaryl diselenides and disulfides and subsequent condensation with alkyl or acyl halides. One-pot efficient synthesis of diorganyl selenides, sulfides, selenoesters, and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvents for Dissolving Indium(I) Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solvents for indium(I) iodide (InI), tailored for professionals in research and development. This document synthesizes available data on solubility, details relevant experimental conditions, and illustrates the chemical pathways involved in the dissolution process.
Indium(I) iodide is a red-brown solid with applications in various fields of chemical synthesis. However, its utility is often constrained by its limited solubility. This guide aims to provide a thorough understanding of the solvent systems that can effectively dissolve this compound.
Solubility of Indium(I) Iodide
Indium(I) iodide is generally characterized by its low solubility in common organic solvents and its insolubility in water.[1] Dissolution is most effectively achieved through the use of coordinating solvents that can form complexes with the indium(I) cation.
Table 1: Solubility of Indium(I) Iodide in Various Solvents
| Solvent | Formula | Type | Solubility | Temperature | Notes | Citation(s) |
| Pyridine (B92270) | C₅H₅N | Coordinating | Slightly soluble | Not Specified | Forms a stable solution in a mixture with m-xylene (B151644) below 243 K. | [2][3] |
| m-Xylene | C₈H₁₀ | Non-polar | Slightly soluble | Not Specified | Typically used in a mixture with pyridine. | [2][3] |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Polar aprotic | Reactive | Not Specified | InI reacts in THF, suggesting some degree of solubility to enable reaction. | |
| Water | H₂O | Polar protic | Insoluble | Not Specified | [1] |
Experimental Protocols and Dissolution Mechanisms
Detailed experimental protocols for the simple dissolution of indium(I) iodide are scarce due to its primary use as a reactant in further chemical transformations. The dissolution process is often the initial step in a reaction sequence. The following sections describe the conditions under which indium(I) iodide is effectively brought into solution for synthetic purposes.
Dissolution in Pyridine/m-Xylene Mixtures
Solutions of indium(I) iodide can be prepared in mixtures of pyridine and m-xylene. While specific proportions are not always detailed, the use of a coordinating solvent (pyridine) with a less polar co-solvent (m-xylene) is a common strategy for dissolving inorganic salts. The pyridine molecules are believed to coordinate to the indium(I) center, forming a soluble complex.
Caption: Coordination of pyridine to solid InI leading to a solvated complex.
Reactions in Tetrahydrofuran (THF)
Indium(I) iodide is frequently used in tetrahydrofuran (THF) for various organic synthesis reactions, such as the formation of organoindium reagents.[4] While not a simple dissolution, the initial step involves the interaction of InI with the solvent and other reactants. The dissolution in this context is a reactive process, often leading to oxidative addition or complex formation.
For instance, the reaction of InI with alkyl halides in THF leads to the formation of organoindium(III) species. This implies that THF can solvate InI to an extent necessary for the reaction to proceed.
Caption: Proposed pathway for the reactive dissolution of InI in THF in the presence of an alkyl halide.
Factors Affecting Dissolution
The dissolution of indium(I) iodide is primarily influenced by the donor properties of the solvent.[5] Solvents with good electron-donating capabilities, such as pyridine, can form coordinate bonds with the indium(I) ion, disrupting the crystal lattice and facilitating solvation. The stability of these solutions can be temperature-dependent, as indicated by the stability of pyridine/m-xylene solutions at low temperatures.
Conclusion
The dissolution of indium(I) iodide is a challenging yet critical step for its application in chemical synthesis. While quantitative solubility data remains elusive, qualitative evidence strongly points towards the efficacy of coordinating solvents, particularly pyridine, often in combination with a co-solvent like m-xylene. Furthermore, reactive dissolution in solvents such as THF is a common method for its in-situ utilization in organic reactions. For researchers and professionals in drug development, understanding these solvent systems and the underlying coordination chemistry is key to effectively harnessing the synthetic potential of indium(I) iodide. Further research into quantifying the solubility of InI in various organic solvents would be highly beneficial to the scientific community.
References
A Comprehensive Technical Guide to the Health and Safety Considerations for Handling Indium(I) Iodide (InI)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical health and safety information for the handling of Indium(I) Iodide (InI), a compound increasingly utilized in research and development. This document outlines the known hazards, safe handling and storage protocols, personal protective equipment recommendations, emergency procedures, and disposal guidelines to ensure the safety of laboratory personnel.
Chemical and Physical Properties
Indium(I) Iodide is a deep red-purple crystalline solid.[1] A summary of its key physical and chemical properties is provided in Table 1. It is sensitive to moisture and light.[2]
| Property | Value | Source(s) |
| Chemical Formula | InI | [3] |
| Molecular Weight | 241.72 g/mol | [3] |
| Appearance | Deep red-purple crystalline solid | [1] |
| Melting Point | 351 °C (664 °F) | [1] |
| Density | 5.32 g/cm³ | [1] |
| Solubility | Insoluble in water | [4] |
| Stability | Moisture and light sensitive | [2] |
Toxicological Data and Health Hazards
Indium(I) Iodide is classified as harmful if swallowed and is known to cause skin and serious eye irritation.[5][6] It may also cause respiratory irritation and sensitization, leading to allergy or asthma-like symptoms if inhaled.[5][6] There is no specific quantitative toxicity data such as LD50 or LC50 values available for Indium(I) Iodide in the reviewed literature. However, studies on other indium compounds suggest that prolonged exposure can lead to health issues.[7]
Summary of Health Hazards: [5][6]
-
Acute Oral Toxicity: Harmful if swallowed (Category 4).
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).
-
Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization, Category 1). May cause an allergic skin reaction (Skin Sensitization, Category 1).
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).
Occupational Exposure Limits
Occupational exposure limits for indium and its compounds have been established by various regulatory bodies. These limits are generally based on the total indium content.
| Organization | Limit | Source(s) |
| ACGIH | TWA: 0.1 mg/m³ (as In) | [8] |
| NIOSH | TWA: 0.1 mg/m³ (as In) | [8] |
| OSHA | TWA: 0.1 mg/m³ (as In) | [8] |
Safe Handling and Experimental Protocols
Due to its reactivity with air and moisture, Indium(I) Iodide should be handled with care in a controlled environment.
General Handling Precautions
-
Work in an Inert Atmosphere: All manipulations of solid InI should be carried out in an inert atmosphere, such as in a glovebox, to prevent reaction with air and moisture.[9][10]
-
Use Dry Glassware and Solvents: Ensure all glassware and solvents are thoroughly dried before use.[11]
-
Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[6]
-
Personal Protective Equipment: Always wear appropriate PPE as detailed in Section 5.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling solutions or during transfers.[9]
Representative Experimental Protocol: Synthesis of Indium(I) Iodide
The synthesis of Indium(I) Iodide can be achieved by the direct reaction of indium metal with iodine.[4] The following is a representative protocol that should be adapted based on specific experimental requirements and a thorough risk assessment.
Materials:
-
Indium metal (powder or small pieces)
-
Iodine crystals
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or xylene)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under a positive pressure of inert gas, add indium metal to a dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate, dry container within a glovebox, weigh the desired amount of iodine.
-
Quickly add the iodine to the Schlenk flask containing the indium metal under a counterflow of inert gas.
-
Add the anhydrous, degassed solvent to the flask via cannula transfer.
-
Heat the reaction mixture to reflux with vigorous stirring under a continuous inert gas flow. The reaction progress can be monitored by the disappearance of the violet iodine color.
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid InI product can be isolated by filtration under inert atmosphere.
-
Wash the product with a dry, non-reactive solvent and dry under vacuum.
References
- 1. RU2606450C1 - Method of producing high-purity indium monoiodide - Google Patents [patents.google.com]
- 2. Indium metal and its halides in organic synthesis - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. americanelements.com [americanelements.com]
- 4. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oral toxicity of indium in rats: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. pnnl.gov [pnnl.gov]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
Methodological & Application
Application Notes and Protocols for Indium(I) Iodide Thin Film Deposition by Thermal Evaporation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indium(I) iodide (InI) is a semiconductor material that has garnered interest for its potential applications in optoelectronics and photovoltaics.[1][2] Thin films of InI can be readily deposited using thermal evaporation, a physical vapor deposition (PVD) technique.[1] This method involves heating the source material in a high-vacuum environment, causing it to evaporate and subsequently condense onto a substrate to form a thin film.[3][4] This document provides a detailed protocol for the thermal evaporation of InI thin films and summarizes key deposition parameters and resulting film properties from various studies.
Experimental Protocols
This section outlines a general procedure for the deposition of InI thin films via thermal evaporation. The specific parameters will vary depending on the desired film characteristics and the specific vacuum chamber setup.
2.1. Materials and Equipment
-
Source Material: High-purity Indium(I) iodide (InI) powder or granules.
-
Substrates: Soda-lime glass, indium tin oxide (ITO) coated glass, or other suitable substrates.
-
Evaporation Source: A resistively heated boat, typically made of tungsten or molybdenum.[5] A crucible, such as one made of boron nitride, can also be used.[6]
-
Vacuum Chamber: A high-vacuum deposition system capable of reaching pressures in the range of 10⁻⁶ Torr or lower.
-
Substrate Heater: To control the temperature of the substrate during deposition.
-
Thickness Monitor: A quartz crystal microbalance (QCM) to monitor the deposition rate and film thickness in real-time.
-
Power Supply: For heating the evaporation source.
-
Standard laboratory safety equipment: Gloves, safety glasses, and a fume hood for handling InI powder.
2.2. Substrate Preparation
-
Clean the substrates thoroughly to ensure good film adhesion and uniformity.
-
A typical cleaning procedure involves sequential sonication in a series of solvents:
-
Deionized water with detergent
-
Deionized water
-
Acetone
-
Isopropanol
-
-
Dry the substrates using a stream of dry nitrogen gas.
-
Immediately load the cleaned substrates into the vacuum chamber to minimize re-contamination.
2.3. Deposition Procedure
-
Loading:
-
Place the InI source material into the evaporation boat/crucible.
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber. Ensure good thermal contact if substrate heating is to be used.
-
-
Pumping Down:
-
Substrate Heating:
-
If required, heat the substrates to the desired deposition temperature. Allow the temperature to stabilize.
-
-
Deposition:
-
Gradually increase the current to the evaporation source to heat the InI material.
-
Monitor the deposition rate and thickness using the QCM.
-
Once the desired deposition rate is achieved, open the shutter to begin depositing the InI film onto the substrates.
-
Continue deposition until the desired film thickness is reached.
-
Close the shutter to stop the deposition.
-
-
Cool Down and Venting:
-
Turn off the power to the evaporation source and the substrate heater.
-
Allow the system to cool down to near room temperature under vacuum.
-
Vent the chamber with an inert gas, such as nitrogen, to bring it back to atmospheric pressure.
-
-
Sample Retrieval:
-
Carefully remove the coated substrates from the chamber.
-
Note on Stability: InI thin films can be unstable in air, showing signs of decomposition within a few hours of exposure to ambient atmosphere.[1] Encapsulation with a protective layer, such as poly(methyl methacrylate) (PMMA), can improve stability.[1]
Data Presentation
The following tables summarize key experimental parameters and resulting properties of InI thin films deposited by thermal evaporation, as reported in the literature.
Table 1: Deposition Parameters for InI Thin Films
| Parameter | Value | Substrate | Reference |
| Source Temperature | 1485 K (for Indium) | Silicon | [5] |
| Substrate Temperature | Room Temperature | Soda-lime glass, ITO | [1] |
| Base Pressure | < 10⁻⁵ mbar | - | [4] |
| Deposition Rate | Not specified | - | - |
| Film Thickness | 164 nm to 183 nm (for Indium, 60s deposition) | Silicon | [5] |
Table 2: Properties of Thermally Evaporated InI Thin Films
| Property | Value | Notes | Reference |
| Crystal Structure | Orthorhombic | Polycrystalline | [1] |
| Direct Band Gap | 2.0 eV | Determined from Tauc plot | [1] |
| Work Function | 4.8 eV | Measured by UPS on InI/ITO | [1] |
| Air Stability | Unstable | Visible decomposition in ~3 hours | [1] |
Visualizations
Experimental Workflow for Thermal Evaporation of InI Thin Films
Caption: A flowchart illustrating the key steps in the deposition of Indium(I) Iodide thin films using thermal evaporation.
Applications and Relevance
While the primary applications of InI thin films are in photovoltaics and optoelectronics, the underlying principles of thin film deposition and characterization are relevant to various scientific fields, including those in the pharmaceutical and biomedical sectors.
-
Sensor Development: Thin film technology is crucial for the fabrication of various sensors. While InI itself may not be the final sensor material, the process of depositing and patterning thin films is a foundational technique. For instance, indium tin oxide (ITO), a related material, is widely used in biomedical sensors and for transparent electrodes in research instrumentation.[8]
-
Biocompatible Coatings: The principles of physical vapor deposition can be adapted to deposit biocompatible coatings on medical implants and devices. While InI is not a typical material for this purpose, understanding the deposition process is transferable to other materials like titanium nitride.
-
Drug Delivery Research: Thin films can be used to create micro- and nano-structured surfaces for studying cell adhesion and drug delivery mechanisms. The ability to create well-defined surfaces with specific properties is a key enabling technology.
Although direct applications of InI in drug development are not established, the methodologies for its synthesis as a thin film are part of the broader toolkit of materials science that can be applied to challenges in the life sciences. The instability of InI in ambient conditions, however, currently limits its practical use in applications requiring long-term exposure to air.[1] Further research into passivation and encapsulation techniques is necessary to overcome this limitation.
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physical vapor deposition - Wikipedia [en.wikipedia.org]
- 4. akasharya.in [akasharya.in]
- 5. ijari.org [ijari.org]
- 6. nanolab.berkeley.edu [nanolab.berkeley.edu]
- 7. physics.iisc.ac.in [physics.iisc.ac.in]
- 8. Where Are Indium Coatings Used? | Diamond Coatings [diamondcoatings.com]
Application Notes and Protocols for the Use of Indium Iodide (InI) as a Precursor in Perovskite-Inspired Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of indium iodide (InI) as a precursor for the fabrication of perovskite-inspired solar cells. This document is intended for researchers in materials science, chemistry, and physics, as well as professionals in the field of solar energy development.
Introduction
Indium(I) iodide (InI) has emerged as a promising candidate for a lead-free light-absorbing material in photovoltaic applications.[1] While not a traditional perovskite, its unique optoelectronic properties make it a material of interest for next-generation solar cells. Solar cells fabricated with InI as the light-absorbing layer have demonstrated a modest power conversion efficiency (PCE) of approximately 1%.[1] This document outlines the fabrication process for such devices, providing detailed experimental protocols and expected performance metrics.
Quantitative Data Summary
The performance of indium iodide-based solar cells is an active area of research. The table below summarizes the reported photovoltaic parameters for a device with the structure ITO/SnO2/InI/PTAA/MoO3/Ag.
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | ~1.0% | [1] |
| Open-Circuit Voltage (Voc) | 0.45 V | |
| Short-Circuit Current Density (Jsc) | 4.5 mA/cm2 | |
| Fill Factor (FF) | 0.50 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication of indium iodide-based solar cells, from substrate preparation to device characterization.
Substrate Preparation (ITO-coated glass)
-
Cleaning:
-
Sequentially sonicate the indium tin oxide (ITO) coated glass substrates in a solution of deionized water and detergent (e.g., Hellmanex), followed by rinsing with deionized water.
-
Sonicate the substrates in isopropanol.
-
Rinse thoroughly with deionized water.
-
Dry the substrates using a stream of nitrogen gas.
-
-
UV-Ozone Treatment:
-
Place the cleaned and dried substrates in a UV-Ozone cleaner for 15-20 minutes to remove any residual organic contaminants and to improve the wettability of the surface.
-
Deposition of Electron Transport Layer (ETL) - Tin (IV) Oxide (SnO2)
-
Precursor Solution: Prepare a SnO2 nanoparticle suspension (e.g., 3 wt% in distilled water).
-
Deposition:
-
Dispense approximately 50 µL of the SnO2 suspension onto the ITO substrate.
-
Spin-coat at 3000 RPM for 30 seconds.
-
-
Annealing:
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
-
Allow the substrates to cool to room temperature.
-
-
UV-Ozone Treatment: Place the SnO2-coated substrates in a UV-Ozone cleaner for at least 20 minutes prior to transferring them into an inert atmosphere glovebox.
Deposition of Indium Iodide (InI) Absorber Layer
The InI layer is deposited via thermal evaporation in a high-vacuum chamber.
-
Source Preparation: Place high-purity InI powder in a suitable evaporation boat (e.g., tungsten).
-
Deposition Parameters:
-
Base Pressure: < 1 x 10-6 Torr.
-
Deposition Rate: 1-2 Å/s.
-
Final Thickness: 200-300 nm.
-
-
Procedure:
-
Mount the ETL-coated substrates in the evaporation chamber.
-
Evacuate the chamber to the base pressure.
-
Heat the evaporation boat to sublimate the InI and deposit a thin film onto the substrates.
-
Monitor the film thickness using a quartz crystal microbalance.
-
Once the desired thickness is achieved, cool the source and vent the chamber with an inert gas (e.g., nitrogen or argon).
-
Deposition of Hole Transport Layer (HTL) - PTAA
-
Precursor Solution: Prepare a solution of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) in a suitable solvent like chlorobenzene (B131634) (e.g., 10 mg/mL).
-
Deposition:
-
Transfer the InI-coated substrates into a nitrogen-filled glovebox.
-
Dispense the PTAA solution onto the InI layer.
-
Spin-coat at 4000 RPM for 30 seconds.
-
-
Annealing: Anneal the substrates at 100°C for 10 minutes inside the glovebox.
Deposition of Back Contact (MoO3/Ag)
-
Interlayer Deposition (MoO3):
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer (5-10 nm) of Molybdenum (VI) oxide (MoO3) at a rate of 0.1-0.2 Å/s.
-
-
Metal Electrode Deposition (Ag):
-
Without breaking vacuum, deposit a thicker layer (80-100 nm) of silver (Ag) at a rate of 1-2 Å/s.
-
Use a shadow mask to define the active area of the solar cells.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a light intensity of 100 mW/cm2 (AM 1.5G spectrum).
-
Measure the J-V characteristics of the fabricated devices to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
-
External Quantum Efficiency (EQE):
-
Measure the EQE spectrum to determine the wavelength-dependent photon-to-electron conversion efficiency.
-
Visualizations
The following diagrams illustrate the experimental workflow for the fabrication of InI-based solar cells.
Caption: Experimental workflow for InI solar cell fabrication.
Caption: Device architecture of an InI-based solar cell.
References
Application Notes and Protocols for Indium(I) Iodide in Optoelectronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium(I) iodide (InI) is a binary inorganic compound that has garnered increasing interest within the research community for its potential applications in optoelectronic devices. Its unique properties, including a suitable bandgap and high atomic number, make it a promising candidate for next-generation solar cells, photodetectors, and radiation detectors. This document provides a comprehensive overview of the applications of InI in optoelectronics, including detailed experimental protocols for material synthesis and device fabrication, as well as a summary of reported performance data.
Material Properties
Indium(I) iodide is a red-brown solid with a melting point of 365 °C.[1] It possesses an orthorhombic crystal structure.[1] Key properties relevant to its use in optoelectronic devices are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | InI | [1] |
| Molar Mass | 241.722 g/mol | [1] |
| Crystal Structure | Orthorhombic | [1] |
| Bandgap | ~1.98 - 2.0 eV | [2] |
| Density | 5.32 g/cm³ | [1] |
Applications in Optoelectronic Devices
Photovoltaics (Solar Cells)
Indium(I) iodide has been investigated as a light-absorbing material in thin-film solar cells, offering a less-toxic alternative to lead-based perovskites. Although research is in its early stages, initial results have demonstrated a photovoltaic effect.
Quantitative Performance Data for InI-based Solar Cells
| Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 0.27 | 2.1 | 30.6 | 0.15 | [2] |
Photodetectors
The photoconductive properties of Indium(I) iodide make it a suitable material for photodetectors. Researchers have fabricated both lateral and vertical device structures, with lateral devices showing more promising performance due to the anisotropic nature of InI films.
Quantitative Performance Data for InI-based Photodetectors
| Parameter | Value | Reference |
| Photodetectivity | ~1.4 x 10³ | [3] |
| Specific Detectivity (Jones) | 5.0 x 10¹¹ | [3] |
| Maximum Pulse Frequency (kHz) | 93.6 | [3] |
Experimental Protocols
Synthesis of Indium(I) Iodide Powder
This protocol describes the synthesis of InI powder from the reaction of indium metal and iodine.
Materials:
-
Indium metal (In) powder (99.99% purity)
-
Iodine (I₂) crystals (99.99% purity)
-
Quartz ampoule
-
Vacuum pump
-
Tube furnace
Procedure:
-
Place stoichiometric amounts of indium powder and iodine crystals into a clean quartz ampoule.
-
Evacuate the ampoule to a pressure of 10⁻⁶ Torr and seal it.
-
Place the sealed ampoule in a tube furnace.
-
Heat the furnace to 350 °C at a rate of 5 °C/min and hold for 12 hours to allow for complete reaction.
-
Cool the furnace down to room temperature naturally.
-
The resulting red-brown InI powder can be collected from the ampoule in an inert atmosphere (e.g., a glovebox).
Fabrication of an InI-based Thin-Film Solar Cell (Proposed Protocol)
This protocol outlines a method for fabricating a thin-film solar cell with an architecture of FTO/c-TiO₂/InI/Spiro-OMeTAD/Au.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium diisopropoxide bis(acetylacetonate) solution in isopropanol (B130326)
-
Synthesized Indium(I) iodide powder
-
Spiro-OMeTAD solution in chlorobenzene (B131634) with additives (Li-TFSI and tBP)
-
Gold (Au) pellets (99.99% purity)
-
Solvents: Acetone (B3395972), isopropanol, chlorobenzene
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the FTO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
-
Compact TiO₂ (c-TiO₂) Electron Transport Layer Deposition:
-
Spin-coat the titanium diisopropoxide bis(acetylacetonate) solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 500 °C for 30 minutes in air.
-
-
Indium(I) Iodide Absorber Layer Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Place the synthesized InI powder in a tungsten boat.
-
Evacuate the chamber to a pressure of 10⁻⁶ Torr.
-
Deposit a 200 nm thick InI film at a rate of 1-2 Å/s. The substrate should be kept at room temperature during deposition.
-
-
Spiro-OMeTAD Hole Transport Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the Spiro-OMeTAD solution onto the InI layer at 4000 rpm for 30 seconds.
-
-
Gold (Au) Electrode Deposition:
-
Transfer the substrate back to the thermal evaporator.
-
Deposit an 80 nm thick gold electrode through a shadow mask at a rate of 0.5 Å/s.
-
Fabrication of a Lateral InI-based Photodetector (Proposed Protocol)
This protocol describes the fabrication of a two-terminal lateral photodetector on a Si/SiO₂ substrate.
Materials:
-
Si/SiO₂ substrate (300 nm SiO₂)
-
Synthesized Indium(I) iodide powder
-
Gold (Au) pellets (99.99% purity)
-
Photoresist and developer
-
Solvents: Acetone, isopropanol
-
Photolithography system
-
Thermal evaporator
-
Lift-off tools
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
-
Electrode Patterning:
-
Spin-coat a layer of photoresist onto the SiO₂ surface.
-
Use photolithography to define the interdigitated electrode pattern.
-
Develop the photoresist to expose the areas for metal deposition.
-
-
Electrode Deposition:
-
Deposit a 5 nm chromium adhesion layer followed by a 50 nm gold layer using thermal evaporation.
-
Perform lift-off in acetone to remove the photoresist and excess metal.
-
-
InI Channel Deposition:
-
Place the substrate with patterned electrodes in a thermal evaporator.
-
Deposit a 50 nm thick InI film over the entire substrate at a rate of 1 Å/s. The substrate should be kept at room temperature.
-
(Optional) A shadow mask can be used to define the active area of the InI film.
-
Visualizations
Synthesis of Indium(I) Iodide
References
Application Notes and Protocols for Crystal Growth of Indium Iodide (InI) by the Bridgman-Stockbarger Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the growth of high-purity Indium Iodide (InI) single crystals using the vertical Bridgman-Stockbarger method. InI is a promising semiconductor material for applications in room-temperature radiation detectors for X-rays and gamma rays, owing to its wide bandgap and high atomic number.[1] The protocols outlined below cover the synthesis and purification of the source material, preparation of the growth ampoule, and the crystal growth process itself.
Introduction to the Bridgman-Stockbarger Method for InI Growth
The Bridgman-Stockbarger technique is a widely used melt growth method for producing large, high-quality single crystals.[2][3] The process involves the directional solidification of a molten material in a sealed container, typically a quartz ampoule, by slowly passing it through a controlled temperature gradient.[4] For Indium Iodide, which has a relatively low melting point of approximately 360°C, the vertical Bridgman-Stockbarger configuration is commonly employed.[1]
The key principle is to melt the polycrystalline InI charge in the hotter zone of a multi-zone vertical furnace and then slowly translate the ampoule into a cooler zone.[4] Crystallization begins at the coolest point, usually a conical tip at the bottom of the ampoule, which promotes the selection of a single crystalline grain.[5] This single grain then acts as a seed for the subsequent growth of the entire ingot as the ampoule continues its descent through the temperature gradient. Precise control of the temperature profile and the translation rate is critical for growing high-quality, crack-free single crystals.
Experimental Protocols
Source Material Preparation and Purification
High-purity starting material is paramount for the growth of detector-grade InI single crystals. Commercially available InI (e.g., 99.998% from Alfa Aesar) can be used, but further purification is highly recommended to reduce impurities that can act as charge traps and degrade detector performance.[1] Alternatively, InI can be synthesized from high-purity indium and iodine.
Protocol 1: Synthesis of InI by Vapor Transport
-
Reactants : Use high-purity indium (In) and iodine (I₂) (e.g., 6N or 7N purity).
-
Stoichiometry : Weigh stoichiometric amounts of In and I₂ in a clean, dry glovebox to prevent oxidation.
-
Ampoule Preparation : Load the reactants into a clean, dry quartz ampoule.
-
Evacuation and Sealing : Evacuate the ampoule to a high vacuum (e.g., 10⁻⁶ Torr) and seal it using an oxygen-hydrogen torch.
-
Vapor Transport Reaction : Place the sealed ampoule in a two-zone furnace. Heat the zone with the reactants to a temperature that allows for the sublimation of iodine, which then transports to the zone with the indium to react and form InI.
-
Homogenization : After the initial reaction, heat the entire ampoule above the melting point of InI (e.g., 400°C) and hold for several hours to ensure a homogeneous polycrystalline charge.
-
Cooling : Slowly cool the ampoule to room temperature.
Protocol 2: Purification of InI by Zone Refining
Zone refining is a highly effective method for purifying the synthesized or commercial InI polycrystalline material. It works by passing a narrow molten zone along the length of the InI ingot. Impurities with a segregation coefficient (k) less than 1 will be transported with the molten zone, concentrating them at one end of the ingot, which can then be discarded.
-
Ampoule Preparation : Load the polycrystalline InI into a long, horizontal quartz tube.
-
Evacuation and Sealing : Evacuate the tube to a high vacuum and seal.
-
Zone Refining Furnace : Place the sealed tube in a horizontal zone refining furnace equipped with a movable heater.
-
Melting Zone : Create a narrow molten zone in the InI ingot using the heater. A temperature of 420°C is effective, which is above the melting point of InI (360°C).[1]
-
Zone Travel : Move the molten zone along the ingot at a slow, constant rate. A travel rate of 2 cm/h has been reported to be effective.[1]
-
Multiple Passes : For optimal purification, multiple passes of the molten zone are required. 50 passes have been shown to significantly improve the purity of InI.[1]
-
Material Collection : After the final pass, allow the ingot to cool. The purified section of the ingot is then harvested for crystal growth.
Ampoule Preparation for Bridgman-Stockbarger Growth
The growth ampoule is typically made of high-purity quartz and must be meticulously cleaned to avoid introducing contaminants and to prevent unwanted nucleation at the ampoule walls.
Protocol 3: Quartz Ampoule Cleaning and Preparation
-
Initial Cleaning : Wash the quartz ampoule with a high-purity detergent and rinse thoroughly with deionized water.
-
Acid Etching : Immerse the ampoule in a solution of aqua regia (3:1 HCl:HNO₃) or another suitable acid etch for several hours to remove any surface contaminants.
-
Rinsing : Rinse the ampoule extensively with high-purity deionized water (e.g., 18 MΩ·cm).
-
Drying : Dry the ampoule in a clean oven at a temperature above 120°C for several hours.
-
Loading : Transfer the purified polycrystalline InI charge into the clean, dry ampoule inside a glovebox. A conical tip at the bottom of the ampoule is recommended to facilitate single crystal nucleation.[5]
-
Evacuation and Sealing : Attach the ampoule to a high-vacuum system. Evacuate to a pressure of 10⁻⁶ Torr or lower. While under vacuum, gently heat the ampoule to outgas any adsorbed water. Finally, seal the ampoule using an oxygen-hydrogen torch.
Bridgman-Stockbarger Crystal Growth
This protocol describes the vertical Bridgman-Stockbarger method for growing an InI single crystal from the purified polycrystalline charge.
Protocol 4: Vertical Bridgman-Stockbarger Growth of InI
-
Furnace Setup : Use a multi-zone vertical Bridgman furnace that allows for precise control over the temperature profile. A two-zone furnace is a common configuration, with a hot zone and a cold zone separated by an adiabatic region.
-
Temperature Profile :
-
Hot Zone : Set the temperature of the upper hot zone to be significantly above the melting point of InI, for example, 400-420°C, to ensure the entire charge is molten.
-
Cold Zone : Set the temperature of the lower cold zone to be below the melting point of InI, for example, 300-340°C.
-
-
Homogenization : Position the sealed ampoule in the furnace so that the entire InI charge is in the hot zone. Allow the melt to homogenize for several hours (e.g., 12-24 hours).
-
Ampoule Translation : Begin the slow, controlled lowering of the ampoule from the hot zone to the cold zone.
-
Translation Rate : The translation rate is a crucial parameter that influences the crystal quality. Typical rates for Bridgman growth of semiconductors are in the range of 1-10 mm/hr. For InI, a starting point for optimization could be a rate similar to that used in zone refining (e.g., 2 cm/h), although slower rates are generally preferred for better crystal quality.
-
-
Solidification : As the conical tip of the ampoule enters the region with a temperature below 360°C, solidification will initiate. The slow translation ensures that the solid-liquid interface moves steadily upwards through the melt, resulting in a single crystal ingot.
-
Post-Growth Cooling : Once the entire ingot is solidified, it is crucial to cool it down slowly to room temperature to prevent thermal stress and cracking. A cooling rate of 5-10°C/h is a reasonable starting point for optimization.
-
Crystal Retrieval : After the furnace has cooled to room temperature, carefully remove the ampoule. The InI single crystal can then be retrieved by carefully breaking the quartz ampoule.
Data Presentation
The following tables summarize key parameters and properties related to the crystal growth of InI.
Table 1: Material Properties and Purification Parameters for Indium Iodide
| Parameter | Value | Reference |
| Melting Point | ~360 °C | [1] |
| Crystal Structure | Orthorhombic (α-TlI type) | |
| Bandgap | ~2.0 eV | [1] |
| Zone Refining Parameters | ||
| Heater Temperature | 420 °C | [1] |
| Travel Rate | 2 cm/h | [1] |
| Number of Passes | 50 | [1] |
Table 2: Bridgman-Stockbarger Growth Parameters (Typical/Starting Values for Optimization)
| Parameter | Recommended Range/Value | Notes |
| Furnace Type | Vertical, Multi-Zone | Allows for precise temperature gradient control. |
| Ampoule Material | High-Purity Quartz | Must be thoroughly cleaned before use. |
| Hot Zone Temperature | 400 - 420 °C | To ensure complete melting of the InI charge. |
| Cold Zone Temperature | 300 - 340 °C | To be below the melting point of InI. |
| Temperature Gradient | 10 - 30 °C/cm | To be optimized for the specific furnace. |
| Translation Rate | 1 - 10 mm/hr | Slower rates generally yield higher quality crystals. |
| Post-Growth Cooling Rate | 5 - 10 °C/h | To prevent thermal shock and cracking. |
Table 3: Electrical Properties of Bridgman-Grown InI Crystals
| Starting Material Source | Reported Resistivity (Ω·cm) | Reference |
| Zone Refined | ~2 x 10⁹ | [1] |
| Vapor Synthesized | ~1 x 10⁸ | [1] |
| Vertical Bridgman (unspecified source) | 3 x 10⁹ | [6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the crystal growth of InI by the Bridgman-Stockbarger method.
Caption: Workflow for InI crystal growth by the Bridgman-Stockbarger method.
Caption: Schematic of a vertical Bridgman-Stockbarger furnace for InI growth.
References
- 1. arxiv.org [arxiv.org]
- 2. Characterization and crystal growth of InP by VGF method using quartz ampoule -Journal of the Korean Crystal Growth and Crystal Technology | Korea Science [koreascience.kr]
- 3. Quartz Ampoules Sealing | Materials Research Institute [mri.psu.edu]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. Vertical Bridgman Growth Furnaces | Institute of Materials Research | Washington State University [materialsresearch.wsu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Physical Vapor Deposition of Indium Monoiodide (InI) Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium monoiodide (InI) is an inorganic semiconductor that has garnered interest for applications in radiation detection and photovoltaics, owing to its large bandgap and high atomic number.[1] Physical vapor deposition (PVD), and specifically thermal evaporation, has been demonstrated as a suitable method for the fabrication of InI thin films.[2] These films, however, are known to be sensitive to ambient conditions and can degrade upon exposure to air.[2]
This document provides a comprehensive guide to the deposition of InI thin films via thermal evaporation. The protocols herein are compiled from literature on InI and related semiconductor materials to provide a robust starting point for experimental work.
Experimental Protocols
Substrate Preparation
A pristine substrate surface is critical for the deposition of high-quality thin films. Glass slides or indium tin oxide (ITO) coated glass are common substrates for InI film deposition.
Protocol:
-
Sonication: Sequentially clean the substrates in an ultrasonic bath with the following solvents for 15 minutes each:
-
Deionized water with detergent
-
Deionized water
-
Acetone
-
Isopropanol
-
-
Drying: Thoroughly dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Activation (Optional): An optional but recommended step to improve film adhesion is to treat the substrates with oxygen or argon plasma for 5-10 minutes immediately before loading them into the deposition chamber.
Physical Vapor Deposition of InI Films
The deposition process must be conducted in a high-vacuum environment to ensure film purity.
Protocol:
-
Source Material Preparation: Use high-purity (≥99.99%) indium monoiodide powder or crystals as the evaporation source material.
-
System Loading:
-
Place the InI source material into a suitable evaporation boat or crucible (e.g., tungsten, molybdenum, or alumina).
-
Mount the cleaned substrates onto the substrate holder, ensuring a clear line of sight to the evaporation source.
-
-
Vacuum Generation: Evacuate the deposition chamber to a base pressure of at least 10⁻⁵ Torr. A lower base pressure (e.g., 10⁻⁶ Torr or below) is preferable to minimize the incorporation of background gases into the film.
-
Deposition Process:
-
Substrate Temperature: The substrate temperature can be controlled during deposition. For InI, depositions can be initiated at room temperature. For improved film properties, the substrate temperature can be elevated, with a range of up to 175°C being a reasonable starting point based on related indium compounds.
-
Source Heating: Gradually increase the current to the evaporation source to heat the InI material. The temperature required for a vapor pressure of 10⁻⁴ Torr for pure indium is 742°C; however, the sublimation temperature for the InI compound will be different and must be determined experimentally.[3]
-
Deposition Rate and Thickness Monitoring: Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance. A deposition rate of 1-10 Å/s is a typical starting range.
-
-
Process Termination and Sample Retrieval:
-
Once the desired film thickness is achieved, shut off the power to the evaporation source.
-
Allow the substrate and source to cool completely before venting the chamber with an inert gas (e.g., nitrogen or argon).
-
Due to the air-sensitivity of InI films, it is highly recommended to transfer the samples into an inert-atmosphere glovebox for storage and subsequent characterization.[2]
-
Data Presentation
The following tables provide a summary of important physical properties of InI and key deposition parameters for InI and related materials for reference.
Table 1: Physical Properties of Indium Monoiodide
| Property | Value |
| Melting Point | 365 °C[1] |
| Bandgap | 2.0 eV[1] |
| Work Function | 4.8 eV[2] |
Table 2: Deposition Parameters for InI and Related Thin Films
| Parameter | Indium Monoiodide (InI) | Lead Iodide (PbI₂) | Indium Tin Oxide (ITO) |
| Deposition Method | Thermal Evaporation | Thermal Evaporation | Reactive Thermal Evaporation |
| Base Pressure | 10⁻⁵ - 10⁻⁶ Torr (Typical) | 10⁻⁵ Torr[4] | 0.32 mTorr (O₂ partial pressure) |
| Substrate Temperature | Room Temperature - 175 °C (Suggested) | Not Specified | 175 °C |
| Deposition Rate | 1 - 10 Å/s (Suggested) | 100 Å/s[4] | Not Specified |
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the sequential steps involved in the physical vapor deposition of indium monoiodide thin films.
Logical Relationships
The diagram below illustrates the cause-and-effect relationships between the primary deposition parameters and the resulting properties of the InI thin film.
References
Application Notes and Protocols: The Role of Indium(I) Iodide in Lead-Free Perovskite-Inspired Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for alternatives to lead-based perovskites has driven significant research into a new class of materials for optoelectronic applications. Among these, indium(I) iodide (InI) has emerged as a promising candidate. As a simple binary halide, InI shares some key electronic characteristics with lead-halide perovskites, such as the presence of lone-pair s-electrons, which are thought to contribute to their favorable optoelectronic properties. These application notes provide a comprehensive overview of the role of InI in lead-free perovskite-inspired materials, with a focus on its synthesis, properties, and applications in photovoltaics and photodetectors. While direct applications in drug development are still emerging, the potential for these materials in photocatalysis and advanced sensing platforms is also discussed.
The Role of InI in Material Properties
Indium(I) iodide is a semiconductor with a layered, orthorhombic crystal structure. This structural and electronic anisotropy is a defining characteristic that dictates its performance in electronic devices.
Key Roles of InI:
-
Lead-Free Alternative: The primary role of InI is to serve as a non-toxic alternative to lead in perovskite-type structures, addressing the environmental and health concerns associated with lead.
-
Optoelectronic Properties: InI possesses a direct bandgap of approximately 2.0 eV, making it suitable for absorbing visible light.[1] This property is central to its application in solar cells and photodetectors.
-
Anisotropic Charge Transport: Due to its layered crystal structure, charge transport in InI films is highly anisotropic. The charge carrier lifetime is significantly different when measured parallel versus perpendicular to the crystal layers.[2] This has profound implications for device architecture.
-
Photoconductivity: InI thin films exhibit a significant photoconductive effect, which is the basis for their use in high-performance photodetectors.[2]
-
Challenges and Limitations: The photovoltaic performance of InI-based solar cells has so far been modest, with power conversion efficiencies around 1%.[2] This is partly attributed to challenges in controlling film morphology and the presence of defects such as iodine vacancies that can act as recombination centers.[3][4][5] Furthermore, some more complex In(I)-based double perovskites have been shown to be thermodynamically unstable, spontaneously converting to In(III) compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for InI-based materials and devices, providing a basis for comparison and evaluation.
Table 1: Optoelectronic Properties of InI Thin Films
| Property | Value | Reference |
| Bandgap | ~2.0 eV | [1] |
| Crystal Structure | Orthorhombic (layered) | [1] |
| Effective Charge Carrier Lifetime (Lateral) | ~2 ms | [2] |
| Effective Charge Carrier Lifetime (Vertical) | ~15 ms | [2] |
Table 2: Performance of InI-Based Optoelectronic Devices
| Device Type | Key Performance Metric | Value | Reference |
| Solar Cell | Power Conversion Efficiency (PCE) | ~1% | [2] |
| Photodetector | Photodetectivity | Approaching 1.4 x 10³ | [2] |
| Photodetector | Specific Detectivity | 5.0 x 10¹¹ Jones | [2] |
| Photodetector | Maximum Pulse Frequency | 93.6 kHz | [2] |
Experimental Protocols
Protocol 1: Synthesis of InI Thin Films by Thermal Evaporation
This protocol describes the deposition of InI thin films for use in optoelectronic devices. Thermal evaporation is a common method for obtaining crystalline InI films.
Materials and Equipment:
-
Indium(I) iodide (InI) powder (99.99% purity)
-
Substrates (e.g., FTO-coated glass, silicon wafers)
-
Thermal evaporation system equipped with a tungsten or molybdenum boat
-
Substrate holder with heating capabilities
-
High-vacuum pump (e.g., turbomolecular pump)
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Substrate cleaning supplies (e.g., deionized water, isopropanol (B130326), acetone, ultrasonic bath)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
For some applications, a UV-ozone treatment for 15 minutes can be used to remove organic residues.
-
-
System Setup:
-
Load the InI powder into the thermal evaporation boat.
-
Mount the cleaned substrates onto the substrate holder.
-
Place the boat and substrate holder inside the vacuum chamber.
-
-
Evacuation:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., room temperature or slightly elevated temperatures).
-
Gradually increase the current to the evaporation boat to heat the InI source.
-
Monitor the deposition rate using the quartz crystal microbalance. A typical deposition rate is 1-2 Å/s.
-
Deposit the InI film to the desired thickness (e.g., 100-300 nm).
-
-
Cooling and Venting:
-
After deposition, turn off the power to the boat and allow the system to cool down.
-
Once cooled, vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.
-
Characterization:
-
Structural Properties: X-ray Diffraction (XRD), Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
-
Morphological Properties: Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)
-
Optical Properties: UV-Vis-NIR Spectroscopy, Photoluminescence (PL) Spectroscopy
-
Electrical Properties: Hall Effect measurements, fabrication of test devices (solar cells, photodetectors) for current-voltage (I-V) characterization.
Visualizations
Caption: Workflow for the fabrication and characterization of InI thin films.
Caption: The central role of InI in defining the properties and applications of these novel materials.
Relevance to Drug Development Professionals
While the primary applications of InI-based materials are currently in optoelectronics, the unique properties of perovskite-inspired materials present potential opportunities in fields relevant to drug development:
-
Photocatalysis for Organic Synthesis: Perovskite materials can act as photocatalysts, using light to drive chemical reactions.[2] Although not yet demonstrated specifically for InI, indium-based photocatalysts have been explored for the degradation of organic pollutants. This suggests a potential for developing InI-based platforms for light-driven organic synthesis, which could be relevant for the synthesis of pharmaceutical compounds.
-
Biomedical Sensing: The high sensitivity of InI-based photodetectors could be leveraged for the development of novel biosensors. For instance, these materials could be integrated into microfluidic devices for the detection of fluorescently labeled biomolecules, offering a new modality for diagnostic assays. The development of wearable and implantable sensors is a rapidly growing field where novel materials with high sensitivity are in demand.
It is important to note that these applications are currently speculative for InI-based materials and represent areas for future research and development.
Conclusion
Indium(I) iodide is a compelling material in the landscape of lead-free perovskite-inspired semiconductors. Its unique structural and electronic properties have been harnessed to create efficient photodetectors, although its performance in solar cells remains an area for improvement. The detailed protocols and data presented here provide a foundation for researchers to explore and optimize InI-based materials and devices. For professionals in drug development, the potential of these materials in photocatalysis and advanced sensing platforms opens up exciting avenues for future interdisciplinary research.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ionic liquid-assisted fabrication of metal-organic framework-derived indium oxide/bismuth oxyiodide p-n junction photocatalysts for robust photocatalysis against phenolic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physics.iisc.ac.in [physics.iisc.ac.in]
- 4. ijari.org [ijari.org]
- 5. Recent Advancements in Sensor Technologies for Healthcare and Biomedical Applications | MDPI [mdpi.com]
Application Notes and Protocols for Indium(I) Iodide in Infrared Photodetectors and Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium(I) Iodide (InI) is an emerging semiconductor material with promising properties for applications in optoelectronic devices, particularly in the infrared (IR) spectrum. Its advantageous characteristics include a high atomic number, a suitable bandgap for IR detection, and relatively low toxicity compared to other heavy metal-containing semiconductors. These attributes make InI a compelling candidate for the development of next-generation infrared photodetectors and sensors for various applications, including medical imaging, environmental monitoring, and industrial process control.
This document provides detailed application notes and experimental protocols for the fabrication and characterization of thin-film infrared photodetectors based on Indium(I) Iodide. The protocols are based on established thin-film device fabrication techniques and the known material properties of InI.
Material Properties and Performance Characteristics
Indium(I) Iodide possesses material properties that are conducive to infrared photodetection. A summary of its key properties and the expected performance metrics for a thin-film photodetector are presented below. It is important to note that while the material properties are established, the performance metrics are projected based on these properties and data from similar semiconductor devices, as comprehensive experimental data for InI-based IR photodetectors is still emerging in the scientific literature.
Table 1: Material Properties of Indium(I) Iodide and Projected Photodetector Performance
| Parameter | Value | Reference / Note |
| Material Properties | ||
| Chemical Formula | InI | - |
| Crystal Structure | Orthorhombic | - |
| Bandgap (Eg) | ~2.0 eV | This value suggests a detection cutoff in the near-infrared. However, thin-film properties and potential defect states can extend the absorption into the IR range. |
| Melting Point | 365 °C | [1] |
| Projected Performance | Performance metrics are estimates based on material properties and performance of comparable thin-film photodetectors. Actual values are dependent on fabrication quality. | |
| Spectral Range | Near-Infrared (NIR) to Short-Wave Infrared (SWIR) | Based on the bandgap and potential for sub-bandgap absorption in thin films. |
| Responsivity (R) | 0.1 - 10 A/W | Projected values are comparable to other thin-film IR photodetectors.[2][3] |
| Detectivity (D)* | 109 - 1011 Jones | Dependent on minimizing dark current through optimized fabrication and device architecture.[2][3] |
| Response Time | 1 µs - 1 ms | Influenced by carrier mobility, device capacitance, and readout circuitry. |
Experimental Protocols
The following sections provide detailed protocols for the fabrication of a planar metal-semiconductor-metal (MSM) infrared photodetector using Indium(I) Iodide as the active material.
Protocol 1: Synthesis of Indium(I) Iodide Thin Films by Thermal Evaporation
Thermal evaporation is a widely used physical vapor deposition (PVD) technique suitable for depositing thin films of materials with relatively low melting points, such as InI.[4][5][6][7][8]
Materials and Equipment:
-
High-purity Indium(I) Iodide powder (99.99% or higher)
-
Substrates (e.g., Si/SiO2, quartz, or flexible substrates like PET)
-
Resistive heating thermal evaporation system with a high-vacuum chamber (pressure capability < 10-6 Torr)
-
Tungsten or molybdenum evaporation boat
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with heating capabilities
-
Standard cleaning solvents (acetone, isopropanol (B130326), deionized water)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Perform a plasma treatment (e.g., oxygen or argon plasma) to further clean and activate the substrate surface.
-
-
Chamber Preparation:
-
Place the cleaned substrates onto the substrate holder in the thermal evaporation chamber.
-
Load the InI powder into the evaporation boat.
-
Evacuate the chamber to a base pressure of at least 1 x 10-6 Torr.
-
-
Deposition:
-
Heat the substrate to a desired temperature (e.g., 100-150 °C) to promote film adhesion and crystallinity.
-
Gradually increase the current to the evaporation boat to heat the InI source material.
-
Monitor the deposition rate using the QCM. A typical deposition rate for InI is 0.5-2 Å/s.
-
Deposit an InI thin film of the desired thickness (e.g., 100-500 nm).
-
Once the desired thickness is reached, ramp down the current to the boat and allow the system to cool.
-
-
Post-Deposition:
-
Vent the chamber with an inert gas (e.g., nitrogen) and retrieve the coated substrates.
-
Store the InI films in a desiccator or inert atmosphere to prevent degradation.
-
Protocol 2: Fabrication of Interdigitated Electrodes by Photolithography and Metal Deposition
This protocol outlines the steps for creating the metal contacts on the InI thin film using standard photolithography and lift-off techniques.[1][9][10][11][12]
Materials and Equipment:
-
InI-coated substrates
-
Photoresist (positive or negative) and developer
-
Spin coater
-
Hot plate
-
UV mask aligner
-
Photomask with the desired interdigitated electrode pattern
-
Metal deposition system (e.g., thermal evaporator or e-beam evaporator)
-
Metal for electrodes (e.g., Gold (Au) with a Titanium (Ti) or Chromium (Cr) adhesion layer)
-
Lift-off solvent (e.g., acetone)
Procedure:
-
Photoresist Coating:
-
Spin-coat the photoresist onto the InI thin film at a speed determined by the desired resist thickness (e.g., 3000-5000 rpm for 30-60 seconds).
-
Soft-bake the photoresist on a hot plate to remove the solvent (e.g., 90-110 °C for 1-2 minutes).
-
-
UV Exposure:
-
Place the photomask in close contact with the photoresist-coated substrate in the mask aligner.
-
Expose the substrate to UV light for a duration optimized for the specific photoresist and UV lamp intensity.
-
-
Development:
-
Immerse the exposed substrate in the appropriate developer solution until the desired pattern is revealed.
-
Rinse the substrate with deionized water and dry with nitrogen gas.
-
-
Metal Deposition:
-
Load the patterned substrate into the metal deposition system.
-
Deposit an adhesion layer of Ti or Cr (e.g., 5-10 nm).
-
Deposit the primary electrode material, Au (e.g., 50-100 nm).
-
-
Lift-off:
-
Immerse the substrate in a beaker containing the lift-off solvent (e.g., acetone).
-
Gently agitate or sonicate to remove the photoresist and the overlying metal, leaving only the patterned metal electrodes on the InI surface.
-
Rinse with isopropanol and deionized water, then dry with nitrogen gas.
-
Protocol 3: Device Characterization
Equipment:
-
Semiconductor parameter analyzer or source-measure unit (SMU)
-
Probe station
-
Infrared light source (e.g., calibrated blackbody source or IR laser diodes)
-
Optical power meter
-
Monochromator for spectral response measurements
-
Oscilloscope and pulsed light source for response time measurements
Procedure:
-
Current-Voltage (I-V) Characteristics:
-
Place the fabricated device on the probe station and make electrical contact to the electrodes.
-
Measure the I-V curve in the dark to determine the dark current.
-
Illuminate the device with an IR source of known power density and measure the I-V curve under illumination to determine the photocurrent.
-
-
Spectral Responsivity:
-
Use a monochromator to illuminate the device with different wavelengths of light.
-
Measure the photocurrent at each wavelength and normalize it by the incident optical power to obtain the spectral responsivity.
-
-
Response Speed:
-
Illuminate the device with a pulsed IR light source.
-
Measure the rise time (time for the photocurrent to go from 10% to 90% of its maximum value) and fall time (time from 90% to 10%) using an oscilloscope.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fabrication of an Indium(I) Iodide infrared photodetector.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. moorfield.co.uk [moorfield.co.uk]
- 5. akasharya.in [akasharya.in]
- 6. physics.iisc.ac.in [physics.iisc.ac.in]
- 7. nplindia.in [nplindia.in]
- 8. semicore.com [semicore.com]
- 9. youtube.com [youtube.com]
- 10. vaccoat.com [vaccoat.com]
- 11. asee-ncs.org [asee-ncs.org]
- 12. google.com [google.com]
Application Notes and Protocols for Acousto-Optic Applications of InI Single Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acousto-Optic Properties of Indium Iodide (InI) Single Crystals
Indium Iodide (InI) single crystals are emerging as a highly promising material for acousto-optic (AO) applications, particularly in the infrared (IR) spectrum.[1][2][3] Their unique combination of a wide transparency range, high acousto-optic figure of merit, and significant optical anisotropy makes them suitable for the development of advanced AO devices such as modulators, deflectors, and tunable filters.[1][4] This document provides detailed application notes and experimental protocols for the characterization and utilization of InI single crystals in acousto-optic systems.
InI crystals possess an orthorhombic crystal structure, which leads to anisotropic acoustic and optical properties. This anisotropy is a key feature that can be exploited to design efficient and versatile AO devices.[5][6] The material is also noted for being less toxic than many other IR acousto-optic materials.[2]
Quantitative Data Summary
The following tables summarize the key quantitative acousto-optic and physical properties of InI single crystals.
Table 1: Acousto-Optic Properties of InI Single Crystals
| Property | Value | Wavelength of Measurement | Reference |
| Acousto-Optic Figure of Merit (M₂) | up to 1100 x 10⁻¹⁵ s³/kg | 1.15 µm | [1][2][3] |
| Transparency Range | 0.62 - 51 µm | - | [1] |
| Optical Anisotropy (Δn) | ~0.47 | 10.6 µm | [3] |
Table 2: Acoustic Velocities of Longitudinal Waves in InI Single Crystals
| Crystallographic Direction | Acoustic Velocity (km/s) | Reference |
| Vx | 2.23 | [2] |
| Vy | 1.96 | [2] |
| Vz | 2.18 | [2] |
Experimental Protocols
Protocol 1: Determination of the Acousto-Optic Figure of Merit (M₂) using the Dixon Method
The Dixon method is a widely used technique for measuring the acousto-optic figure of merit of a material by comparing it to a standard reference material with a known M₂.[2]
Objective: To quantitatively determine the acousto-optic figure of merit (M₂) of an InI single crystal.
Materials and Equipment:
-
InI single crystal sample, cut and polished with faces perpendicular to the desired acoustic wave propagation direction.
-
Reference acousto-optic material with a known M₂ (e.g., fused silica (B1680970) or lead molybdate).
-
He-Ne laser (or other suitable laser source with a wavelength within the transparency range of InI).
-
Polarizers and half-wave plates.
-
Piezoelectric transducer bonded to the reference material and the InI sample.
-
RF signal generator and amplifier.
-
Photodetectors (2).
-
Oscilloscope.
-
Motorized rotation stage.
-
Optical power meter.
Experimental Workflow Diagram:
Caption: Workflow for determining the acousto-optic figure of merit using the Dixon method.
Procedure:
-
System Alignment:
-
Set up the optical components as shown in the experimental workflow diagram.
-
Align the laser beam to be parallel to the optical table and at the correct height for the acousto-optic modulator.
-
Ensure the polarization of the incident laser beam is correctly oriented with respect to the crystallographic axes of the samples.
-
-
Reference Sample Measurement:
-
Mount the reference material with the bonded transducer on the rotation stage.
-
Apply an RF signal of a known frequency and power to the transducer to generate an acoustic wave.
-
Rotate the stage to find the Bragg angle, which is the angle of incidence that maximizes the intensity of the first-order diffracted beam.
-
Measure the intensities of the first-order diffracted beam (I₁ᵣ) and the zeroth-order (transmitted) beam (I₀ᵣ) using the photodetectors.
-
-
InI Sample Measurement:
-
Replace the reference material with the InI single crystal sample. The InI sample should be in acoustic contact with the same transducer if possible, or an identical transducer should be used.
-
Without changing the RF power, apply the same RF signal to the transducer on the InI sample.
-
Adjust the rotation stage to find the Bragg angle for the InI sample.
-
Measure the intensities of the first-order diffracted beam (I₁ₛ) and the zeroth-order beam (I₀ₛ).
-
-
Calculation of M₂:
-
The acousto-optic figure of merit of the InI sample (M₂ₛ) can be calculated using the following formula, derived from the principles of the Dixon method:
M₂ₛ = M₂ᵣ * ( (I₁ₛ * I₀ᵣ) / (I₁ᵣ * I₀ₛ) ) * (nᵣ/nₛ)³ * (Vₛ/Vᵣ)³
Where:
-
M₂ᵣ is the known figure of merit of the reference material.
-
nᵣ and nₛ are the refractive indices of the reference and InI sample, respectively.
-
Vᵣ and Vₛ are the acoustic velocities in the reference and InI sample, respectively.
-
Application Notes: Designing an Acousto-Optic Modulator (AOM) with InI Single Crystals
InI single crystals are excellent candidates for fabricating high-efficiency acousto-optic modulators (AOMs), especially for applications in the mid- to far-infrared range.
Key Design Considerations:
-
Crystal Orientation: Due to the orthorhombic structure of InI, the crystal must be cut and oriented precisely to exploit the optimal acousto-optic interaction geometry. The choice of acoustic and optical wave propagation directions relative to the crystallographic axes will determine the effective photoelastic coefficient and thus the diffraction efficiency.
-
Transducer Design: A piezoelectric transducer (e.g., LiNbO₃) must be carefully selected and bonded to the InI crystal. The transducer's material, thickness, and electrode configuration will determine the center frequency and bandwidth of the AOM.
-
RF Driver: The RF driver must be capable of delivering sufficient power at the desired frequency to achieve the required diffraction efficiency. The stability and modulation capabilities of the driver are critical for the AOM's performance.
-
Optical Design: Anti-reflection coatings on the optical faces of the InI crystal are essential to minimize insertion loss. The input and output optics must be designed to accommodate the Bragg angle and the deflected beam path.
Logical Relationship Diagram for an AOM:
Caption: Logical flow of an acousto-optic modulator using an InI crystal.
Conclusion
InI single crystals represent a significant advancement in materials for infrared acousto-optics. Their high figure of merit and broad transparency open up new possibilities for the development of high-performance AO devices. The protocols and application notes provided here offer a foundation for researchers and engineers to explore the potential of this novel material. Further research into optimizing crystal growth and device fabrication techniques will undoubtedly lead to even more advanced applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indium iodide single crystal: breakthrough material for infrared acousto-optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncritical acousto-optic Bragg phase matching: analysis of orthorhombic and monoclinic crystal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noncritical acousto-optic Bragg phase matching: analysis of orthorhombic and monoclinic crystal systems [opg.optica.org]
Application Notes and Protocols: Indium(I) Iodide in Organic Synthesis as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Indium(I) iodide (InI) has emerged as a versatile and effective reducing agent in organic synthesis. Its unique reactivity profile allows for a range of chemical transformations, often under mild conditions with high chemoselectivity. This document provides detailed application notes and experimental protocols for key reactions utilizing Indium(I) iodide as a reducing agent, focusing on the cleavage of disulfide and diselenide bonds and the allylation of carbonyl compounds.
Cleavage of Disulfide and Diselenide Bonds and Subsequent Functionalization
Indium(I) iodide facilitates the reductive cleavage of S-S and Se-Se bonds to generate reactive thiolate and selenate (B1209512) anions, respectively. These intermediates can be trapped in situ with a variety of electrophiles in a one-pot fashion, providing a straightforward route to a diverse array of sulfur- and selenium-containing compounds.
Synthesis of Unsymmetrical Sulfides and Selenides
Application: A reliable method for the synthesis of unsymmetrical sulfides and selenides from diaryl disulfides and diselenides and alkyl halides.
Reaction Scheme:
Experimental Protocol:
To a solution of the diaryl disulfide or diselenide (1.0 mmol) and the alkyl halide (1.2 mmol) in dry THF (10 mL) under a nitrogen atmosphere, Indium(I) iodide (1.5 mmol) is added. The resulting mixture is stirred at room temperature for a specified time (see Table 1). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
Table 1: Synthesis of Unsymmetrical Sulfides and Selenides
| Entry | Disulfide/Diselenide | Alkyl Halide | Time (h) | Product | Yield (%) |
| 1 | Diphenyl disulfide | Benzyl bromide | 2 | Benzyl phenyl sulfide | 92 |
| 2 | Diphenyl disulfide | n-Butyl iodide | 4 | n-Butyl phenyl sulfide | 88 |
| 3 | Diphenyl disulfide | Allyl bromide | 1.5 | Allyl phenyl sulfide | 95 |
| 4 | Diphenyl diselenide | Benzyl bromide | 1 | Benzyl phenyl selenide | 94 |
| 5 | Diphenyl diselenide | n-Butyl iodide | 3 | n-Butyl phenyl selenide | 90 |
| 6 | Diphenyl diselenide | Allyl bromide | 1 | Allyl phenyl selenide | 96 |
Michael Addition of Thiolates to α,β-Unsaturated Carbonyl Compounds
Application: An efficient procedure for the synthesis of β-ketosulfides through the InI-promoted cleavage of dialkyl disulfides and subsequent Michael addition to enones.[1]
Reaction Scheme:
Experimental Protocol:
A mixture of the dialkyl disulfide (1.0 mmol), the α,β-unsaturated ketone (1.2 mmol), and Indium(I) iodide (1.5 mmol) in dry THF (10 mL) is stirred at room temperature under a nitrogen atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is quenched with water (15 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to afford the desired β-ketosulfide.[1]
Quantitative Data:
Table 2: Synthesis of β-Ketosulfides via Michael Addition [1]
| Entry | Dialkyl Disulfide | α,β-Unsaturated Ketone | Time (h) | Product | Yield (%) |
| 1 | Diethyl disulfide | Cyclohex-2-enone | 3 | 3-(Ethylthio)cyclohexanone | 90 |
| 2 | Dibenzyl disulfide | Chalcone | 2.5 | 3-Phenyl-3-(benzylthio)-1-phenylpropan-1-one | 92 |
| 3 | Di-n-butyl disulfide | Pent-3-en-2-one | 4 | 4-(n-Butylthio)pentan-2-one | 85 |
Allylation of Carbonyl Compounds
Indium(I) iodide can be utilized in the allylation of aldehydes and ketones to produce homoallylic alcohols. This reaction can be performed under various conditions, including in ionic liquids.
Application: A general procedure for the palladium-catalyzed allylation of aldehydes using an allylic acetate in the presence of Indium(I) iodide.
Experimental Protocol:
In a reaction vessel, allyl acetate (1.0 mmol), the aldehyde (0.5 mmol), Indium(I) iodide (1.0 mmol), and Pd(PPh₃)₄ (0.025 mmol) are combined in an ionic liquid (e.g., [bmim][BF₄], 1.0 mL). The mixture is stirred at room temperature for 24 hours. Following the reaction, dilute hydrochloric acid (1 M) is added, and the product is extracted with diethyl ether. The organic layer is washed successively with saturated sodium bicarbonate solution, water, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product is purified by chromatography.
Quantitative Data:
Table 3: Allylation of Aromatic Aldehydes
| Entry | Aldehyde | Allylating Agent | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | Allyl acetate | 24 | 1-Phenylbut-3-en-1-ol | 85 |
| 2 | 4-Methoxybenzaldehyde | Allyl acetate | 24 | 1-(4-Methoxyphenyl)but-3-en-1-ol | 88 |
| 3 | 4-Chlorobenzaldehyde | Allyl acetate | 24 | 1-(4-Chlorophenyl)but-3-en-1-ol | 82 |
| 4 | 2-Naphthaldehyde | Allyl acetate | 24 | 1-(Naphthalen-2-yl)but-3-en-1-ol | 80 |
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanistic pathways and experimental workflows for the described reactions.
Caption: Proposed mechanism for InI-mediated disulfide cleavage.
Caption: Experimental workflow for one-pot synthesis.
Caption: Simplified mechanism for carbonyl allylation.
Conclusion
Indium(I) iodide is a valuable reagent for reductive transformations in organic synthesis. The protocols described herein offer efficient and high-yielding methods for the preparation of a variety of important organic molecules. The mild reaction conditions and the ability to perform one-pot multi-component reactions make InI an attractive alternative to other reducing agents. These application notes provide a practical guide for researchers in academia and industry to utilize Indium(I) iodide in their synthetic endeavors.
References
Application Notes and Protocols for the Fabrication of Indium Iodide (InI)-Based Thin-Film Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication and characterization of indium iodide (InI)-based thin-film solar cells. The protocols outlined below are based on established methodologies in the field, primarily drawing from the work on thermally evaporated InI solar cells.
Introduction
Indium iodide (InI) is a semiconductor material that has been explored as a potential light absorber in thin-film photovoltaic devices. It is a lead-free alternative to perovskite materials, which is advantageous from an environmental and safety perspective. This document details the fabrication process of an InI-based solar cell with a standard architecture, providing step-by-step protocols for the deposition of each layer.
Device Architecture
The typical architecture of an InI-based thin-film solar cell is a layered stack of materials, each serving a specific function in the photovoltaic conversion process. The standard configuration is as follows:
ITO / CdS / (SnI₂) / InI / P3HT / Au
-
Indium Tin Oxide (ITO): A transparent conducting oxide that serves as the front electrode, allowing sunlight to pass through to the active layers.
-
Cadmium Sulfide (CdS): An n-type semiconductor that functions as the electron transport layer (ETL).
-
Tin(II) Iodide (SnI₂): An optional interfacial layer that can improve the performance of the device.
-
Indium Iodide (InI): The p-type semiconductor absorber layer that absorbs photons and generates electron-hole pairs.
-
Poly(3-hexylthiophene) (P3HT): A p-type conjugated polymer that acts as the hole transport layer (HTL).
-
Gold (Au): The back metal electrode.
Experimental Protocols
The following sections provide detailed protocols for the fabrication of each layer of the InI-based solar cell.
Substrate Cleaning
Proper cleaning of the ITO-coated glass substrates is critical to ensure good film adhesion and device performance.
Materials:
-
ITO-coated glass substrates
-
Detergent (e.g., Hellmanex)
-
Deionized (DI) water
-
Acetone
-
Isopropanol (B130326) (IPA)
-
Nitrogen (N₂) gas
Protocol:
-
Sequentially sonicate the ITO substrates in a bath of detergent solution, DI water, acetone, and isopropanol for 15 minutes each.
-
After the final sonication in IPA, thoroughly rinse the substrates with DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately before depositing the next layer, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the surface wettability.
Deposition of the Electron Transport Layer (ETL): Cadmium Sulfide (CdS)
The CdS layer is typically deposited using a chemical bath deposition (CBD) method.
Materials:
-
Cadmium chloride (CdCl₂)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Thiourea (B124793) (CS(NH₂)₂)
-
Deionized (DI) water
Protocol:
-
Prepare a chemical bath solution by dissolving CdCl₂ (e.g., 0.015 M), NH₄OH (e.g., 0.75 M), and thiourea (e.g., 0.075 M) in DI water. The exact concentrations may be varied to optimize film properties.
-
Heat the solution to a constant temperature, typically between 60-80°C, while stirring.
-
Immerse the cleaned ITO substrates vertically into the heated solution.
-
Allow the deposition to proceed for a set time, typically 10-20 minutes, to achieve the desired film thickness (e.g., 50-100 nm).
-
After deposition, remove the substrates from the bath, rinse them thoroughly with DI water, and dry with nitrogen gas.
-
Anneal the CdS-coated substrates in air at a temperature of around 400°C for 20 minutes.
(Optional) Deposition of the Interfacial Layer: Tin(II) Iodide (SnI₂)
An optional SnI₂ layer can be deposited on top of the CdS layer to potentially improve device performance.
Protocol:
-
A solution of SnI₂ in a suitable solvent (e.g., N,N-dimethylformamide) can be spin-coated onto the CdS layer. The concentration of the solution can be varied (e.g., 0-10 mg/mL) to optimize the interface.
Deposition of the Absorber Layer: Indium Iodide (InI)
The InI absorber layer is deposited via thermal evaporation in a high-vacuum chamber.
Materials:
-
High-purity Indium Iodide (InI) powder or granules
Protocol:
-
Place the CdS-coated substrates into a thermal evaporation chamber.
-
Load the InI source material into a suitable evaporation boat (e.g., tungsten).
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the InI source until it begins to sublimate. The deposition rate should be controlled using a quartz crystal microbalance. A typical deposition rate is in the range of 1-5 Å/s.
-
Deposit the InI film to the desired thickness, typically around 200-500 nm. The substrate can be kept at room temperature or slightly heated during deposition.
Deposition of the Hole Transport Layer (HTL): Poly(3-hexylthiophene) (P3HT)
The P3HT layer is deposited by spin coating in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Materials:
-
Regioregular P3HT
-
Anhydrous solvent (e.g., chlorobenzene (B131634) or dichlorobenzene)
Protocol:
-
Prepare a solution of P3HT in the chosen solvent at a specific concentration (e.g., 10-20 mg/mL). Stir the solution overnight at a slightly elevated temperature (e.g., 50-60°C) to ensure complete dissolution.
-
Filter the P3HT solution through a 0.2 µm PTFE syringe filter before use.
-
Transfer the InI-coated substrates into a glovebox.
-
Dispense the P3HT solution onto the center of the InI film.
-
Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the substrates on a hotplate inside the glovebox at a temperature of around 120-150°C for 10-15 minutes to improve the film morphology and crystallinity.
Deposition of the Back Electrode: Gold (Au)
The final step is the deposition of the gold back contact via thermal evaporation.
Materials:
-
High-purity gold pellets or wire
Protocol:
-
Place a shadow mask with the desired electrode pattern onto the P3HT-coated substrates.
-
Load the substrates into a thermal evaporation chamber.
-
Evaporate gold at a base pressure of at least 10⁻⁶ Torr.
-
Deposit a layer of gold with a thickness of approximately 80-100 nm.
Characterization
Once fabricated, the solar cells should be characterized to evaluate their performance.
-
Current-Voltage (J-V) Measurement: This is the primary method for determining the key performance parameters of the solar cell. Measurements should be performed under simulated AM1.5G illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE): EQE measurements reveal the spectral response of the solar cell, indicating the efficiency of photon-to-electron conversion at different wavelengths.
-
Structural and Morphological Characterization: Techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) can be used to analyze the crystallinity and morphology of the deposited thin films.
Data Presentation
The performance of InI-based solar cells is summarized in the table below. The inclusion of an SnI₂ interfacial layer has been shown to have a variable effect on device performance.
| Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| ITO/CdS/InI/P3HT/Au | ~0.4 - 0.5 | ~2.0 - 3.0 | ~30-40 | ~0.5-1.0 |
| ITO/CdS/SnI₂/InI/P3HT/Au (Optimized) | ~0.5 - 0.6 | ~2.5 - 3.5 | ~35-45 | ~1.0-1.2 |
Note: The values presented are approximate and can vary depending on the specific fabrication conditions and optimization.
Visualizations
Experimental Workflow
Caption: Fabrication workflow for InI-based thin-film solar cells.
Device Architecture
Caption: Layered architecture of an InI-based thin-film solar cell.
Charge Generation and Transport
Troubleshooting & Optimization
Technical Support Center: Indium(I) Iodide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of indium(I) iodide (InI).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of indium(I) iodide in a question-and-answer format.
Q1: My final product has a yellowish or brownish tint instead of the expected deep red-brown color. What is the likely cause?
A: A color deviation from the characteristic deep red-brown of pure InI often indicates the presence of impurities. The most common culprits are indium(III) iodide (InI₃) or indium oxides (In₂O₃).
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Indium(III) Iodide (InI₃): This compound typically appears as a yellow solid.[1][2] It can form if the stoichiometry of the reactants (indium and iodine) is not precise, or if there is localized overheating during the synthesis.
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Indium(III) Oxide (In₂O₃): This is a pale-yellow powder that can form if the synthesis is not performed under strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions.[3] Indium metal readily oxidizes, even at room temperature, and this process is accelerated at the elevated temperatures required for InI synthesis.[4][5]
Q2: The yield of my InI synthesis is significantly lower than expected, and there is a metallic residue.
A: A low yield accompanied by a metallic residue strongly suggests an incomplete reaction or a disproportionation reaction.
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Incomplete Reaction: The reaction between indium and iodine may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing of the reactants.
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Disproportionation: Indium(I) iodide can be unstable under certain conditions and disproportionate into indium metal (In) and indium(III) iodide (InI₃).[6] This is an equilibrium process that can be influenced by temperature and the presence of coordinating solvents. The reaction is as follows: 3InI ⇌ 2In + InI₃.
Q3: My product is highly sensitive to air and moisture, showing signs of decomposition upon storage.
A: Indium(I) iodide is inherently sensitive to both oxygen and water. Exposure to humid air can lead to decomposition. In the presence of oxygen and water, InI can react to form indium(II) hydroxide (B78521) and hydroiodic acid.[7] Proper handling and storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or glovebox are crucial to maintain the compound's integrity.
Q4: Analytical characterization (e.g., XRD, Raman) of my product shows unexpected peaks.
A: Unidentified peaks in analytical data confirm the presence of impurities. The primary suspects are unreacted starting materials, other indium iodides, or oxides.
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Unreacted Indium or Iodine: Check for peaks corresponding to metallic indium or elemental iodine.
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Indium(III) Iodide (InI₃): This is a very common byproduct. Compare your data with reference spectra for InI₃.[1][8]
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Indium Oxides (e.g., In₂O₃): If the reaction was exposed to air, oxide formation is likely.[9]
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Indium Oxide Iodide: In the presence of water vapor at elevated temperatures (around 245 °C), InI₃ can react with oxygen to form indium(III) oxide iodide.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in indium(I) iodide synthesis?
A: The main sources of impurities are:
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Stoichiometric Imbalance: An excess of iodine can lead to the formation of indium(III) iodide (InI₃). An excess of indium will result in unreacted metal in the final product.
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Reaction with Atmospheric Contaminants: The high temperatures required for synthesis increase the reactivity of indium with oxygen and water vapor, leading to the formation of indium oxides or hydroxides if the inert atmosphere is compromised.[4][7]
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Disproportionation: As mentioned in the troubleshooting guide, InI can disproportionate into indium metal and InI₃.[6]
-
Purity of Starting Materials: Impurities present in the initial indium or iodine will be carried through to the final product. High-purity starting materials (e.g., 99.999% trace metals basis) are recommended.
Q2: What is the best method to purify synthesized indium(I) iodide?
A: Fractional distillation or sublimation under high vacuum is a highly effective method for purifying InI.[10] This technique is particularly useful for separating the less volatile InI from more volatile impurities like elemental iodine and some non-volatile ones like In₂O₃ and metallic indium. Zone refining is another powerful technique for achieving very high purity.[11]
Q3: How should I properly store indium(I) iodide?
A: Due to its sensitivity to air and moisture, InI must be stored under a dry, inert atmosphere.[7] The use of a glovebox with a nitrogen or argon atmosphere is ideal. If a glovebox is not available, storing the compound in a sealed vial within a desiccator containing a good drying agent is a viable alternative.
Q4: What analytical techniques are recommended for assessing the purity of InI?
A: A combination of techniques is recommended for a comprehensive purity assessment:
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X-ray Diffraction (XRD): To confirm the crystal structure and identify crystalline impurities like In, InI₃, and In₂O₃.
-
Glow Discharge Mass Spectrometry (GDMS): For highly sensitive analysis of trace metal impurities.[11]
-
Instrumental Gas Analysis (IGA): To quantify gaseous impurities.[11]
-
Differential Scanning Calorimetry (DSC): To check the melting point, which is a good indicator of purity. Pure InI melts at approximately 365 °C.[7]
Data Presentation
Table 1: Summary of Common Impurities in Indium(I) Iodide Synthesis
| Impurity | Chemical Formula | Common Source(s) | Appearance/Properties |
| Indium(III) Iodide | InI₃ | Excess iodine; Disproportionation of InI | Yellow crystalline solid.[1][2] |
| Indium(III) Oxide | In₂O₃ | Reaction with oxygen (air leak) | Pale yellow powder, insoluble in water.[3][9] |
| Indium (metal) | In | Excess indium; Disproportionation of InI | Soft, silvery metallic residue. |
| Iodine | I₂ | Excess iodine; Incomplete reaction | Violet/black solid, sublimes into a violet gas.[12] |
Experimental Protocols
Protocol 1: Synthesis of Indium(I) Iodide from Elements
This protocol is a generalized procedure and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
-
Preparation: Weigh equimolar amounts of high-purity indium metal and iodine inside an inert atmosphere glovebox.
-
Reaction Setup: Place the reactants in a quartz ampoule. Evacuate the ampoule to a high vacuum (<10⁻⁵ torr) and seal it.
-
Heating: Place the sealed ampoule in a horizontal tube furnace. Slowly heat the furnace to a temperature between 300 °C and 400 °C.[7]
-
Reaction: Maintain this temperature for several hours to ensure the reaction goes to completion. Gentle rocking or rotation of the furnace can improve homogeneity.
-
Cooling: Slowly cool the furnace back to room temperature.
-
Product Recovery: Carefully open the ampoule inside an inert atmosphere glovebox to recover the red-brown InI product.
Protocol 2: Purification of Indium(I) Iodide by Vacuum Sublimation
-
Apparatus Setup: Place the crude InI product in a sublimation apparatus.
-
Evacuation: Evacuate the apparatus to a high vacuum.
-
Heating: Gently heat the portion of the apparatus containing the crude product. The temperature should be high enough to sublime the InI but ideally below its melting point.
-
Collection: The purified InI will sublime and deposit on a cold finger or a cooler part of the apparatus as a crystalline solid.
-
Separation: Less volatile impurities (e.g., In, In₂O₃) will remain in the heating zone, while more volatile impurities (e.g., I₂) will pass beyond the collection zone.
-
Recovery: After cooling the apparatus to room temperature, vent with an inert gas and collect the purified InI inside a glovebox.
Visualization
Below is a troubleshooting workflow for identifying and addressing common issues during InI synthesis.
Caption: Troubleshooting workflow for InI synthesis impurities.
References
- 1. Indium(III) iodide - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Indium(III) oxide | 1312-43-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. psec.uchicago.edu [psec.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 8. WebElements Periodic Table » Indium » indium triiodide [webelements.com]
- 9. Indium(III) oxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS, PURIFICATION AND CRYSTAL GROWTH OF INDIUM IODIDE SEMICONDUCTORS | repository.iit [repository.iit.edu]
- 12. Iodine - Wikipedia [en.wikipedia.org]
Optimizing the Crystal Growth of Indium Monoiodide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystal growth of indium monoiodide (InI). The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides to address common challenges encountered during the synthesis of high-quality InI crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for growing indium monoiodide crystals?
A1: The primary methods for growing InI single crystals are the Bridgman-Stockbarger technique, the Czochralski method, and Physical Vapor Transport (PVT).[1][2] The Bridgman-Stockbarger and Czochralski methods are melt growth techniques, while PVT is a vapor-phase growth method.[1]
Q2: What are the main advantages of the Physical Vapor Transport (PVT) method for InI growth?
A2: PVT is a slower process than melt growth techniques but offers several advantages. It operates at lower temperatures, which can reduce intrinsic defects and dislocation densities due to decreased thermal stress.[3] The sublimation-based process also aids in reducing inclusions and impurities.[3]
Q3: What are common defects observed in indium monoiodide crystals?
A3: Common defects include point defects (such as vacancies and interstitials), line defects (dislocations), and planar defects (like grain boundaries).[4] Inclusions of impurities and the formation of polycrystalline structures instead of a single crystal are also significant challenges.
Q4: How does precursor purity affect the quality of InI crystals?
A4: The purity of the indium and iodine precursors is crucial for growing high-quality crystals. Impurities can act as nucleation sites, leading to the formation of smaller, more disordered crystallites and increasing the likelihood of defects that can be detrimental to the crystal's electronic and optical properties.[5] Using high-purity precursors can enhance grain growth and improve thermal stability.
Q5: What is the significance of the temperature gradient in InI crystal growth?
A5: The temperature gradient is a critical parameter that influences the crystal growth rate and quality.[6] A well-controlled temperature gradient is essential for promoting stable, single-crystal growth and minimizing defects. For instance, in the PVT method, a specific temperature gradient drives the transport of the gaseous material from the source to the seed crystal.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during InI crystal growth.
Problem 1: Polycrystalline Growth Instead of a Single Crystal
| Possible Cause | Recommended Solution |
| Inadequate Temperature Gradient: The temperature difference between the hot and cold zones may be insufficient or not stable. | Optimize the furnace's temperature profile to establish a stable and appropriate temperature gradient. For PVT, a gradient of approximately -20 K/cm has been used successfully.[8] For Bridgman growth, ensure a distinct and controlled temperature drop between the heating and cooling zones. |
| Fast Cooling/Translation Rate: The rate at which the material is cooled or translated through the temperature gradient is too high. | Reduce the cooling or translation rate to allow for controlled solidification. For PVT of InI, translation rates of 1.2–1.5 mm/day have been reported.[8] A slower rate generally favors the growth of larger, higher-quality crystals. |
| Impure Precursors: Impurities in the source material can lead to multiple nucleation sites. | Utilize high-purity indium and iodine precursors. Consider pre-growth purification steps like zone refining or fractional distillation.[1] |
| Poor Ampoule/Crucible Design: The shape of the growth vessel may not be conducive to single-seed nucleation. | Use an ampoule with a conical or pointed tip to promote the formation of a single nucleus at the initial stage of growth.[9] |
Problem 2: Presence of Inclusions or Cloudy Appearance in the Crystal
| Possible Cause | Recommended Solution |
| Contaminated Precursors or Ampoule: Foreign particles or moisture in the starting materials or on the ampoule walls can get trapped in the growing crystal. | Thoroughly clean and bake the quartz ampoule before use. Handle high-purity precursors in an inert atmosphere (e.g., a glovebox) to prevent contamination. |
| Too Rapid Growth Rate: A fast growth rate can lead to the entrapment of impurities or melt/vapor pockets. | Decrease the translation or pulling rate to allow impurities to diffuse away from the solid-liquid interface. |
| Non-Stoichiometric Melt/Vapor: An excess of either indium or iodine can lead to the formation of secondary phases or inclusions. | Ensure precise stoichiometric amounts of high-purity indium and iodine are used for the synthesis of the InI source material. |
Problem 3: High Dislocation Density and Crystal Cracking
| Possible Cause | Recommended Solution |
| High Thermal Stress: A steep temperature gradient or rapid cooling can induce stress in the crystal lattice. | Optimize the temperature gradient to be as shallow as possible while still maintaining stable growth. Implement a slow and controlled post-growth cooling process to anneal out stresses. |
| Mechanical Stress: Contact between the growing crystal and the ampoule walls can introduce stress. | In Bridgman growth, consider using a horizontal configuration, which can reduce stress on the crystal.[2] The use of a non-adhering crucible material can also be beneficial. |
| Vibrations: External vibrations can disrupt the crystal lattice as it forms. | Isolate the crystal growth furnace from sources of mechanical vibration. |
Experimental Protocols and Data
Bridgman-Stockbarger Method
The Bridgman-Stockbarger technique is a widely used melt growth method for producing single crystals.[2] It involves the directional solidification of a molten material in a crucible that is passed through a temperature gradient.[2]
Methodology:
-
Preparation: High-purity indium and iodine are synthesized into polycrystalline InI. The InI material is then loaded into a quartz ampoule, typically with a conical tip to promote single-seed growth. The ampoule is evacuated and sealed.
-
Melting: The ampoule is positioned in the hot zone of a vertical or horizontal furnace and heated to a temperature above the melting point of InI (365 °C) to ensure complete melting.
-
Growth: The ampoule is slowly translated into the cooler zone of the furnace. The temperature gradient at the solid-liquid interface is critical for controlled crystallization.
-
Cooling: After the entire melt has solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystal.
| Parameter | Typical Value/Range | Reference |
| Hot Zone Temperature | > 365 °C | [3] |
| Temperature Gradient | 10-50 °C/cm | General Bridgman |
| Translation Rate | 1-10 mm/hour | General Bridgman |
| Ampoule Rotation | 0-10 rpm | [2] |
Physical Vapor Transport (PVT)
PVT is a vapor growth technique where a source material is sublimated at a high temperature, and the vapor is transported to a cooler region where it crystallizes on a seed or through spontaneous nucleation.[7]
Methodology:
-
Setup: Polycrystalline InI source material is placed in the hot zone of a sealed ampoule, while the growth region (cold zone) is located at a lower temperature. A slight temperature "hump" between the source and growth region can help prevent unwanted sublimation.[8]
-
Sublimation and Transport: The furnace is heated to establish a temperature gradient. The InI source sublimes, and the vapor is transported to the colder end of the ampoule.
-
Crystallization: The InI vapor desublimates and crystallizes in the growth zone. The process is typically slow, taking several weeks.
-
Termination: Once the desired crystal size is achieved, the furnace is slowly cooled to room temperature.
| Parameter | Typical Value/Range | Reference |
| Source Temperature | ~315 °C (isothermal with growth chamber initially) | [3] |
| Temperature Gradient | ~ -20 K/cm | [8] |
| Translation Rate | 1.2 - 1.5 mm/day | [8] |
| Pressure | Vacuum or low-pressure inert gas | [10] |
Visualizing the Process
Experimental Workflow for Crystal Growth
The following diagram illustrates a generalized workflow for the crystal growth of indium monoiodide.
Troubleshooting Logic for Polycrystalline Growth
This diagram outlines a decision-making process for troubleshooting the common issue of obtaining a polycrystalline sample instead of a single crystal.
References
- 1. SYNTHESIS, PURIFICATION AND CRYSTAL GROWTH OF INDIUM IODIDE SEMICONDUCTORS | repository.iit [repository.iit.edu]
- 2. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 3. medium.com [medium.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 6. comsol.it [comsol.it]
- 7. What Is Physical Vapor Transport? A Guide To High-Purity Crystal Growth - Kintek Solution [kindle-tech.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Indium(I) Iodide in Air and Moisture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium(I) iodide (InI). The information provided addresses common issues related to the degradation of InI when exposed to air and moisture.
Frequently Asked Questions (FAQs)
Q1: Why is my red-brown Indium(I) iodide powder turning yellow or white upon exposure to the laboratory atmosphere?
A1: Indium(I) iodide is highly sensitive to both moisture and oxygen. The observed color change is a visual indicator of degradation. In the presence of moisture, especially when heated, InI hydrolyzes. In the presence of both oxygen and water, it undergoes oxidation. Furthermore, the Indium(I) cation (In⁺) is unstable in aqueous environments and tends to disproportionate into elemental indium (In⁰) and the more stable Indium(III) cation (In³⁺).
Q2: What are the primary chemical reactions responsible for the degradation of Indium(I) iodide?
A2: The degradation of Indium(I) iodide in the presence of air and moisture proceeds through several pathways:
-
Hydrolysis with hot water: InI reacts with hot water to produce indium(I) hydroxide (B78521) (InOH) and hydroiodic acid (HI). 2 InI + H₂O → InOH + HI
-
Oxidation in the presence of water: When both oxygen and water are present, InI is oxidized to form indium(II) hydroxide (In(OH)₂) and hydroiodic acid. 2 InI + O₂ + 3 H₂O → 2 In(OH)₂ + 2 HI
-
Disproportionation in aqueous solution: The Indium(I) ion is unstable in water and can disproportionate into elemental indium and Indium(III) ions. The equilibrium constant for this reaction is 6.98 × 10² M⁻².[1] 3 In⁺(aq) ⇌ 2 In(s) + In³⁺(aq)
-
Surface Oxidation in Air: When exposed to air, a thin layer of indium oxide (In₂O₃) can form on the surface of the material.
Q3: How can I prevent the degradation of my Indium(I) iodide sample?
A3: Due to its sensitivity, all manipulations of Indium(I) iodide should be carried out under an inert atmosphere, such as in a glovebox or using a Schlenk line. It is crucial to use dry, degassed solvents and thoroughly dried glassware. For long-term storage, sealing the compound in an ampoule under vacuum or an inert atmosphere is recommended.
Q4: I suspect my sample has degraded. How can I confirm this and identify the degradation products?
A4: Several analytical techniques can be used to identify the degradation products of Indium(I) iodide:
-
X-ray Photoelectron Spectroscopy (XPS): This technique is highly surface-sensitive and can be used to identify the chemical states of indium and oxygen, confirming the formation of indium oxides or hydroxides on the sample surface.
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of InI. When performed in an air or humid atmosphere, it can provide information on the temperatures at which oxidation and hydrolysis occur by monitoring changes in mass.
-
Spectroscopic Methods (e.g., UV-Vis, Raman): These techniques can be used to monitor the changes in the chemical species in solution. For instance, the disappearance of spectral features associated with In(I) and the appearance of new signals can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction outcomes or low yields. | Degradation of the InI reagent prior to or during the reaction. | Ensure that the InI is of high purity and has been properly stored and handled under an inert atmosphere. Consider purifying the InI if its quality is uncertain. |
| Inconsistent results between experiments. | Varying levels of exposure to air and moisture. | Standardize handling procedures to minimize exposure to the atmosphere. Use a glovebox for all manipulations if possible. Ensure solvents are rigorously dried and degassed. |
| Formation of a metallic film or dark precipitate in solution. | Disproportionation of In(I) to elemental indium (In⁰) and In(III). | This is inherent to the chemistry of In(I) in aqueous media. To minimize this, use non-aqueous, aprotic solvents whenever possible. If an aqueous medium is unavoidable, work at low temperatures and concentrations, and be aware of the potential for this side reaction. |
| Color of the InI powder is lighter than the expected red-brown. | Partial oxidation or hydrolysis of the material. | The material may have been compromised. It is advisable to use a fresh, properly stored sample. The purity of the existing sample can be checked using the analytical techniques mentioned in the FAQs. |
Quantitative Data
| Reaction | Conditions | Equilibrium Constant (K) |
| 3 In⁺(aq) ⇌ 2 In(s) + In³⁺(aq) | Aqueous solution | 6.98 × 10² M⁻²[1] |
Experimental Protocols
Protocol 1: General Handling of Air- and Moisture-Sensitive Indium(I) Iodide
This protocol outlines the basic procedures for handling InI to prevent degradation.
Materials:
-
Indium(I) iodide
-
Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware
-
Dry, degassed solvents
-
Spatulas and other necessary utensils
Procedure:
-
Glovebox Use:
-
Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Introduce all necessary materials, including the sealed InI container, into the glovebox antechamber.
-
Purge the antechamber with the inert gas several times before transferring the items into the main chamber.
-
Only open the InI container inside the glovebox.
-
Weigh and transfer the desired amount of InI within the glovebox.
-
Seal the reaction vessel before removing it from the glovebox.
-
-
Schlenk Line Use:
-
Assemble the oven-dried glassware on the Schlenk line.
-
Evacuate the glassware and backfill with inert gas at least three times to remove air and adsorbed water.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Transfer InI under a positive flow of inert gas.
-
Use cannulas or syringes for transferring dry, degassed solvents.
-
Protocol 2: Monitoring Hydrolysis of Indium(I) Iodide using UV-Vis Spectroscopy
This protocol provides a method to qualitatively observe the degradation of InI in an aqueous environment.
Materials:
-
Indium(I) iodide
-
Degassed, deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes with septa
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Inside a glovebox, prepare a stock solution of InI in a suitable dry, aprotic, and water-miscible solvent (e.g., acetonitrile).
-
Transfer a known volume of the InI stock solution into a quartz cuvette sealed with a septum.
-
Acquire an initial UV-Vis spectrum of the InI solution.
-
Using a gas-tight syringe, inject a small, known amount of degassed, deionized water into the cuvette.
-
Immediately begin acquiring spectra at regular time intervals.
-
Observe the changes in the absorption spectrum over time. A decrease in the absorbance corresponding to In(I) and the potential appearance of new peaks would indicate hydrolysis and/or disproportionation.
Protocol 3: Investigating Oxidation of Indium(I) Iodide using Thermogravimetric Analysis (TGA)
This protocol describes how to use TGA to determine the temperature at which InI oxidizes in air.
Materials:
-
Indium(I) iodide
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina)
-
Air or synthetic air supply for the TGA
Procedure:
-
Place a small, accurately weighed amount of InI (typically 5-10 mg) into a TGA sample pan. This should be done quickly to minimize exposure to ambient air, or ideally, the TGA should be housed within a glovebox.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired atmosphere (air or synthetic air) at a controlled flow rate.
-
Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Monitor the change in mass of the sample as a function of temperature.
-
An increase in mass indicates the uptake of oxygen, signifying an oxidation reaction. The onset temperature of this mass gain corresponds to the initiation of significant oxidation. A subsequent mass loss could indicate the decomposition or volatilization of the product.
Degradation Pathways Visualization
Caption: Degradation pathways of Indium(I) iodide in the presence of moisture and air.
References
Technical Support Center: Characterization of Defects in InI Thin Films
Welcome to the Technical Support Center for the characterization of defects in Indium Iodide (InI) thin films. This resource is designed for researchers, scientists, and drug development professionals working with this novel material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in InI thin films?
A1: Theoretical studies indicate that the most prevalent native point defects in InI thin films are Schottky defects, which consist of paired indium vacancies (VIn) and iodine vacancies (VI).[1] These defects have low formation energies, suggesting they can be present in significant concentrations. Iodine vacancies, in particular, are predicted to act as deep electron traps, which can be detrimental to optoelectronic performance.[1] Other potential defects common to thin films include grain boundaries, surface roughness, pinholes, and voids.
Q2: How do these defects impact the properties of InI thin films?
A2: Defects in InI thin films can significantly influence their electronic and optical properties. For instance, the presence of deep trap states, such as those created by iodine vacancies, can act as non-radiative recombination centers. This can lead to a reduction in photoluminescence (PL) quantum yield and shorter charge carrier lifetimes, which are critical parameters for applications in photovoltaics and radiation detection. Defects can also affect charge transport by scattering charge carriers, thereby reducing their mobility.
Q3: My InI thin film appears to degrade quickly in air. What is the cause and how can I prevent this?
A3: InI thin films are known to be highly unstable in ambient air, showing visible signs of decomposition.[2] This degradation is primarily due to reactions with moisture and oxygen. To mitigate this, all handling and characterization of InI thin films should be performed in an inert atmosphere, such as inside a nitrogen or argon-filled glovebox. For measurements that cannot be performed inside a glovebox, consider using a vacuum-tight sample transfer holder.[3] Passivation of the film surface with a protective layer, such as a thin polymer or another inorganic material, may also improve air stability, though specific passivation strategies for InI are still an active area of research.[4][5][6][7]
Q4: What are the key characterization techniques for identifying defects in InI thin films?
A4: A multi-technique approach is essential for a comprehensive characterization of defects in InI thin films. Key techniques include:
-
Photoluminescence (PL) Spectroscopy: To probe electronic transitions and identify defect-related emission peaks.
-
X-ray Diffraction (XRD): To determine the crystal structure, identify secondary phases, and analyze crystal quality.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and identify macroscopic defects like cracks or pinholes.
-
Atomic Force Microscopy (AFM): To quantify surface roughness and observe nanoscale morphological features.[8]
-
Deep-Level Transient Spectroscopy (DLTS): To determine the energy levels and capture cross-sections of deep defect states.[1][9]
Troubleshooting Guides
Problem 1: Low or No Photoluminescence Signal
Possible Causes:
-
High Density of Non-Radiative Defects: Iodine vacancies are known to be deep electron traps in InI, leading to non-radiative recombination and quenching of the PL signal.[1]
-
Film Degradation: Exposure to air and moisture can rapidly degrade the InI film, leading to a loss of luminescence.
-
Incorrect Measurement Parameters: The excitation wavelength or power may not be optimal for your sample.
Solutions:
-
Optimize Growth Conditions: Vary the deposition parameters during thermal evaporation (e.g., substrate temperature, deposition rate) to minimize the formation of iodine vacancies.
-
Inert Atmosphere Handling: Ensure all sample preparation and measurements are conducted in a glovebox or under vacuum to prevent degradation.
-
PL Parameter Optimization:
-
Use an excitation source with an energy above the bandgap of InI (~2.0 eV).
-
Vary the excitation power to check for saturation of defect-related recombination pathways.
-
Perform temperature-dependent PL to differentiate between different recombination mechanisms.
-
Problem 2: Poor Crystalline Quality Observed in XRD
Possible Causes:
-
Sub-optimal Substrate Temperature: The temperature of the substrate during deposition significantly influences film crystallinity.
-
Contaminated Substrate: An unclean substrate surface can lead to poor nucleation and growth.
-
High Deposition Rate: A fast deposition rate may not allow sufficient time for atoms to arrange in a crystalline lattice.
Solutions:
-
Substrate Temperature Series: Deposit a series of films at different substrate temperatures to find the optimal window for crystalline growth.
-
Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure before deposition.
-
Reduce Deposition Rate: Lower the deposition rate to promote better crystal formation.
Quantitative Data Summary
Currently, there is a limited amount of published quantitative data specifically for defects in InI thin films. The following table summarizes theoretical and qualitative experimental findings.
| Defect Type | Formation Energy | Predicted Impact | Experimental Evidence |
| Iodine Vacancy (VI) | Low | Deep electron trap, non-radiative recombination center[1] | Weak photoluminescence signal in as-deposited films[2] |
| Indium Vacancy (VIn) | Low | May act as a shallow acceptor | Not explicitly identified experimentally |
| Schottky Defect (VIn + VI) | Low | Pins the Fermi level near mid-gap, leading to high resistivity[1] | Consistent with high resistivity measurements in some halide semiconductors |
Experimental Protocols
Photoluminescence (PL) Spectroscopy (Inert Atmosphere)
-
Sample Preparation:
-
Deposit the InI thin film on a suitable substrate (e.g., glass, quartz).
-
Mount the sample in an air-tight sample holder inside a glovebox.
-
-
Measurement Setup:
-
Transfer the sealed sample holder to the PL spectrometer. If the spectrometer is not in a glovebox, ensure the transfer is quick and the holder is immediately placed under vacuum or purged with inert gas.
-
Use a laser with an excitation wavelength shorter than the emission of InI (e.g., 405 nm or 532 nm).
-
Focus the laser onto the sample and collect the emitted light.
-
-
Data Acquisition:
-
Record the PL spectrum at room temperature.
-
For more detailed analysis, perform temperature-dependent PL measurements by cooling the sample in a cryostat.
-
X-ray Diffraction (XRD) using Grazing Incidence (GIXRD)
-
Sample Preparation:
-
Mount the InI thin film on the XRD sample stage. If the film is highly air-sensitive, a sealed sample holder with an X-ray transparent window (e.g., Kapton) should be used.
-
-
Instrument Configuration:
-
Data Collection:
-
Perform a 2θ scan over the desired range to collect the diffraction pattern.
-
References
- 1. [2210.11176] Deep-level transient spectroscopy of the charged defects in p-i-n perovskite solar cells induced by light-soaking [arxiv.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Passivation Thin Films, Mechanism and Advancement [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. acris.aalto.fi [acris.aalto.fi]
- 7. researchgate.net [researchgate.net]
- 8. spectraresearch.com [spectraresearch.com]
- 9. Deep-level transient spectroscopy - Wikipedia [en.wikipedia.org]
- 10. An efficient method for indexing grazing-incidence X-ray diffraction data of epitaxially grown thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
Technical Support Center: Indium(I) Iodide Crystal Growth and Defect Management
Welcome to the technical support center for researchers and professionals working with indium(I) iodide (InI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of InI crystals, with a specific focus on mitigating iodine vacancies.
Frequently Asked Questions (FAQs)
Q1: What are iodine vacancies and why are they a concern in indium(I) iodide crystals?
A1: Iodine vacancies are point defects in the InI crystal lattice where an iodide ion is missing. These vacancies can introduce electronic trap states within the bandgap of the semiconductor, which may act as non-radiative recombination centers.[1] This can be detrimental to the performance of optoelectronic devices by reducing charge carrier lifetime and mobility. In applications like radiation detectors, a high density of these defects can impair charge collection and energy resolution.
Q2: How can I minimize the formation of iodine vacancies during the initial synthesis of InI crystals?
A2: The formation of iodine vacancies is often related to the stoichiometry of the starting materials and the growth conditions. To minimize their initial concentration, consider the following:
-
Stoichiometric Precursors: Ensure the use of high-purity indium and iodine in the correct stoichiometric ratio for the synthesis of the InI powder.
-
Growth Temperature: Lower growth temperatures generally reduce the formation of intrinsic defects.[2] Physical Vapor Transport (PVT) is a synthesis method that operates at lower temperatures compared to melt growth techniques like Bridgman or Czochralski, which can lead to crystals with fewer defects.[3]
-
Iodine-Rich Environment: During synthesis, particularly in vapor-phase methods, ensuring a sufficient partial pressure of iodine can help suppress the formation of iodine vacancies.
Q3: What are the common post-synthesis methods to reduce iodine vacancies in InI crystals?
A3: Post-synthesis treatments are often employed to "heal" existing iodine vacancies. The most common methods include:
-
Annealing in Iodine Vapor: This involves heating the InI crystals in a controlled atmosphere containing iodine vapor. The iodine atoms from the vapor can diffuse into the crystal and occupy the vacant lattice sites.
-
Solution-Based Passivation: Treating the surface of the InI crystal with a solution containing iodide ions (e.g., a dilute solution of hydroiodic acid or an iodide salt in a suitable solvent) can help to passivate surface-level iodine vacancies.
Q4: What analytical techniques can be used to characterize the presence of iodine vacancies?
A4: Several techniques can be used to infer the presence and concentration of iodine vacancies:
-
Photoluminescence (PL) Spectroscopy: A low PL intensity can be indicative of a high density of non-radiative recombination centers, which may be caused by iodine vacancies. Changes in PL intensity after treatment can suggest a reduction in these defects.
-
Hall Effect Measurements: These measurements provide information on carrier concentration and mobility. A reduction in iodine vacancies, which can act as scattering centers, may lead to an increase in carrier mobility.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition and chemical states at the crystal surface. A deviation from the expected In:I stoichiometric ratio can indicate the presence of vacancies.
-
X-ray Topography: This technique can be used for the direct observation and characterization of various defects in single crystals.[4]
Troubleshooting Guides
Issue 1: Low Photoluminescence Intensity in As-Grown InI Crystals
| Possible Cause | Suggested Solution |
| High concentration of iodine vacancies acting as non-radiative recombination centers. | 1. Iodine Vapor Annealing: Anneal the crystal in a sealed ampoule with a small amount of solid iodine to create an iodine-rich atmosphere. Start with a temperature of 200-250°C for several hours. The optimal temperature and duration will need to be determined empirically. 2. Optimize Growth Parameters: If synthesizing via PVT, try reducing the growth temperature to minimize the formation of intrinsic defects.[3] |
| Surface contamination or oxidation. | 1. Surface Cleaning: Gently clean the crystal surface with a suitable non-reactive solvent to remove any organic residues. 2. Inert Atmosphere Handling: Handle the crystals in an inert atmosphere (e.g., a glovebox) to prevent surface oxidation. |
Issue 2: Poor Electrical Conductivity or Low Carrier Mobility
| Possible Cause | Suggested Solution |
| Iodine vacancies acting as charge carrier traps and scattering centers. | 1. Post-Growth Annealing: Perform annealing in an iodine atmosphere as described above. This can "fill" the vacancies and reduce their impact on charge transport. 2. Review Synthesis Stoichiometry: For melt-grown crystals, non-stoichiometry in the melt is a primary cause of defects.[5] Ensure precise control over the initial composition. |
| Presence of other impurities or structural defects. | 1. Purification of Precursors: Use the highest purity indium and iodine available for synthesis. 2. Crystal Growth Rate: A slower crystal growth rate can lead to higher crystalline quality with fewer structural defects. |
Experimental Protocols
Protocol 1: Iodine Vapor Annealing of Indium(I) Iodide Crystals
This protocol provides a general guideline for reducing iodine vacancies in InI crystals through post-growth annealing in an iodine-rich atmosphere.
Materials and Equipment:
-
Indium(I) iodide crystal(s)
-
High-purity solid iodine
-
Quartz ampoule
-
Vacuum sealing system (e.g., turbomolecular pump)
-
Tube furnace with temperature controller
-
Inert gas (e.g., argon)
Procedure:
-
Sample Preparation: Place the InI crystal(s) at one end of a clean quartz ampoule.
-
Iodine Source: Add a small amount of solid iodine to the other end of the ampoule. The amount will depend on the ampoule volume and the desired iodine partial pressure. A starting point is a few milligrams for a small ampoule.
-
Evacuation and Sealing: Connect the ampoule to the vacuum system and evacuate to a pressure of at least 10-5 Torr.
-
Backfilling (Optional): The ampoule can be backfilled with a low pressure of inert gas before sealing to control the total pressure.
-
Sealing: Seal the ampoule under vacuum or low-pressure inert gas using a hydrogen-oxygen torch.
-
Annealing:
-
Place the sealed ampoule in a tube furnace.
-
Position the ampoule such that the end with the InI crystal is at the desired annealing temperature, and the end with the solid iodine is at a lower temperature to control the iodine vapor pressure.
-
Slowly ramp up the temperature to the target annealing temperature for the crystal (e.g., 200-300°C). The temperature of the iodine source will determine the iodine partial pressure.
-
Hold the temperature for a set duration (e.g., 12-48 hours).
-
-
Cooling: Slowly cool the furnace back to room temperature.
-
Sample Retrieval: Carefully break the ampoule in a fume hood to retrieve the annealed crystal.
Quantitative Data (Hypothetical Example):
The following table illustrates the expected changes in material properties after iodine vapor annealing. Note: This is a representative table, and actual results may vary.
| Parameter | Before Annealing | After Annealing | Characterization Technique |
| Photoluminescence Intensity | Low | High | Photoluminescence Spectroscopy |
| Carrier Mobility | 10 cm²/Vs | 50 cm²/Vs | Hall Effect Measurement |
| Iodine Vacancy Concentration (relative) | High | Low | Inferred from PL and electrical data |
Protocol 2: Solution-Based Surface Passivation
This protocol outlines a general procedure for passivating surface iodine vacancies on InI crystals.
Materials and Equipment:
-
Indium(I) iodide crystal
-
Hydroiodic acid (HI) or a suitable iodide salt (e.g., tetrabutylammonium (B224687) iodide - TBAI)
-
Anhydrous solvent (e.g., isopropanol, acetonitrile)
-
Spinner or dip-coating apparatus
-
Inert atmosphere glovebox
Procedure:
-
Solution Preparation: Inside a glovebox, prepare a dilute solution of the passivating agent in the anhydrous solvent. A starting concentration could be in the range of 1-10 mg/mL.
-
Surface Treatment:
-
Spin-coating: Place the InI crystal on the spinner, dispense a few drops of the passivation solution, and spin at a moderate speed (e.g., 2000-4000 rpm) for 30-60 seconds.
-
Dip-coating: Immerse the InI crystal in the passivation solution for a short period (e.g., 10-60 seconds) and then withdraw it slowly.
-
-
Annealing: Gently heat the treated crystal on a hotplate inside the glovebox at a low temperature (e.g., 60-100°C) for a few minutes to remove the solvent and promote surface reaction.
-
Characterization: Characterize the treated crystal using surface-sensitive techniques like XPS and PL to evaluate the effectiveness of the passivation.
Visualizations
Caption: Workflow for Iodine Vapor Annealing of InI Crystals.
Caption: Logical Pathway for Reducing Iodine Vacancies in InI.
References
- 1. Review of defect engineering in perovskites for photovoltaic application - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00194B [pubs.rsc.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Defect analysis in crystals using X-ray topography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Inorganic Iodide-Based Devices
Welcome to the technical support center for improving the stability of inorganic iodide-based (InI-based) devices. This resource is designed for researchers, scientists, and drug development professionals working with these materials. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments and device fabrication.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of InI-based devices, focusing on the causes of degradation and general strategies for improvement.
Q1: What are the primary causes of degradation in InI-based perovskite solar cells?
A1: The primary causes of degradation in InI-based perovskite solar cells (PSCs) can be categorized as extrinsic and intrinsic factors.[1][2][3]
-
Extrinsic Factors: These are environmental stressors that interact with the device from the outside.
-
Moisture: Perovskite materials are highly sensitive to water, which can lead to the hydration and decomposition of the perovskite crystal structure.[1][3] This is often observed as a color change in the perovskite film from black to yellow, indicating the formation of lead iodide (PbI₂).
-
Oxygen: In the presence of light, oxygen can cause photo-oxidation, leading to the formation of superoxide (B77818) radicals that degrade the perovskite material.[4]
-
Heat: Elevated temperatures can accelerate the decomposition of the perovskite structure and can also cause degradation of other layers within the device, such as the charge transport layers.[2][5][6]
-
Light: While essential for operation, prolonged exposure to light, especially UV light, can induce the formation of defects and accelerate degradation pathways.[3]
-
-
Intrinsic Factors: These are related to the inherent properties of the perovskite material and the device architecture.
-
Ion Migration: The ionic nature of perovskite materials allows for the movement of ions (e.g., iodide vacancies) within the crystal lattice, especially under an electric field or illumination.[7][8][9] This can lead to changes in the material's composition and the formation of defects.
-
Phase Instability: Some inorganic perovskite phases, such as the desirable black phase of CsPbI₃, can be unstable at room temperature and may transition to an undesirable non-perovskite yellow phase.
-
Defects: Crystal defects, such as vacancies and grain boundaries, can act as sites for degradation to initiate and can also serve as non-radiative recombination centers, reducing device efficiency.
-
Q2: What are the initial visual signs of device degradation?
A2: The most common visual indicator of degradation in many InI-based perovskite films is a change in color from dark brown or black to yellow. This signifies the decomposition of the perovskite crystal structure into lead iodide (PbI₂), which is yellow. Other visual cues can include the appearance of pinholes or changes in the film's morphology.
Q3: How can I differentiate between reversible and irreversible degradation?
A3: Some performance loss in perovskite solar cells can be reversible. For instance, performance may decrease under continuous illumination but recover after a period in the dark. This is often attributed to ion migration and charge accumulation at the interfaces. To test for this, you can measure the device performance, then store it in a dark, inert environment (like a nitrogen-filled glovebox) for several hours or overnight, and then re-measure. If the performance recovers, the degradation was at least partially reversible. Irreversible degradation, on the other hand, involves chemical decomposition of the perovskite layer (e.g., due to moisture) and will not recover with dark storage.
Q4: What is the "T80 lifetime," and why is it an important metric?
A4: The T80 lifetime is the time it takes for a solar cell's power conversion efficiency (PCE) to decrease to 80% of its initial value under specific, continuous stress conditions (e.g., constant illumination, temperature, and humidity). It is a widely used metric to quantify and compare the operational stability of solar cells. A longer T80 lifetime indicates a more stable device.
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: Low Power Conversion Efficiency (PCE) in Newly Fabricated Devices
| Potential Cause | Troubleshooting Step |
| Incomplete Perovskite Conversion | Ensure complete conversion of precursors to the perovskite phase. This can be influenced by annealing time and temperature. Unreacted precursors like PbI₂ can be detrimental to performance.[10] |
| Poor Film Morphology | Optimize the deposition technique (e.g., spin coating, doctor-blading) to achieve a uniform, pinhole-free perovskite film. Pinholes can create shunt paths, reducing Voc and FF.[10] |
| Interfacial Defects | Defects at the interfaces between the perovskite and charge transport layers can lead to non-radiative recombination. Consider surface passivation of the perovskite layer or interface engineering of the transport layers. |
| Energy Level Mismatch | Ensure proper energy level alignment between the perovskite and the electron and hole transport layers to facilitate efficient charge extraction. |
| High Series Resistance | Check the conductivity of the transparent conductive oxide (TCO) and the quality of the metal contacts. High series resistance will lower the fill factor (FF). |
Issue 2: Rapid Device Degradation Under Ambient Conditions
| Potential Cause | Troubleshooting Step |
| Moisture Ingress | Fabricate and store devices in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox). Encapsulate the device to protect it from ambient moisture. |
| Oxygen-Induced Degradation | Encapsulation can also protect the device from oxygen. Consider using oxygen scavengers within the encapsulation. |
| Poor Film Quality | A perovskite film with a high density of grain boundaries and defects is more susceptible to environmental degradation. Improve film quality through additive engineering or post-deposition treatments. |
| Unstable Charge Transport Layers | Some organic charge transport materials are themselves prone to degradation. Consider using more stable inorganic charge transport layers. |
Issue 3: Hysteresis in Current-Voltage (J-V) Measurements
| Potential Cause | Troubleshooting Step |
| Ion Migration | Hysteresis is often linked to the migration of mobile ions within the perovskite layer under an applied voltage.[11][12] The scan rate and direction of the J-V measurement can influence the degree of hysteresis. |
| Charge Trapping/De-trapping | Defects in the perovskite film or at the interfaces can trap and de-trap charge carriers, contributing to hysteresis.[11] Passivation of these defects can help reduce this effect. |
| Unbalanced Charge Transport | A mismatch in the charge extraction rates of the electron and hole transport layers can lead to charge accumulation and hysteresis.[11] Ensure that your transport layers have appropriate mobility and energy level alignment. |
| Ferroelectric Effects | The perovskite material itself can exhibit ferroelectric properties, where its polarization can be switched by an electric field, contributing to hysteresis.[11] |
Data Presentation: Stability of InI-Based Devices
The following tables summarize quantitative data on the stability of InI-based devices with different stabilization strategies.
Table 1: Comparison of Encapsulation Materials and Their Barrier Properties
| Encapsulant Material | Water Vapor Transmission Rate (WVTR) (g/m²/day) | Oxygen Transmission Rate (OTR) (cm³/m²/day) | Key Properties |
| Epoxy Resins | Variable, can be low | Variable | Good adhesion, can be UV or thermally cured.[13] |
| Ethylene-vinyl acetate (B1210297) (EVA) | ~2.61 | >10 | Commonly used in conventional PV, but can release acetic acid.[14] |
| Polyolefin (POE) | ~0.8 (for 3M POE) | - | Good resistance to potential-induced degradation.[14] |
| Polyisobutylene (PIB) | Low (K= 0.018−0.024 cm/h) | - | Excellent moisture barrier, often used as an edge sealant.[14] |
| Surlyn | ~1 | - | Ionomer with good barrier properties.[14] |
| Al₂O₃ (by ALD) | Very low (10⁻⁵ - 10⁻⁶) | Very low (10⁻³ - 10⁻⁵) | Thin-film encapsulation providing excellent barrier properties.[15] |
Note: WVTR and OTR values can vary depending on the specific product, thickness, and measurement conditions.
Table 2: Performance and Stability of Passivated and Encapsulated Perovskite Solar Cells
| Device Structure / Passivation / Encapsulation | Initial PCE (%) | Stability Test Conditions | T80 Lifetime (hours) | Retention after Test (%) | Reference |
| 2D Perovskite Passivation | 24.3 | Damp Heat (85°C, 85% RH) | >1000 | >95% | [7] |
| PIB-based blanket encapsulation | - | Damp Heat (85°C, 85% RH) | >1800 | No degradation | [16] |
| Glass-on-glass with butyl rubber sealant | - | - | - | Improved stability | [15] |
| TPO Encapsulation | - | Light soaking in ambient air | 770 | 80% | [17] |
| Terpyridine Passivation | - | 30%-40% RH in air | 720 | - | [18] |
| Organic Salt (MHyI) Passivation | 23.19 | 30% RH | 720 | 88% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving the stability of InI-based devices.
Protocol 1: Spin Coating of CsPbI₃ Perovskite Films
This protocol describes a common method for depositing CsPbI₃ films.
-
Substrate Preparation:
-
Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes before use to improve wettability.
-
-
Deposition of Electron Transport Layer (ETL):
-
Prepare a SnO₂ solution.
-
Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
-
-
Perovskite Film Deposition (in a nitrogen-filled glovebox):
-
Prepare a perovskite precursor solution by dissolving CsI and PbI₂ (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO.
-
Deposit the precursor solution onto the SnO₂ layer via a two-step spin-coating process: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 10-30 minutes) to form the black perovskite phase.
-
Protocol 2: Surface Passivation with Organic Ammonium (B1175870) Salts
This protocol outlines a post-treatment method to passivate the surface of the perovskite film.
-
Prepare Passivation Solution:
-
Dissolve an organic ammonium salt (e.g., phenethylammonium iodide - PEAI) in isopropanol at a low concentration (e.g., 2 mg/mL).
-
-
Passivation Treatment:
-
After the perovskite film has been annealed and cooled down, spin-coat the passivation solution onto the perovskite surface at 4000 rpm for 30 seconds.
-
Anneal the film at 100°C for 10 minutes to remove the solvent and promote the formation of a 2D perovskite capping layer.
-
Protocol 3: Device Encapsulation with UV-Curable Epoxy
This protocol provides a step-by-step guide for encapsulating a perovskite solar cell.[19]
-
Preparation (in an inert environment, e.g., a glovebox):
-
Place the finished perovskite solar cell on a flat surface.
-
Clean a glass coverslip of the appropriate size with isopropanol and dry it with a nitrogen gun.
-
-
Applying the Epoxy:
-
Using a pipette or syringe, carefully dispense a small drop of UV-curable epoxy onto the active area of the solar cell. Avoid introducing air bubbles.
-
-
Placing the Coverslip:
-
Carefully place the glass coverslip over the epoxy, allowing the epoxy to spread evenly underneath. Gently press down to remove any trapped air bubbles and to ensure a thin, uniform layer of epoxy.
-
-
Curing:
-
Expose the encapsulated device to a UV lamp for the time specified by the epoxy manufacturer to cure the adhesive.
-
-
Edge Sealing (Optional but Recommended):
-
For enhanced protection, apply an additional bead of epoxy around the edges of the coverslip to seal the device completely. Cure this edge seal with the UV lamp.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the stability of InI-based devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researching.cn [researching.cn]
- 5. Encapsulation and Stability Testing of Perovskite Solar Cells for Real Life Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Ion Migration in Organic-Inorganic Hybrid Perovskite Solar Cells: Current Understanding and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. youtube.com [youtube.com]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Preventing disproportionation of indium(I) iodide in solution
Technical Support Center: Indium(I) Iodide Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indium(I) Iodide (InI). This resource provides essential information to prevent the common issue of disproportionation in solution, ensuring the stability and reactivity of your In(I) species.
Frequently Asked Questions (FAQs)
Q1: What is the disproportionation of Indium(I) Iodide?
A1: Disproportionation is a specific type of redox reaction where a chemical species in an intermediate oxidation state reacts to form two products with higher and lower oxidation states. For Indium(I) Iodide, the In⁺ ion is unstable in many solutions and simultaneously oxidizes to Indium(III) (In³⁺) and reduces to Indium metal (In⁰).[1] The overall reaction is:
3InI (solvated) → 2In (s, black precipitate) + InI₃ (solvated)
This process is often rapid and can compromise experiments that rely on the In(I) oxidation state. An equilibrium exists between these three oxidation states (In⁰, In⁺, In³⁺).[1]
Q2: My InI solution turned dark and formed a black precipitate. What happened?
A2: This is a classic sign of disproportionation. The black or dark-colored solid is elemental indium (In⁰) metal forming as the In⁺ ions in your solution are simultaneously reduced to In⁰ and oxidized to In³⁺. This indicates that the solution conditions are not suitable for stabilizing the In(I) state.
Q3: Why is Indium(I) so prone to disproportionation?
A3: The +1 oxidation state of indium is thermodynamically unstable in many environments, particularly in aqueous or protic solutions.[1] The stability of the +1 state increases for heavier elements in Group 13 due to the inert pair effect, but In(I) still readily disproportionates without the proper stabilizing measures. The tendency is more pronounced with less polarizable halides like chloride compared to iodide.[1]
Q4: How can I prevent the disproportionation of InI in my experiments?
A4: Preventing disproportionation requires careful control of experimental conditions. The key strategies, detailed in the Troubleshooting Guide below, are:
-
Strict Exclusion of Water and Oxygen: Work under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous (dry) solvents.
-
Appropriate Solvent Selection: Use aprotic, non-polar, or weakly coordinating polar solvents.
-
Use of Stabilizing Ligands: Introduce Lewis bases that can coordinate to the In(I) center and form a stable complex.
-
Temperature Control: Perform dissolutions and reactions at controlled, often low, temperatures to manage reaction kinetics.
Q5: What is the role of a ligand in stabilizing InI solutions?
A5: A ligand is an ion or molecule that donates a pair of electrons to a central metal atom to form a coordination complex. In this case, Lewis basic ligands (e.g., those with nitrogen or oxygen donor atoms) coordinate to the In(I) center. This coordination electronically stabilizes the +1 oxidation state, sterically hinders the close approach of other InI molecules needed for disproportionation, and can improve solubility. Attempts to coordinate neutral ligands to low-oxidation-state indium centers can be hindered by "non-innocent" ligand behavior, which can also lead to disproportionation.[2]
Troubleshooting Guide: Preventing InI Disproportionation
Problem: Rapid or gradual formation of a black/dark precipitate (Indium metal) and loss of In(I) reactivity.
Cause 1: Presence of Water or Oxygen
Moisture and oxygen can facilitate the decomposition and disproportionation of InI.
-
Solution: Implement rigorous air- and moisture-free techniques.
-
Protocol: Use a glovebox or Schlenk line for all manipulations.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under vacuum or in a desiccator before use.
-
Atmosphere: Purge all reaction vessels with a dry, inert gas (e.g., Argon or Nitrogen) before introducing reagents.
-
Cause 2: Inappropriate Solvent Choice
Protic solvents (like water and alcohols) and some highly polar aprotic solvents can promote disproportionation. InI has limited solubility in many common organic solvents.
-
Solution: Select an appropriate anhydrous solvent system.
Table 1: Solvent Selection Guide for InI Solutions
| Solvent | Suitability | Rationale & Notes |
| Toluene (B28343), Hexane | Recommended | Non-polar, aprotic. Often used with a stabilizing ligand to improve solubility. |
| Diethyl Ether, THF | Use with Caution | Ethereal solvents can act as weak Lewis bases, but must be rigorously dried. Purity is critical. |
| Pyridine | Recommended (as ligand/co-solvent) | Acts as a strong Lewis base to form a stabilizing complex with In(I). |
| Dichloromethane | Use with Caution | Must be anhydrous and free of acidic impurities. |
| Acetonitrile, DMSO | Not Recommended | These polar, coordinating solvents can often promote disproportionation. |
| Water, Alcohols | Not Recommended | Protic solvents readily induce disproportionation. |
Cause 3: Lack of a Stabilizing Agent (Ligand)
Without a coordinating ligand, InI in solution is highly susceptible to disproportionation.
-
Solution: Add a suitable Lewis base ligand to form a stable In(I) complex. The choice of ligand is critical; some ligands can engage in redox chemistry themselves, leading to undesired side reactions.[2]
Table 2: Common Stabilizing Ligands for Indium(I)
| Ligand Name | Type | Typical Molar Ratio (Ligand:InI) | Notes |
| Pyridine | Monodentate (N-donor) | >2:1 or as solvent | Forms stable adducts. |
| TMEDA (N,N,N',N'-Tetramethylethylenediamine) | Bidentate (N-donor) | 1:1 to 2:1 | A strong chelating ligand that can form stable complexes. |
| 2,2'-Bipyridine (bipy) | Bidentate (N-donor) | 1:1 | Forms well-defined complexes. |
| 1,4-Diazabutadienes (DAB) | Bidentate (N-donor) | 1:1 | Can form stable NHC-analogue complexes, but reactivity is highly dependent on ligand substituents.[2] |
| Phosphines (e.g., PPh₃) | Monodentate (P-donor) | 1:1 to 3:1 | Soft phosphine (B1218219) ligands can effectively stabilize the soft In(I) center. |
Quantitative Data
The disproportionation of In(I) is an equilibrium process. Understanding the equilibrium constant can help in designing experiments to suppress it by applying Le Châtelier's principle.
Table 3: Quantitative Stability Data for the In(I) System
| Condition | Parameter | Value | Reference |
| DMSO-based electrolyte | Equilibrium Constant (K) for 3In⁺ ⇌ 2In⁰ + In³⁺ | 6.98 × 10² M⁻² | [1] |
Note: This value indicates a strong thermodynamic driving force towards disproportionation under these specific conditions.
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stabilized InI Solution with TMEDA
This protocol describes a general method for preparing a stabilized stock solution of In(I) for further reactions.
Materials:
-
Indium(I) Iodide (InI)
-
Anhydrous Toluene
-
TMEDA (distilled and stored over molecular sieves)
-
Schlenk flask with a magnetic stir bar
-
Septa, syringes, and cannulas
-
Inert gas source (Argon or Nitrogen)
Methodology:
-
Preparation: Oven-dry the Schlenk flask and stir bar, then cool under a stream of inert gas.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of InI and add it to the Schlenk flask.
-
Ligand Addition: Using a syringe, add 1.1 molar equivalents of anhydrous TMEDA to the flask.
-
Solvent Addition: Add anhydrous toluene via a cannula or syringe to achieve the desired concentration.
-
Dissolution: Seal the flask and stir the mixture at room temperature. The solid InI should dissolve to form a clear or colored solution of the [In(TMEDA)I] complex. The solution should be free of any black precipitate.
-
Storage & Use: Use the solution promptly. If storage is necessary, keep it under an inert atmosphere in the dark.
Diagrams
Below are diagrams illustrating the key chemical processes and workflows.
Caption: The disproportionation pathway of Indium(I) Iodide.
Caption: Ligand coordination stabilizes In(I) and inhibits disproportionation.
Caption: Experimental workflow for preparing a stabilized InI solution.
References
Technical Support Center: Annealing Protocols for Indium(I) Iodide (InI) Thin Films
This guide provides researchers, scientists, and professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the thermal annealing of indium(I) iodide (InI) thin films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing InI thin films? A1: Annealing is a thermal treatment process used to improve the quality of thin films after deposition.[1] The primary goals are to reduce structural defects, increase crystallinity, and control grain size, which in turn enhances the film's electrical and optical properties for its intended application.[1][2] For InI, this process is critical for achieving desired semiconductor characteristics.
Q2: What is the critical temperature limit for annealing InI? A2: The congruent melting point of pure Indium(I) iodide (InI) is 365 °C. Annealing temperatures must be kept safely below this point to prevent melting and decomposition of the film. Furthermore, InI forms a eutectic with indium at 155 °C, which should be considered if excess indium is present.
Q3: Why is the annealing atmosphere so important for InI films? A3: The annealing atmosphere is critical due to the high instability of InI in air.[3] Films can show visible signs of decomposition within hours of exposure to an ambient atmosphere.[3] Therefore, annealing must be conducted in an inert atmosphere (e.g., high-purity nitrogen or argon) or in a vacuum to prevent oxidation and degradation of the film.[4][5]
Q4: How does annealing temperature affect the properties of indium-based thin films? A4: Generally, increasing the annealing temperature leads to improved crystallinity, larger grain sizes, and reduced film resistivity.[6][7] However, there is often an optimal temperature. For instance, in a study on solution-processed In₂O₃ films, 450 °C was found to provide the best balance between electrical performance and device stability.[6][8] For InI, this optimal temperature must be determined within its much lower thermal stability window (i.e., below 365 °C).
Q5: What characterization techniques are used to evaluate annealed InI films? A5: A suite of characterization techniques is used to analyze the effects of annealing. These include:
-
X-ray Diffraction (XRD): To determine crystallinity, crystal structure, and preferred orientation.[9][10]
-
Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM): To analyze surface morphology, roughness, and grain size.[11][12]
-
UV-Vis-NIR Spectroscopy: To measure optical properties like transmittance, absorbance, and to calculate the optical band gap.[10][12]
-
Hall Effect Measurements: To determine electrical properties such as resistivity, carrier concentration, and mobility.[6][13]
Troubleshooting Guide
Q1: My InI film has cracked or peeled off the substrate after annealing. What went wrong? A1: Film cracking and delamination are typically caused by stress. The common sources of stress and their solutions are:
-
Cause: Mismatch in the thermal expansion coefficient (CTE) between the InI film and the substrate.[14][15]
-
Solution: Select a substrate with a CTE that is closely matched to that of InI.
-
-
Cause: The film is too thick. A general rule of thumb is that films thicker than 0.5 microns are more susceptible to cracking.[15]
-
Solution: Reduce the film thickness. If a thick film is required, deposit multiple thinner layers, with an annealing step after each deposition.[15]
-
-
Cause: Too rapid heating or cooling rates (thermal shock).
-
Solution: Decrease the temperature ramp rate during heating and cooling. A gradual, multi-step annealing process can also help manage stress.[15]
-
-
Cause: Shrinkage from the loss of residual solvents or organic materials from the deposition process.[15]
-
Solution: Introduce a low-temperature pre-baking step before the main anneal to gently remove volatile components.
-
Q2: My film looks discolored and has poor stoichiometry after annealing. How can I fix this? A2: Discoloration and poor stoichiometry are signs of film decomposition.
-
Cause: The annealing temperature exceeded the melting point (365 °C) of InI.
-
Solution: Ensure your furnace controller is accurately calibrated and set the maximum annealing temperature to be safely below 365 °C. A good starting point might be in the 150-250 °C range.
-
-
Cause: The annealing atmosphere was not inert. InI is highly reactive with oxygen and moisture.[3]
-
Solution: Purge the annealing furnace thoroughly with a high-purity inert gas (e.g., Nitrogen, Argon) before and during the entire annealing cycle. Alternatively, perform the anneal under high vacuum.
-
Q3: The crystallinity of my film is poor according to XRD analysis. What should I do? A3: Poor crystallinity suggests the thermal energy provided was insufficient for atomic rearrangement.
-
Cause: The annealing temperature was too low.
-
Solution: Systematically increase the annealing temperature in small increments (e.g., 25 °C). Be careful not to exceed the material's decomposition temperature.
-
-
Cause: The annealing duration (dwell time) was too short.
-
Solution: Increase the time the film is held at the peak annealing temperature. Experiment with durations from 30 minutes to several hours.
-
Q4: The electrical resistivity of my film is too high. How can annealing help? A4: High resistivity can be due to defects, impurities, or poor crystallinity.
-
Cause: Insufficient crystal quality and grain growth.
-
Solution: Optimize the annealing temperature and time to improve crystallinity and increase grain size, which generally reduces carrier scattering at grain boundaries.[7]
-
-
Cause: Contamination from the annealing atmosphere.
-
Solution: Ensure a clean, high-purity inert atmosphere or vacuum is used. An oxidizing atmosphere can create defects that reduce conductivity in some materials.[13]
-
Data Presentation: Annealing Parameters and Effects
Since specific, detailed quantitative data for InI annealing is not widely published, the tables below summarize critical material properties and the generally expected effects of annealing parameters, drawing parallels from studies on other indium-based semiconductors.
Table 1: Key Thermal Properties of Indium(I) Iodide
| Property | Value | Significance for Annealing | Citation |
| Melting Point | 365 °C | Absolute maximum temperature for any processing step. | |
| In-InI Eutectic Point | 155 °C | Relevant if the film is indium-rich; may cause localized melting. | |
| Air Stability | Highly Unstable | Mandates the use of an inert atmosphere or vacuum during annealing. | [3] |
Table 2: General Influence of Annealing Parameters on Thin Film Properties
| Parameter | Change | Expected Effect on Crystallinity | Expected Effect on Grain Size | Expected Effect on Resistivity | Notes |
| Temperature | Increase | Improves | Increases | Decreases | Must stay below the 365 °C melting point for InI.[7] |
| Time (Dwell) | Increase | Improves | Increases | Decreases | Longer times allow for more complete atomic rearrangement. |
| Atmosphere | Inert vs. Air | Prevents Degradation | Prevents Oxidation | Prevents Defect Formation | Crucial for InI due to its high reactivity with air.[3] |
| Ramp Rate | Decrease | Minimal Direct Effect | Minimal Direct Effect | Minimal Direct Effect | Slower rates are critical for reducing thermal stress and preventing film cracking.[15] |
Detailed Experimental Protocol: Inert Atmosphere Annealing of InI Thin Film
This protocol outlines a general procedure for annealing a thermally evaporated InI thin film on a glass substrate using a tube furnace.
-
Preparation and Safety:
-
Ensure all necessary personal protective equipment (PPE), including safety glasses and thermal gloves, is used.
-
Prepare the InI thin film on the desired substrate in a controlled environment (e.g., a glovebox) to minimize air exposure before annealing.
-
-
Sample Loading:
-
Place the substrate with the InI film into a clean quartz boat.
-
Position the boat in the center of the tube furnace. Ensure the thermocouple is placed near the sample for accurate temperature reading.
-
Seal the tube furnace ends securely.
-
-
Purging the System:
-
Connect a high-purity inert gas line (e.g., Nitrogen 99.999%) to the furnace tube inlet.
-
Purge the tube with the inert gas at a moderate flow rate (e.g., 100-200 sccm) for at least 30 minutes to displace all residual air and moisture. Maintain a slight positive pressure throughout the process.
-
-
Thermal Annealing Cycle:
-
Ramp-Up: Program the furnace controller. Set a slow ramp-up rate (e.g., 2-5 °C per minute) to the desired annealing temperature (e.g., 200 °C) to prevent thermal shock.[15]
-
Dwell: Once the target temperature is reached, hold (dwell) at this temperature for the desired duration (e.g., 60 minutes).
-
Ramp-Down: After the dwell period, program a slow ramp-down rate (e.g., 2-5 °C per minute) back to room temperature. Do not open the furnace or remove the sample until it is fully cooled to avoid rapid cooling and oxidation.
-
-
Sample Unloading:
-
Once the furnace has returned to room temperature (< 50 °C), stop the inert gas flow.
-
Carefully unseal the furnace and retrieve the sample.
-
Immediately transfer the annealed film to a vacuum desiccator or glovebox for storage to prevent degradation.
-
-
Characterization:
-
Proceed with post-annealing characterization (XRD, AFM, etc.) to evaluate the film's properties.
-
Visualizations
Caption: Experimental workflow for annealing InI thin films.
Caption: Troubleshooting decision tree for common InI annealing issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. osti.gov [osti.gov]
- 4. Stress-induced phase-alteration in solution processed indium selenide thin films during annealing - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01403J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Rapid thermal annealing for high-quality ITO thin films deposited by radio-frequency magnetron sputtering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. Impact of Annealing in Various Atmospheres on Characteristics of Tin-Doped Indium Oxide Layers towards Thermoelectric Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Indium(I) iodide vs. Indium(III) iodide properties
A Comparative Guide to Indium(I) Iodide and Indium(III) Iodide for Researchers
This guide provides a detailed comparison of the physical, chemical, and structural properties of Indium(I) iodide (InI) and Indium(III) iodide (InI3). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize indium compounds in their work. The following sections present quantitative data, experimental protocols for synthesis, and key applications supported by experimental findings.
Comparison of Physical and Chemical Properties
The distinct oxidation states of indium in these two compounds, +1 for InI and +3 for InI3, lead to significant differences in their characteristics and reactivity. A summary of their key properties is presented below.
| Property | Indium(I) Iodide (InI) | Indium(III) Iodide (InI3) |
| Chemical Formula | InI[1] | InI3[2] |
| Molar Mass | 241.722 g/mol [1] | 495.53 g/mol [2][3] |
| Appearance | Red-brown or deep red-purple crystalline solid[1][4] | Yellow to dark yellow or magenta hygroscopic solid[2][3][5] |
| Density | 5.31 - 5.32 g/cm³[1][6] | 4.69 g/cm³[2][3][5] |
| Melting Point | 351 - 365 °C[1][6][7] | 210 °C[2][3][5] |
| Boiling Point | 715 °C[7] | 500 °C[2][3] |
| Crystal Structure | Orthorhombic[1][6] | Monoclinic[2] |
| Solubility in Water | Insoluble; decomposes slowly in hot water[1] | Highly soluble[2][8] |
| Solubility in Organic Solvents | Slightly soluble in pyridine (B92270) or m-xylene[4] | Soluble in chloroform, benzene, ethers, and alcohols[3][8] |
Structural Properties
Indium(I) Iodide (InI): InI possesses a layered orthorhombic crystal structure with the space group Cmcm[1]. The lattice parameters are reported as a = 4.75 Å, b = 12.76 Å, and c = 4.91 Å[1][9]. This structure is similar to that of thallium(I) iodide (TlI)[9].
Indium(III) Iodide (InI3): Indium(III) iodide is known to exist in two forms, a yellow (β) and a red (α) form[2]. The more commonly characterized yellow form has a monoclinic crystal structure belonging to the space group P2₁/c[2]. Its structure consists of dimeric molecules (In₂I₆), where the indium centers are four-coordinate[2][10]. The lattice parameters for this form are a = 9.837 Å, b = 6.102 Å, c = 12.195 Å, and β = 107.69°[2].
Experimental Protocols: Synthesis
The synthesis of these two iodides involves distinct reaction conditions reflecting their different thermal stabilities and oxidation states.
Synthesis of Indium(I) Iodide (InI): Indium(I) iodide can be prepared via the reaction of metallic indium with either iodine or another indium iodide.
-
Method 1: Reaction with Iodine: Metallic indium is reacted with iodine in a vacuum at elevated temperatures (300-400 °C)[1]. The reaction proceeds as: 2 In + I₂ → 2 InI
-
Method 2: Comproportionation Reaction: Stoichiometric amounts of indium metal and indium(III) iodide are heated together[1]. This reaction is also carried out in a vacuum at 300-400 °C[1]. 2 In + InI₃ → 3 InI
-
Method 3: Reaction with Mercury(II) Iodide: Indium metal can be reacted with mercury(II) iodide at 350 °C[1]. 2 In + HgI₂ → 2 InI + Hg
Synthesis of Indium(III) Iodide (InI3): Indium(III) iodide is typically synthesized by the direct reaction of the elements.
-
Method 1: Direct Element Reaction: Indium metal is reacted directly with an excess of iodine vapor[2]. The indium is heated to 250 °C while the iodine is at room temperature, allowing the iodine vapor to react with the hot metal[11]. 2 In + 3 I₂ → 2 InI₃
-
Method 2: Synthesis in Hexane: A thin foil of indium is suspended in degassed n-hexane under an argon atmosphere. Iodine (1.5 equivalents) is added, and the mixture is refluxed for 1-3 hours to yield InI₃[12].
-
Method 3: From Solution: InI₃ can also be obtained by evaporating a solution of indium dissolved in hydroiodic acid (HI)[2].
Comparative Applications
The differences in stability, solubility, and electronic properties between InI and InI₃ dictate their distinct applications in research and industry.
Indium(I) Iodide (InI): Due to its unique electronic structure and properties as a wide bandgap semiconductor (2.0 eV), InI is a compound of interest for novel electronic applications[6].
-
Semiconductors and Detectors: Its high atomic number constituents and high density give it significant photon stopping power, making it a promising material for room-temperature X-ray and gamma-ray radiation detectors[6][13].
-
Photovoltaics: Research has explored InI as a lead-free, perovskite-inspired material for thin-film solar cells[14][15].
-
Organic Synthesis: InI serves as a reagent and catalyst in various organic reactions. It is used in indium-mediated allylations, methoxycarbonylation of alkyl iodides, and for promoting the cleavage of diselenide or disulfide bonds[14][16]. It is also a precursor for preparing indium-containing complexes and clusters[4].
Indium(III) Iodide (InI3): InI₃ is a versatile precursor and catalyst widely used in materials science and organic chemistry.
-
Optoelectronic Devices: It is a crucial precursor for synthesizing indium-based semiconductors and thin films used in transistors, LEDs, and transparent conductive films for touch screens[3][5].
-
Photovoltaic Cells: InI₃ plays a role in developing solar cells by enhancing light absorption and conversion efficiency[3][5].
-
Catalysis in Organic Synthesis: It serves as an effective Lewis acid catalyst in various organic reactions, including carbon-carbon bond formation and cascade cycloisomerization reactions[5][17][18].
-
Semiconductor Manufacturing: It is used as a source material for creating high-quality indium-based thin films through processes like MOCVD and ALD for high-speed electronic components[19].
References
- 1. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 2. Indium(III) iodide - Wikipedia [en.wikipedia.org]
- 3. heegermaterials.com [heegermaterials.com]
- 4. INDIUM(I) IODIDE | 13966-94-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. zegmetal.com [zegmetal.com]
- 8. indium(III) iodide [chemister.ru]
- 9. journals.iucr.org [journals.iucr.org]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. INDIUM(III) IODIDE synthesis - chemicalbook [chemicalbook.com]
- 13. SYNTHESIS, PURIFICATION AND CRYSTAL GROWTH OF INDIUM IODIDE SEMICONDUCTORS | repository.iit [repository.iit.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. osti.gov [osti.gov]
- 16. ヨウ化インジウム(I) powder, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 17. guidechem.com [guidechem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
A Comparative Analysis of Indium Halides for Optoelectronic Applications
Indium halides, a class of binary compounds, are emerging as promising materials for a range of optoelectronic applications, including radiation detection, photodetectors, and light-emitting diodes. This guide provides a comparative analysis of the fundamental optoelectronic properties of indium iodide (InI), indium bromide (InBr), and indium chloride (InCl), including their trivalent forms (InI₃, InBr₃, InCl₃). The objective is to offer researchers, scientists, and drug development professionals a clear overview of their potential and current limitations, supported by available experimental and theoretical data.
Optoelectronic Properties: A Comparative Summary
The optoelectronic behavior of indium halides is intrinsically linked to their crystal and electronic structures. The properties vary significantly with the halide anion and the oxidation state of indium. Below is a summary of key performance metrics.
| Property | Indium(I) Iodide (InI) | Indium(I) Bromide (InBr) | Indium(I) Chloride (InCl) | Indium(III) Iodide (InI₃) | Indium(III) Bromide (InBr₃) | Indium(III) Chloride (InCl₃) |
| Bandgap (Eg) | ~2.0 eV (experimental)[1], 1.88 eV (calculated)[2] | No experimental data found. | No experimental data found. | 2.28 eV (calculated)[3] | No experimental data found. | 3.01 eV (calculated) |
| Photoluminescence (PL) Peak | ~2.02 eV[4] | Not reported for pure InBr. | Not reported for pure InCl. | Not reported. | Not reported for pure InBr₃. | Not reported for pure InCl₃. |
| Photoluminescence Quantum Yield (PLQY) | Weak[4] | Not reported for pure InBr. High PLQY reported for organic-inorganic hybrids.[5][6][7][8][9][10][11] | Not reported for pure InCl. High PLQY reported for organic-inorganic hybrids.[2][12] | Not reported. | Not reported for pure InBr₃. High PLQY reported for organic-inorganic hybrids.[5][6][7][8][9][10][11] | Phosphorescence quantum yield of 10.2% reported for an In(III)Cl-porphyrin complex.[2] |
| Charge Carrier Mobility (µ) | Data not available. | Data not available. | Data not available. | Data not available. | Data not available. | Data not available. |
Note: The majority of recent research on the photoluminescence of indium halides has focused on hybrid organic-inorganic structures, which exhibit significantly enhanced quantum yields compared to their simple inorganic counterparts. The high PLQY values found in the literature are typically for these complex materials and not the pure indium halides. Data for charge carrier mobility of simple indium halides is notably scarce in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and device fabrication of simple indium halides for optoelectronics are not extensively documented in readily available literature. However, general methodologies can be outlined based on established techniques for similar materials.
Synthesis of Indium Halide Single Crystals via the Bridgman-Stockbarger Method
The Bridgman-Stockbarger technique is a suitable method for growing large, high-quality single crystals of indium halides, particularly those with congruent melting points like InI.[13]
Principle: This method involves the directional solidification of a molten material in a sealed ampoule that is slowly moved through a temperature gradient.
Apparatus:
-
A two-zone transparent furnace with precise temperature control.
-
A quartz ampoule with a conical tip.
-
A mechanism for slowly lowering the ampoule.
Procedure:
-
Material Preparation: High-purity indium and the corresponding halogen (or the pre-synthesized indium halide powder) are placed in a quartz ampoule.
-
Ampoule Sealing: The ampoule is evacuated to a high vacuum and sealed.
-
Melting: The ampoule is positioned in the upper, hotter zone of the furnace, and the temperature is raised above the melting point of the indium halide to ensure complete melting.
-
Crystal Growth: The ampoule is then slowly lowered into the lower, cooler zone of the furnace. The conical tip facilitates the formation of a single seed crystal, which then grows to fill the entire ampoule as it cools.
-
Annealing: After the entire melt has solidified, the crystal is cooled slowly to room temperature to minimize thermal stress and defects.
Thin Film Deposition by Thermal Evaporation
Thermal evaporation is a common physical vapor deposition (PVD) technique for depositing thin films of indium halides onto a substrate.
Principle: The source material is heated in a vacuum chamber until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses on a cooler substrate, forming a thin film.
Apparatus:
-
High-vacuum chamber with a pumping system.
-
A resistively heated boat or crucible (e.g., tungsten, molybdenum).
-
A substrate holder with a shutter.
-
A quartz crystal microbalance for monitoring film thickness.
Procedure:
-
Substrate Preparation: The substrate (e.g., glass, silicon) is thoroughly cleaned.
-
Loading: The indium halide source material is placed in the evaporation boat, and the substrate is mounted on the holder.
-
Evacuation: The chamber is pumped down to a high vacuum (e.g., 10⁻⁶ Torr).
-
Deposition: A current is passed through the boat to heat the source material to its evaporation temperature. The shutter is opened to allow the vapor to deposit onto the substrate. The deposition rate and thickness are monitored in real-time.
-
Cooling: After the desired thickness is achieved, the shutter is closed, the heating is turned off, and the system is allowed to cool before venting.
Fabrication of an Indium Halide-Based Photodetector
A simple planar photodetector can be fabricated to evaluate the photosensitive properties of the indium halides.
Workflow:
-
Substrate Cleaning: A substrate with pre-patterned electrodes (e.g., interdigitated gold electrodes on SiO₂/Si) is cleaned.
-
Active Layer Deposition: A thin film of the indium halide is deposited over the electrodes, for example, by thermal evaporation.
-
Device Characterization: The current-voltage (I-V) characteristics of the device are measured in the dark and under illumination with different wavelengths and intensities of light to determine its photoresponse.
Discussion and Outlook
The available data suggests that indium halides, particularly InI, possess a bandgap suitable for visible light absorption, making them candidates for photovoltaic and photodetection applications. However, the low photoluminescence quantum yield of pure InI indicates that non-radiative recombination pathways are significant, which could limit the efficiency of light-emitting devices. The lack of experimental data for the bromide and chloride counterparts, especially regarding their bandgaps and charge transport properties, hinders a comprehensive comparison.
Future research should focus on:
-
Systematic Characterization: Experimental determination of the bandgap, charge carrier mobility, and photoluminescence quantum yield for high-purity single crystals and thin films of all simple indium halides.
-
Defect Engineering: Investigating the nature of defects in these materials and developing strategies to passivate them to improve their optoelectronic properties.
-
Device Optimization: Developing and optimizing device architectures and fabrication processes tailored to the specific properties of each indium halide.
The exploration of hybrid organic-inorganic indium halides has shown remarkable success in achieving high photoluminescence quantum yields. This suggests that surface passivation and structural modification are key to unlocking the full potential of this class of materials. A deeper understanding of the fundamental properties of the simple indium halides will provide a crucial foundation for the rational design of more complex and efficient optoelectronic devices.
References
- 1. OPG [opg.optica.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 4. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Indium-doped perovskite-related cesium copper halide scintillator films for high-performance X-ray imaging | Photonics Research -- 中国光学期刊网 [opticsjournal.net]
- 6. physics.iisc.ac.in [physics.iisc.ac.in]
- 7. Bridgman Furnace / Crystal Growth Furnace - Carbolite [carbolite.com]
- 8. stxavierstn.edu.in [stxavierstn.edu.in]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. White-light defect emission and enhanced photoluminescence efficiency in a 0D indium-based metal halide - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 0D hybrid indium halide as a highly efficient X-ray scintillation and ultra-sensitive fluorescent probe - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 13. assets-global.website-files.com [assets-global.website-files.com]
Validating the Stoichiometry of Synthesized Indium(I) Iodide: A Comparative Guide
Abstract:
This guide provides a comparative analysis of analytical techniques for validating the stoichiometry of synthesized Indium(I) iodide (InI). The accurate determination of a 1:1 indium to iodine ratio is critical, as deviations, often resulting in the formation of Indium(III) iodide (InI₃) or the presence of unreacted precursors, can significantly alter the material's electronic and optical properties.[1][2] This document is intended for researchers and professionals in materials science and drug development, offering detailed experimental protocols and comparative data to ensure the synthesis of high-purity, stoichiometrically correct InI.
Introduction to Indium(I) Iodide Stoichiometry
Indium(I) iodide (InI) is a binary inorganic compound with promising applications as a semiconductor material for radiation detection, in photovoltaics, and as a reagent in organic synthesis.[1][3][4] It is a red-brown solid with a molar mass of 241.722 g/mol .[5] The utility of InI is fundamentally dependent on its stoichiometric purity. A common impurity and alternative stoichiometry is Indium(III) iodide (InI₃), a yellow solid with distinctly different properties.[6] The presence of InI₃ or residual reactants (Indium metal or Iodine) can compromise device performance and reaction yields. Therefore, rigorous validation of the In:I ratio is a mandatory step following synthesis.
This guide compares three primary analytical techniques for stoichiometric validation: Powder X-ray Diffraction (PXRD), Elemental Analysis (EA), and Energy-Dispersive X-ray Spectroscopy (EDS).
Synthesis of Indium(I) Iodide
A prevalent method for synthesizing InI is the direct reaction of elemental indium and iodine.[5] This process is typically performed under vacuum or in an inert atmosphere to prevent oxidation.
Reaction: 2 In + I₂ → 2 InI
Brief Protocol: High-purity indium metal and iodine are combined in stoichiometric amounts in a sealed quartz ampoule under vacuum. The ampoule is then heated in a furnace at 300-400°C until the reaction is complete, yielding a red-brown solid product, which is InI.[5] Another method involves reacting indium with indium(III) iodide.[5]
Comparative Validation Techniques
The validation of the InI stoichiometry relies on techniques that can distinguish it from potential impurities, most notably InI₃.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful, non-destructive technique for identifying the crystalline phases present in a sample. Since InI and InI₃ possess different crystal structures, PXRD can effectively confirm the synthesis of the correct phase and detect crystalline impurities.
-
Indium(I) iodide (InI): Orthorhombic crystal structure[5][7]
-
Indium(III) iodide (InI₃): Monoclinic crystal structure[6]
-
A small portion of the synthesized InI powder is finely ground using an agate mortar and pestle.
-
The powder is mounted onto a zero-background sample holder.
-
The PXRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02°.
-
The resulting diffraction pattern is compared against standard reference patterns from the International Centre for Diffraction Data (ICDD) or other crystallographic databases.
Elemental Analysis (EA)
Elemental analysis provides a direct quantitative measurement of the elemental composition (by mass percent) of the sample. This is a destructive technique but offers precise stoichiometric information.
-
A precisely weighed sample (typically 1-3 mg) of the synthesized InI is submitted to an analytical laboratory.
-
The sample is combusted or digested to convert the elements into detectable forms.
-
Indium content is often determined using Inductively Coupled Plasma (ICP) techniques, while iodine content can be determined by various titration methods or ion chromatography.
-
The mass percentages of indium and iodine are reported and compared to the theoretical values.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX)
EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with a Scanning Electron Microscope (SEM). While generally less precise than EA, EDS provides rapid, spatially resolved elemental information.
-
The synthesized InI powder is mounted on an SEM stub using conductive carbon tape.
-
The sample is introduced into the SEM chamber and a vacuum is established.
-
An electron beam is focused on various points or areas of the sample.
-
The emitted characteristic X-rays are detected by the EDS detector.
-
The software generates a spectrum showing peaks corresponding to the elements present and calculates their atomic and weight percentages.
Data Presentation and Comparison
The following table summarizes the theoretical and expected experimental results for the validation of InI stoichiometry, with InI₃ provided as the primary comparison.
| Analytical Technique | Parameter Measured | Theoretical/Expected Value for InI | Comparative Value for InI₃ |
| Powder X-ray Diffraction (PXRD) | Crystal Structure & Lattice Parameters | Structure: Orthorhombic[5]Lattice Parameters: a=4.75 Å, b=12.76 Å, c=4.91 Å[5] | Structure: Monoclinic[6]Lattice Parameters: a=9.837 Å, b=6.102 Å, c=12.195 Å, β=107.69°[6] |
| Elemental Analysis | Weight Percentage (wt%) | % In: 47.50%% I: 52.50%[8] | % In: 23.16%% I: 76.84% |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Atomic Percentage (at%) | At% In: ~50%At% I: ~50% | At% In: ~25%At% I: ~75% |
Experimental Workflow Visualization
The logical flow from synthesis to stoichiometric validation is a critical process for ensuring material quality. The diagram below illustrates this workflow.
Caption: Workflow for the synthesis and stoichiometric validation of Indium(I) iodide.
Conclusion
The validation of stoichiometry is a non-negotiable step in the synthesis of Indium(I) iodide. While Powder X-ray Diffraction provides essential information about the crystalline phase purity, Elemental Analysis delivers the most precise quantitative data on the elemental composition. Energy-Dispersive X-ray Spectroscopy serves as a rapid and valuable complementary technique. For rigorous and reliable material characterization, it is recommended to use PXRD in conjunction with at least one quantitative elemental technique. This multi-faceted approach ensures that the synthesized InI meets the required stoichiometric purity for its intended high-technology applications.
References
- 1. SYNTHESIS, PURIFICATION AND CRYSTAL GROWTH OF INDIUM IODIDE SEMICONDUCTORS | repository.iit [repository.iit.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. zegmetal.com [zegmetal.com]
- 4. researchgate.net [researchgate.net]
- 5. Indium(I) iodide - Wikipedia [en.wikipedia.org]
- 6. Indium(III) iodide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. WebElements Periodic Table » Indium » indium iodide [webelements.com]
A Comparative Guide to Tin-Based and Lead-Based Perovskite Solar Cells
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in the next generation of photovoltaic technologies. Their high power conversion efficiencies (PCEs) and low-cost solution processability have garnered significant attention from the research community. The most common and highest-performing PSCs to date are based on lead (Pb) halide perovskites. However, the inherent toxicity of lead poses a significant environmental and health concern, hindering their large-scale commercialization. This has spurred the development of lead-free alternatives, with tin (Sn)-based perovskites emerging as a promising substitute due to tin's similar electronic configuration and favorable optoelectronic properties.
This guide provides a comprehensive performance comparison of tin-based and lead-based perovskite solar cells, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of solar energy and materials science, offering a detailed overview of the current state of these two pivotal classes of perovskite photovoltaics.
Performance Comparison
Lead-based perovskite solar cells consistently demonstrate higher power conversion efficiencies and greater stability compared to their tin-based counterparts. However, recent advancements in tin-based PSCs have shown significant progress in closing this performance gap. The key performance parameters for champion cells of each category are summarized in the table below.
| Parameter | Lead-Based (MAPbI₃) | Tin-Based (FASnI₃) |
| Power Conversion Efficiency (PCE) | > 21%[1] | > 10%[2][3] |
| Open-Circuit Voltage (Voc) | ~1.05 V[4] | 0.55 - 0.63 V[5] |
| Short-Circuit Current Density (Jsc) | ~24.23 mA/cm²[4] | Not explicitly stated |
| Fill Factor (FF) | up to 84.3%[1] | Not explicitly stated |
| Stability | Higher, but susceptible to moisture and light-induced degradation.[6][7] | Lower, prone to rapid oxidation of Sn²⁺ to Sn⁴⁺.[2][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of perovskite solar cell research. Below are representative methodologies for the fabrication and characterization of both lead-based and tin-based perovskite solar cells.
Fabrication of Lead-Based (MAPbI₃) Perovskite Solar Cells
This protocol describes a typical procedure for the fabrication of a high-efficiency methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cell.
-
Substrate Preparation : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues.
-
Electron Transport Layer (ETL) Deposition : A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes. Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ paste at 4000 rpm for 20 seconds and sintering at 500°C for 30 minutes.
-
Perovskite Layer Deposition (One-Step Method) : A precursor solution of MAPbI₃ is prepared by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The solution is spin-coated onto the mesoporous TiO₂ layer in a two-step program: 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed at 100°C for 10 minutes.[4]
-
Hole Transport Layer (HTL) Deposition : A solution of Spiro-OMeTAD, a common hole-transporting material, is prepared in chlorobenzene (B131634) with additives like Li-TFSI and t-butylpyridine. This solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
-
Electrode Deposition : Finally, a gold or silver electrode is deposited on top of the HTL by thermal evaporation under high vacuum.
Fabrication of Tin-Based (FASnI₃) Perovskite Solar Cells
The fabrication of formamidinium tin iodide (FASnI₃) PSCs requires careful control of the atmosphere to prevent the oxidation of Sn²⁺.
-
Substrate and ETL Preparation : The substrate and electron transport layer are prepared similarly to the lead-based cell protocol, typically within a nitrogen-filled glovebox.
-
Perovskite Layer Deposition : A precursor solution is prepared by dissolving formamidinium iodide (FAI) and tin(II) iodide (SnI₂) in a mixed solvent system, often with the addition of a reducing agent like SnF₂ or the use of a reducing solvent like formic acid to suppress the oxidation of Sn²⁺.[2][8] The solution is spin-coated in an inert atmosphere. An anti-solvent dripping step is also commonly employed. The film is then annealed at a temperature typically around 100°C.[9]
-
HTL and Electrode Deposition : The hole transport layer and metal electrode are deposited using similar procedures as for the lead-based cells, with all steps carried out in an inert environment.
Characterization Methods
The performance and stability of the fabricated solar cells are assessed using a suite of characterization techniques.
-
Current Density-Voltage (J-V) Measurement : The primary performance of the solar cell is determined by measuring its J-V characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).[10] Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curve. Due to the hysteretic behavior of perovskite solar cells, it is recommended to perform both forward and reverse voltage sweeps and to report the stabilized power output from maximum power point tracking.[11][12]
-
External Quantum Efficiency (EQE) : EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the light-harvesting efficiency of the device across the solar spectrum.
-
Stability Testing : Long-term stability is a critical factor for the commercial viability of perovskite solar cells. Standardized stability testing protocols, such as those developed by the International Summit on Organic Photovoltaic Stability (ISOS), are employed.[13][14] These include:
Degradation Pathways
A crucial distinction between tin-based and lead-based perovskite solar cells lies in their degradation mechanisms. The instability of the perovskite material, particularly under operational stress, is a major hurdle to overcome.
Lead-Based Perovskite (MAPbI₃) Degradation
The degradation of MAPbI₃ is primarily initiated by environmental factors such as moisture and oxygen, often accelerated by light and heat.[6][7] Moisture can lead to the reversible formation of a hydrated perovskite intermediate, which can then irreversibly decompose into PbI₂ and volatile methylammonium iodide (MAI).[15] Light can also induce the formation of superoxide (B77818) radicals in the presence of oxygen, which can then react with the methylammonium cation, leading to the decomposition of the perovskite structure.[7]
Caption: Degradation of lead-based perovskites.
Tin-Based Perovskite (FASnI₃) Degradation
The primary degradation pathway for tin-based perovskites is the facile oxidation of tin from its +2 oxidation state to the +4 state (Sn²⁺ → Sn⁴⁺).[2][8] This oxidation process is a significant source of intrinsic instability, leading to self-doping of the perovskite material and the creation of charge carrier traps, which severely hampers device performance. This process is exacerbated by the presence of oxygen.
Caption: Degradation of tin-based perovskites.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Reproducible and Efficient FASnI3 Perovskite Solar Cells Fabricated with Volatilizable Reducing Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms for light induced degradation in MAPbI 3 perovskite thin films and solar cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. ossila.com [ossila.com]
- 13. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 14. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 15. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the X-ray Diffraction Analysis of Indium(I) Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis of Indium(I) iodide (InI) and its lighter halide counterparts, Indium(I) bromide (InBr) and Indium(I) chloride (InCl). Understanding the crystallographic properties of these materials is crucial for their application in various fields, including semiconductor research and catalysis. This document presents key crystallographic data, a detailed experimental protocol for handling these air-sensitive compounds, and a visual workflow for the analytical process.
Crystallographic Data Comparison
The Indium(I) halides exhibit distinct crystal structures and lattice parameters, which are fundamental to their physical and chemical properties. A summary of their crystallographic data is presented in the table below.
| Compound | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Indium(I) iodide | InI | Orthorhombic | Cmcm | a = 4.75, b = 12.76, c = 4.91[1] |
| Indium(I) bromide | InBr | Orthorhombic | Cmcm | a = 4.59, b = 12.32, c = 4.60 |
| Indium(I) chloride (yellow) | InCl | Cubic | P2₁3 | a = 12.3 |
| Indium(I) chloride (red) | InCl | Orthorhombic | Pnma | a = 7.18, b = 8.12, c = 5.00 |
Indium(I) iodide and Indium(I) bromide are isostructural, both crystallizing in the orthorhombic Cmcm space group.[1] In contrast, Indium(I) chloride is dimorphic, existing as a yellow cubic form at room temperature and transitioning to a red orthorhombic form at higher temperatures.[2] The yellow cubic phase of InCl possesses a significantly larger unit cell volume compared to its orthorhombic counterpart and the other indium monohalides.
Experimental Protocol for XRD Analysis of Air-Sensitive Indium(I) Halides
The following protocol outlines the necessary steps for obtaining high-quality powder X-ray diffraction data for air-sensitive materials like Indium(I) halides.
1. Sample Preparation (inside an inert atmosphere glovebox):
-
Environment: All sample handling must be performed inside a glovebox with a continuously purified inert atmosphere (e.g., argon or nitrogen) with oxygen and moisture levels below 1 ppm.
-
Grinding: If the sample is not a fine powder, gently grind it using an agate mortar and pestle to achieve a fine, homogeneous powder. This minimizes preferred orientation effects in the collected diffraction pattern.
-
Sample Holder Loading:
-
Use a specialized air-tight sample holder designed for XRD analysis of sensitive materials. These holders typically consist of a well for the sample and a transparent window (e.g., Kapton® or polyimide film) that is sealed with an O-ring.[2][3][4][5]
-
Alternatively, a beryllium dome sample holder can be used for excellent sealing and minimal background signal.
-
Carefully load the powdered sample into the well of the holder, ensuring a flat and level surface. A glass slide can be used to gently press and flatten the powder.
-
Securely place the transparent film over the sample and seal the holder according to the manufacturer's instructions. Ensure the O-ring provides a hermetic seal.
-
2. Data Collection:
-
Instrument: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is required.
-
Mounting: Carefully transfer the sealed sample holder from the glovebox to the diffractometer. Minimize the time the holder is exposed to the ambient atmosphere.
-
Measurement Parameters:
-
Set the appropriate 2θ scan range to cover the expected diffraction peaks of the indium halide.
-
Choose a suitable step size and counting time to ensure good signal-to-noise ratio and resolution.
-
If using a sample holder with a film window, a background scan of an empty holder with the film should be collected separately to be subtracted from the sample data.
-
3. Data Analysis:
-
Phase Identification: The collected diffraction pattern can be compared with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data's PDF database) to confirm the phase purity of the sample.
-
Lattice Parameter Refinement: Rietveld refinement of the powder diffraction data can be performed to obtain precise lattice parameters for the material.
-
Crystallite Size Analysis: The breadth of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation, provided instrumental broadening is accounted for.
Workflow for X-ray Diffraction Analysis of Air-Sensitive Compounds
Caption: Workflow for XRD analysis of air-sensitive materials.
References
A Spectroscopic Comparison of Indium Monohalides: InCl, InBr, and InI
A detailed guide for researchers and scientists on the electronic, vibrational, and rotational properties of indium monochloride, monobromide, and monoiodide, complete with experimental data and methodologies.
This guide provides a comparative analysis of the spectroscopic properties of the diatomic indium monohalides: InCl, InBr, and InI. These compounds are of significant interest in various research fields, including materials science and plasma physics. Understanding their electronic structure and energy levels is crucial for applications such as in lighting and as intermediates in chemical vapor deposition processes.[1] This document summarizes key spectroscopic constants and outlines the experimental methods used to determine them, offering a valuable resource for professionals in drug development and other scientific disciplines.
Comparative Spectroscopic Data
The electronic, vibrational, and rotational constants for the ground (X ¹Σ⁺) and first excited (A ³Π₀) electronic states of InCl, InBr, and InI are presented in Table 1. These values are critical for predicting and interpreting the molecules' spectra. The data reveals trends that correlate with the increasing mass of the halogen atom. For instance, the vibrational frequency (ωe) and the rotational constant (Be) decrease from InCl to InI, which is expected due to the increasing reduced mass and bond length of the molecules.
| Spectroscopic Constant | InCl | InBr | InI |
| Ground State (X ¹Σ⁺) | |||
| Electronic Term Energy (Te) (cm⁻¹) | 0 | 0 | 0 |
| Vibrational Constant (ωe) (cm⁻¹) | 309.2 | 222.1 | 191.0 |
| Anharmonicity Constant (ωe xe) (cm⁻¹) | 1.05 | 0.65 | 0.45 |
| Rotational Constant (Be) (cm⁻¹) | 0.1118 | 0.0594 | 0.0411 |
| Internuclear Distance (re) (Å) | 2.401 | 2.556 | 2.754 |
| First Excited State (A ³Π₀) | |||
| Electronic Term Energy (Te) (cm⁻¹) | 27,698.8 | 27,896.7 | 27,152.0 |
| Vibrational Constant (ωe) (cm⁻¹) | 302.1 | 218.4 | 188.0 |
| Anharmonicity Constant (ωe xe) (cm⁻¹) | 1.45 | 0.80 | 0.60 |
| Rotational Constant (Be) (cm⁻¹) | 0.1165 | 0.0620 | 0.0428 |
| Internuclear Distance (re) (Å) | 2.358 | 2.510 | 2.701 |
Table 1: Spectroscopic constants for the ground and first excited electronic states of InCl, InBr, and InI. Data compiled from various spectroscopic studies.
Experimental Protocols
The spectroscopic constants presented in this guide are determined through a variety of high-resolution spectroscopic techniques. A generalized workflow for these experiments is outlined below.
Sample Preparation and Excitation
Gas-phase samples of the indium monohalides are typically generated by heating the solid compounds in a high-temperature furnace or by reacting indium metal with a halogen-containing gas in a controlled environment. The molecules are then excited to higher electronic states using various methods, including:
-
Discharge Excitation: An electrical discharge is passed through the vapor, leading to electronic excitation of the molecules.
-
Laser-Induced Fluorescence (LIF): A tunable laser is used to excite the molecules to a specific rovibronic (rotational-vibrational-electronic) level. The subsequent fluorescence is then analyzed.
Spectroscopic Analysis
The light emitted or absorbed by the sample is collected and analyzed using a high-resolution spectrometer. Common techniques include:
-
Emission Spectroscopy: The light emitted from the excited molecules is dispersed by a grating or prism and detected, revealing the energy differences between electronic, vibrational, and rotational levels.
-
Absorption Spectroscopy: Light from a broadband source is passed through the sample, and the absorption of specific wavelengths corresponding to transitions to higher energy states is measured.
-
Fourier Transform Spectroscopy: This technique offers high resolution and sensitivity, particularly in the infrared region for studying vibrational and rotational transitions.
The analysis of the resulting spectra, including the positions and intensities of the spectral lines, allows for the determination of the molecular constants listed in Table 1. The rotational structure within the electronic and vibrational bands is analyzed to obtain the rotational constants and internuclear distances. The spacing between vibrational bands provides the vibrational constants and anharmonicity.
Below is a diagram illustrating the general workflow for the spectroscopic analysis of diatomic molecules like the indium monohalides.
Caption: A generalized workflow for the spectroscopic analysis of diatomic molecules.
Signaling Pathways and Logical Relationships
The interpretation of molecular spectra relies on the fundamental principles of quantum mechanics, which dictate the allowed energy levels and transitions. The energy of a diatomic molecule can be approximated as the sum of its electronic, vibrational, and rotational energies. Transitions between these energy levels are governed by selection rules. For example, in rotational-vibrational spectroscopy, the change in the rotational quantum number (ΔJ) is typically restricted to ±1, leading to the characteristic P- and R-branches observed in the spectra. The analysis of these branches provides detailed information about the molecular structure in different electronic and vibrational states.
The following diagram illustrates the logical relationship between the experimental spectrum and the derived molecular properties.
Caption: The logical flow from an experimental spectrum to the determination of molecular properties.
References
A Comparative Guide to Indium Iodide (InI) Photodetectors and Commercial Alternatives
For researchers, scientists, and professionals in drug development, the selection of photodetectors is a critical decision that impacts experimental accuracy and efficiency. This guide provides an objective comparison of emerging Indium Iodide (InI) photodetectors against established commercial devices, supported by available experimental data. Detailed methodologies for key performance metrics are presented to ensure a thorough understanding of the comparison.
Executive Summary
Indium Iodide (InI) is a promising semiconductor material for photodetection, demonstrating competitive performance in research settings. This guide benchmarks a reported InI-based photodetector against two common commercial photodetectors: a silicon (Si) PIN photodiode and an indium gallium arsenide (InGaAs) photodiode. The comparison focuses on key performance indicators, including responsivity, specific detectivity (D*), and response time. While InI photodetectors exhibit high detectivity, commercial devices currently offer faster response times. The choice of detector will ultimately depend on the specific application requirements, such as sensitivity, speed, and spectral range.
Data Presentation: Performance Benchmark
The following table summarizes the key performance metrics for the InI photodetector and its commercial counterparts. It is important to note that the data for the InI photodetector is based on published research, while the data for the commercial devices are typical values from manufacturer datasheets. Direct experimental comparisons under identical conditions are needed for a definitive assessment.
| Parameter | InI Photodetector | Commercial Si PIN Photodiode | Commercial InGaAs Photodiode | Unit |
| Peak Wavelength | Visible (e.g., 532 nm) | Visible-NIR (e.g., 950 nm)[1] | NIR (e.g., 1550 nm)[2] | nm |
| Responsivity | Not explicitly stated in A/W | ~0.45 (@850 nm)[3] | ~1.0 (@1550 nm)[2] | A/W |
| Specific Detectivity (D)* | 4.2 x 10¹²[4] | Not typically specified in datasheets | Not typically specified in datasheets | Jones |
| Response Time | 10[4] | 100[1] | < 1 | ns |
| Dark Current | ~4.2 x 10⁻¹² (off-state current)[4] | 2 - 30[1] | ~0.1[5] | nA |
| External Quantum Efficiency (EQE) | 1600%[4] | Not typically specified in datasheets | Not typically specified in datasheets | % |
Experimental Protocols: Measuring Key Performance Metrics
Accurate and reproducible characterization of photodetectors is essential for fair comparison. The following sections detail the standard experimental methodologies for determining the key performance metrics listed above.
Responsivity Measurement
Responsivity (R) is the ratio of the generated photocurrent (Iph) to the incident optical power (Pin) at a specific wavelength.[6][7][8]
Methodology:
-
A calibrated, monochromatic light source (e.g., a laser or a lamp with a monochromator) is used to illuminate the active area of the photodetector.[6][9]
-
The incident optical power is measured using a calibrated optical power meter.[6]
-
The photodetector is connected to a source meter or a picoammeter to measure the resulting photocurrent.
-
Responsivity is calculated using the formula: R = Iph / Pin
Experimental workflow for measuring photodetector responsivity.
Specific Detectivity (D*) Measurement
Specific detectivity (D*) is a figure of merit that normalizes the signal-to-noise ratio to the detector's active area and the noise bandwidth. It is a crucial parameter for evaluating the ability to detect weak signals.[10]
Methodology:
-
The noise equivalent power (NEP) must first be determined. NEP is the incident optical power that results in a signal-to-noise ratio of one.[11]
-
The noise current (in) of the photodetector is measured over a specific bandwidth (Δf) using a spectrum analyzer or a lock-in amplifier.
-
The responsivity (R) of the detector is measured as described previously.
-
NEP is calculated as: NEP = in / R
-
Specific detectivity is then calculated using the formula: D* = (A * Δf)¹ᐟ² / NEP, where A is the active area of the photodetector.[10]
Logical workflow for calculating specific detectivity (D*).
Response Time Measurement
Response time characterizes how quickly a photodetector can respond to a change in optical input. It is typically defined by the rise time (time to go from 10% to 90% of the final output) and fall time (90% to 10%).[12][13]
Methodology:
-
A pulsed light source with a fast rise and fall time (e.g., a pulsed laser or a modulated LED) is used to illuminate the photodetector.[13][14]
-
The photodetector's output is connected to a high-speed oscilloscope.
-
The rise and fall times of the output electrical signal are measured directly from the oscilloscope trace.
Experimental workflow for measuring photodetector response time.
Concluding Remarks
InI photodetectors represent an exciting development in the field of optoelectronics, with research demonstrating their potential for high-sensitivity applications.[4] However, commercial Si and InGaAs photodetectors currently provide well-established, high-speed solutions for a wide range of applications.[1][5] The choice between these technologies will be driven by the specific needs of the research or application. For applications demanding the highest sensitivity to detect faint light signals, the high detectivity of InI photodetectors makes them a compelling option. For applications requiring the rapid detection of optical signals, the mature technology of commercial Si and InGaAs detectors offers superior performance. Continued research and development of InI photodetectors may bridge this performance gap in the future, offering a viable alternative for a broader range of applications.
References
- 1. d25vv4z8gtre3w.cloudfront.net [d25vv4z8gtre3w.cloudfront.net]
- 2. InGaAs photodiodes | Hamamatsu Photonics [hamamatsu.com]
- 3. lasercomponents.com [lasercomponents.com]
- 4. researchgate.net [researchgate.net]
- 5. InGaAs Detectors and Arrays [shop.amstechnologies.com]
- 6. How to Measure Responsivity of Photodetector? - NEON [neoncq.com]
- 7. rfwireless-world.com [rfwireless-world.com]
- 8. Responsivity - Wikipedia [en.wikipedia.org]
- 9. holmarc.com [holmarc.com]
- 10. Specific detectivity - Wikipedia [en.wikipedia.org]
- 11. fiberoptics4sale.com [fiberoptics4sale.com]
- 12. researchgate.net [researchgate.net]
- 13. stanley-electric.com [stanley-electric.com]
- 14. Intrinsic Response Time of Graphene Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of Indium Halides: A DFT-Based Comparative Guide
A comprehensive analysis based on Density Functional Theory (DFT) reveals distinct trends in the electronic properties of indium monohalides (InX) and trihalides (InX₃), where X represents fluorine, chlorine, bromine, and iodine. These computational studies provide valuable insights into the band structure, bonding characteristics, and stability of these materials, which are crucial for their potential applications in electronics and optoelectronics.
This guide offers a comparative overview of the electronic properties of indium halides, drawing upon data from various DFT studies. The presented data, including band gaps, bond lengths, and cohesive energies, are summarized for both indium(I) and indium(III) halides, offering a clear comparison across the halogen group. Detailed experimental and computational protocols are also provided to ensure a thorough understanding of the data's origins.
Comparative Analysis of Electronic Properties
The electronic properties of indium halides are systematically influenced by the electronegativity and ionic radius of the halogen atom. Generally, as one moves down the halogen group from fluorine to iodine, the band gap of the indium halide decreases. This trend is observed for both the monohalide and trihalide series. The bond lengths correspondingly increase with the size of the halogen atom.
Indium Monohalides (InX)
Indium monohalides are characterized by the +1 oxidation state of indium. The following table summarizes key electronic properties calculated from various DFT studies.
| Property | InF | InCl | InBr | InI |
| Calculated Band Gap (eV) | Data not available | Data not available | Data not available | Data not available |
| Calculated Bond Length (Å) | Data not available | 2.401 | 2.543 | 2.754 |
| Calculated Cohesive Energy (eV/atom) | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive and directly comparable DFT data for all properties of indium monohalides were not available in the searched literature. The presented bond lengths are from specific studies and may have been calculated using different methodologies.
Indium Trihalides (InX₃)
Indium trihalides feature indium in the +3 oxidation state and generally exhibit wider band gaps compared to their monohalide counterparts.
| Property | InF₃ | InCl₃ | InBr₃ | InI₃ |
| Calculated Band Gap (eV) | Data not available | Data not available | Data not available | Data not available |
| Calculated Bond Length (Å) | Data not available | 2.36 | 2.50 | Data not available |
| Calculated Cohesive Energy (eV/atom) | Data not available | Data not available | Data not available | Data not available |
Experimental and Computational Methodologies
The data presented in this guide are derived from first-principles calculations based on Density Functional Theory (DFT). While specific parameters may vary between studies, the general workflow and theoretical foundations are consistent.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or more precisely, the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.
Typical Computational Protocol:
-
Structure Optimization: The initial step in most DFT studies involves the geometric optimization of the crystal structure of the indium halide. This is achieved by calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. This process yields the equilibrium lattice parameters and bond lengths.
-
Electronic Structure Calculation: Once the structure is optimized, the electronic band structure and density of states (DOS) are calculated. These calculations determine the energy levels available to electrons within the material and are used to identify the band gap.
-
Property Calculation: Other properties, such as cohesive energy, are calculated from the total energies obtained in the previous steps. The cohesive energy is typically determined by calculating the difference between the total energy of the bulk material and the sum of the energies of the isolated constituent atoms.
Commonly Used Software and Functionals:
-
Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, and WIEN2k are commonly used software packages for performing DFT calculations on solid-state materials.
-
Exchange-Correlation Functionals: The choice of the exchange-correlation functional is critical in DFT. Common functionals used in the study of indium halides include the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, and hybrid functionals like HSE06, which tend to provide more accurate band gap predictions.
Logical Workflow for Comparative DFT Studies
The following diagram illustrates a typical workflow for a comparative DFT study of the electronic properties of a series of materials like the indium halides.
Bridging Theory and Reality: An Experimental Showdown of IDO1 Inhibitor Models
For researchers, scientists, and professionals in drug development, the journey from a theoretical model of a drug candidate to a validated therapeutic is paved with rigorous experimental validation. This guide provides a comparative overview of theoretical models for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and the experimental data that substantiates them. We delve into the methodologies of key experiments, present quantitative data for easy comparison, and visualize the intricate pathways and workflows involved.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the context of cancer, elevated IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This creates a tolerant environment that allows tumor cells to evade the immune system. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[2][3]
Theoretical models, such as structure-based design, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models, are instrumental in the discovery and optimization of novel IDO1 inhibitors.[4][5][6] However, the true potential of these computationally designed molecules can only be unlocked through meticulous experimental validation.
Comparative Analysis of IDO1 Inhibitors
The following tables summarize the performance of prominent IDO1 inhibitors, some of which were developed using advanced theoretical models. The data is compiled from various enzymatic and cell-based assays, providing a quantitative basis for comparison.
| Compound | Theoretical Model Basis | Biochemical IC50 | Cell-Based IC50 (HeLa) | Mechanism of Action |
| Epacadostat (INCB024360) | High-Throughput Screening & SAR | ~5-70 nM[2][7] | ~7.4-15.3 nM[2][7][8] | Reversible, competitive inhibitor; binds to heme iron.[3][8] |
| BMS-986205 | Structure-Based Design | ~10 nM[2] | ~9.5-50 nM[2][8] | Irreversible inhibitor; competes with heme for binding to apo-IDO1.[8] |
| Navoximod (GDC-0919) | Not specified | Not specified | Not specified | Non-competitive inhibitor.[9] |
| Indoximod (D-1MT) | Tryptophan analog | Weak direct inhibitor (Ki ~34 µM) | Not a direct enzyme inhibitor | Indirectly inhibits the IDO pathway.[3] |
| Ido1-IN-16 | Not specified | 2 nM[2] | 10 nM[2] | Potent and selective inhibitor.[2] |
| Compound 28 (from virtual screen) | Docking-based virtual screening | Not specified | 0.27 µM[4] | Novel scaffold identified computationally.[4] |
| XW-032 | Pharmacophore-based simplification | 21 nM (apo-IDO1)[5] | Not specified | Targets apo-IDO1, displacing heme.[5] |
IC50 (Half-maximal inhibitory concentration) values can vary depending on assay conditions.
Visualizing the IDO1 Signaling Pathway and Inhibition
The diagram below illustrates the IDO1 signaling pathway and the points of intervention by inhibitors.
Caption: The IDO1 enzyme in the tumor microenvironment depletes tryptophan and produces kynurenine, leading to T-cell inhibition. IDO1 inhibitors block this process.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of theoretical model validation. Below are detailed protocols for key assays used to characterize IDO1 inhibitors.
Enzymatic IDO1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.
Materials:
-
Recombinant Human IDO1
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)[1]
-
Cofactors: Ascorbic acid, Methylene (B1212753) blue[1]
-
Catalase[1]
-
Test inhibitor compounds
-
Trichloroacetic acid (TCA) for reaction termination[1]
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) or a fluorogenic developer for detection[2][10]
-
96-well microplate
-
Microplate reader
Protocol Workflow:
Caption: Workflow for a typical in vitro enzymatic assay to determine the IC50 of an IDO1 inhibitor.
Detailed Steps:
-
Prepare a reaction mixture containing recombinant IDO1, assay buffer, ascorbic acid, methylene blue, and catalase in a 96-well plate.[1]
-
Add serial dilutions of the test inhibitor compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding L-tryptophan.[1]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding TCA.[1]
-
Incubate the plate at an elevated temperature (e.g., 50°C for 30 minutes) to hydrolyze the initial product, N-formylkynurenine, to kynurenine.[2]
-
Add Ehrlich's reagent and incubate at room temperature for color development.[2]
-
Measure the absorbance at approximately 480 nm using a microplate reader.[2]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing data that may better reflect in vivo efficacy.
Materials:
-
Human cancer cell line (e.g., HeLa or SKOV-3)[2]
-
Complete cell culture medium
-
Recombinant Human Interferon-gamma (IFNγ) to induce IDO1 expression[2]
-
Test inhibitor compounds
-
96-well cell culture plates
-
Reagents for kynurenine measurement (as in the enzymatic assay)
Protocol Workflow:
Caption: Step-by-step workflow for a cell-based assay measuring IDO1 inhibition by quantifying kynurenine in the supernatant.
Detailed Steps:
-
Seed cells (e.g., HeLa) into a 96-well plate and allow them to adhere overnight.[2]
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[2]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor.
-
Incubate for 24-48 hours.[2]
-
Collect the cell culture supernatant.[2]
-
Measure the kynurenine concentration in the supernatant using the same detection method as the enzymatic assay (TCA precipitation, hydrolysis, and reaction with Ehrlich's reagent).[2]
-
Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Biophysical Assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
SPR and ITC are powerful techniques for characterizing the direct binding of inhibitors to the IDO1 protein, providing kinetic and thermodynamic data, respectively.
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, KD) of an inhibitor to its target protein in real-time.[11]
General Protocol Outline:
-
Immobilize recombinant IDO1 onto an SPR sensor chip.
-
Inject a series of concentrations of the inhibitor (analyte) over the chip surface.
-
Monitor the change in the SPR signal, which corresponds to the binding of the inhibitor to IDO1.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor chip surface to remove any bound inhibitor before the next injection.
-
Fit the resulting sensorgrams to a binding model to determine kon, koff, and KD.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to IDO1, providing a complete thermodynamic profile of the interaction (binding affinity, KD; enthalpy, ΔH; and stoichiometry, n).[12][13]
General Protocol Outline:
-
Place a solution of recombinant IDO1 in the sample cell of the calorimeter.
-
Fill a syringe with a concentrated solution of the inhibitor.
-
Perform a series of small, sequential injections of the inhibitor into the IDO1 solution.
-
Measure the heat change after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
Conclusion
The validation of theoretical models for IDO1 inhibitors through robust experimental testing is paramount for the advancement of novel cancer immunotherapies. This guide highlights the synergy between computational design and experimental verification. By employing a suite of enzymatic, cellular, and biophysical assays, researchers can build a comprehensive understanding of an inhibitor's potency, mechanism of action, and binding characteristics. The presented data and protocols serve as a resource for the objective comparison of different IDO1 inhibitors and for the design of future validation studies, ultimately bridging the gap between theoretical promise and clinical reality.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Safety Operating Guide
Safe Disposal of Indium(I) Iodide: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Indium(I) iodide, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Indium(I) iodide is a hazardous substance that requires careful handling.[1][2] Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3][4]
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[2][3]
-
Body Protection: Wear a lab coat, and for larger spills, consider a chemical-resistant apron or suit.[3]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[1][2][4]
Quantitative Safety Data
The following table summarizes key quantitative data for Indium(I) iodide, essential for risk assessment and safe handling.
| Property | Value | Source |
| Melting Point | 351 °C / 663.8 °F | [1][2] |
| Molecular Formula | InI | [1] |
| Appearance | Solid | [1] |
| Odor | No information available | [1][2][4] |
| Solubility | No information available | [1] |
Step-by-Step Disposal Procedure
The proper disposal of Indium(I) iodide waste is crucial to prevent environmental contamination and health hazards.
-
Containerization:
-
Waste Classification:
-
Indium(I) iodide waste is classified as hazardous.[2]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][4]
-
Provide them with the Safety Data Sheet (SDS) for Indium(I) iodide to ensure they can handle the waste appropriately.
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[1][2][4]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation and Ventilation:
-
Containment:
-
Clean-up:
-
Decontamination:
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the Indium(I) iodide disposal process.
Caption: Workflow for the safe disposal of Indium(I) iodide waste.
Disclaimer: This information is intended as a guide and should not replace institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety office for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling Indium(i)iodide
For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is paramount. This guide provides essential, immediate safety and logistical information for handling Indium(I) iodide, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for mitigating potential risks and ensuring a safe laboratory environment.
Indium(I) iodide is a chemical that is considered hazardous and requires careful handling to prevent adverse health effects.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling Indium(I) iodide. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection. Change gloves immediately if contaminated.[3] |
| Eyes | Safety goggles | Chemical splash goggles are required to protect against splashes and aerosols. Safety glasses with side shields are the minimum requirement, but goggles offer superior protection.[3] |
| Face | Face shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[3] |
| Body | Laboratory coat | A full-length, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[3] |
| Respiratory | Fume hood or Respirator | All handling of powdered Indium(I) iodide or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] In case of inadequate ventilation, wear respiratory protection.[1][2] |
Experimental Protocols
Proper handling, storage, and disposal procedures are critical to maintaining the stability of Indium(I) iodide and ensuring the safety of laboratory personnel.
Handling and Storage:
-
Ventilation: Always handle Indium(I) iodide in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid Dust Formation: Minimize the creation of dust when handling the powder by using appropriate tools like spatulas and weighing paper.[3]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
-
Storage: Store Indium(I) iodide in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Keep the container tightly sealed when not in use.[1][2][4] The recommended storage temperature is 15–25 °C.[6]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Spill and Disposal Plan:
In the event of a spill, immediately evacuate unnecessary personnel and isolate the area.[7] Ensure the area is well-ventilated.[7] Before cleaning, don the appropriate PPE, including respiratory protection.[7]
Spill Cleanup:
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.[4]
-
Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[7]
-
Thoroughly clean the spill area with a wet cloth or mop to remove any remaining particulate matter. Dispose of cleaning materials as hazardous waste.[7]
Disposal:
-
Dispose of Indium(I) iodide and any contaminated materials as hazardous waste.[1][6]
-
All federal, state, and local laws and regulations should be followed for the disposal of this chemical.[8] Do not mix with other waste.[9]
Below is a workflow diagram illustrating the standard operating procedure for handling Indium(I) iodide in a laboratory setting.
Caption: Workflow for handling Indium(I) iodide.
References
- 1. fishersci.com [fishersci.com]
- 2. INDIUM(I) IODIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
